5-Bromo-2-cyanophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-2-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIFFSGTUEHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674605 | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032231-30-3 | |
| Record name | B-(5-Bromo-2-cyanophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-cyanophenylboronic Acid: A Keystone Building Block in Modern Synthesis
Introduction: The Strategic Importance of a Multifunctional Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic value of a chemical building block is measured by its versatility, reliability, and the molecular complexity it can unlock. 5-Bromo-2-cyanophenylboronic acid (CAS No. 1032231-30-3) has emerged as a reagent of significant interest to researchers and process chemists.[1][2][3][4] Its structure is deceptively simple, yet it masterfully combines three distinct and synthetically valuable functional groups on a single phenyl ring: a boronic acid, a nitrile, and a bromine atom.
This unique arrangement makes it a powerful trifunctional intermediate. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[5][6] The nitrile group serves as a versatile precursor for amines, amides, carboxylic acids, and various heterocyclic systems. The bromine atom provides an additional, orthogonal handle for further cross-coupling reactions, allowing for sequential and site-selective elaborations of the molecular scaffold. This guide provides an in-depth technical overview of its properties, synthesis, and critical applications, designed for the practicing scientist in drug discovery and development.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. While some experimental data for this compound is not widely published, the following table summarizes its key identifiers and known characteristics. Researchers should always consult the Certificate of Analysis provided by the supplier for lot-specific data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1032231-30-3 | [1][2][4] |
| Molecular Formula | C₇H₅BBrNO₂ | [1] |
| Molecular Weight | 225.84 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not publicly available. Refer to supplier documentation. | |
| Solubility | Data not publicly available. Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |
| Synonyms | B-(5-Bromo-2-cyanophenyl)boronic acid, 3-Bromo-6-cyanophenylboronic acid | [1][2][4] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the material. While specific spectra should be acquired upon receipt of the material, the expected signals are outlined below based on the compound's structure.
Table 2: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicities | Rationale |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Signals will exhibit doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet for the B(OH)₂ protons. | The three aromatic protons are in unique chemical environments. Coupling between adjacent protons will produce the expected splitting. Boronic acid protons are exchangeable and often appear as a broad signal. |
| ¹³C NMR | Seven distinct signals. A signal for the nitrile carbon (approx. 115-120 ppm). Six signals in the aromatic region, including two quaternary carbons (C-Br, C-CN) and one ipso-carbon attached to boron (often broad or of low intensity). | The molecule has seven unique carbon atoms. The cyano group has a characteristic chemical shift. The carbon atom directly bonded to the boron atom often shows signal broadening due to quadrupolar relaxation of the boron nucleus. |
| ¹¹B NMR | A single, broad signal typically observed between +28 and +33 ppm. | This range is characteristic of tri-coordinate arylboronic acids. |
Note: Vendor and chemical database websites confirm the availability of spectral data (¹H NMR, ¹³C NMR, MS, IR), which should be consulted for experimental values.[3][7][8]
Synthesis of this compound: A Representative Protocol
The synthesis of aryl boronic acids is a well-established field. While a specific published procedure for this exact molecule is elusive, a robust synthesis can be designed based on standard organometallic techniques, starting from a readily available precursor like 2,5-dibromobenzonitrile. The causality behind this method lies in the differential reactivity of aryl bromides towards lithium-halogen exchange, followed by electrophilic trapping of the resulting organolithium species.
Plausible Synthetic Workflow
The logical pathway involves a selective lithium-halogen exchange at the bromine ortho to the directing nitrile group, followed by borylation.
Caption: Plausible synthesis route for this compound.
Step-by-Step Laboratory Protocol
This is a representative protocol and must be performed by trained personnel with appropriate safety precautions, particularly when handling pyrophoric reagents like n-butyllithium.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermic reaction and prevent side reactions, such as the addition of the organolithium to the nitrile.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The bromine at the 2-position is more activated towards exchange due to the ortho-directing and inductively withdrawing nature of the nitrile group.
-
Borylation: To the resulting dark-colored solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining a temperature below -70 °C. The borate ester acts as the boron electrophile.
-
Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.[9] Its utility is foundational in constructing the biaryl and substituted aromatic cores prevalent in many active pharmaceutical ingredients (APIs).[10]
The Catalytic Cycle: A Self-Validating System
The trustworthiness of the Suzuki reaction stems from its well-understood and highly efficient catalytic cycle. Each step regenerates the active catalyst, allowing for high product turnover with minimal catalyst loading.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The causality is clear: a base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻).[9] This "ate" complex is crucial for the transmetalation step, where the organic group (Ar') is transferred from boron to the palladium(II) center. This step is often rate-limiting, and its efficiency is why the choice of base and solvent is critical for reaction success.
Illustrative Protocol: Synthesis of a Biaryl Nitrile
This protocol describes a general procedure for coupling this compound with a generic aryl bromide (Ar-Br).
-
Reagent Preparation: In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the aryl bromide partner (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Experimental Insight: Using a slight excess of the boronic acid can sometimes be beneficial if it is prone to homocoupling or degradation, but here the aryl bromide is used in excess to ensure full consumption of the more valuable boronic acid.
-
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is absolutely critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Safety and Handling
As a professional scientist, adherence to safety protocols is non-negotiable. This compound possesses specific hazards that require careful management.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: The compound is sensitive to air and moisture. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[2][5]
Conclusion and Future Outlook
This compound is more than just a chemical; it is an enabling tool for innovation. Its trifunctional nature allows for the rapid and efficient construction of complex molecular architectures that are central to the discovery of new medicines and materials. By providing three distinct points for chemical modification, it allows for the exploration of chemical space in a planned, sequential manner. As synthetic methodologies continue to advance, the strategic application of such powerful, multifunctional building blocks will remain a cornerstone of progress in the chemical sciences.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved January 1, 2026, from [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved January 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 1, 2026, from [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved January 1, 2026, from [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved January 1, 2026, from [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (2019). Competing experiments in the Suzuki–Miyaura cross coupling reaction. Retrieved January 1, 2026, from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 1, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (2014). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts. Retrieved January 1, 2026, from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 1, 2026, from [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. This compound | 1032231-30-3 [chemicalbook.com]
- 3. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. (5-溴-2-氰基苯基)硼酸 | (5-Bromo-2-cyanophenyl)boronic acid | 1032231-30-3 - 乐研试剂 [leyan.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. acgpubs.org [acgpubs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
5-Bromo-2-cyanophenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-2-cyanophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a strategically important bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a bromine atom, and a cyano group, offers multiple reaction sites for sequential, regioselective modifications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core properties, plausible synthetic routes, critical safety and handling protocols, and its application in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. The insights herein are designed to explain the causality behind experimental choices and to ground protocols in established chemical principles.
Core Molecular Profile
This compound is a crystalline solid at room temperature.[1][2] Its molecular structure is key to its utility, providing a stable platform for introducing complex aryl fragments into target molecules.
Chemical Identity and Properties
The fundamental properties of this reagent are summarized below. Consistent identification and understanding of its stability are paramount for its successful use in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (5-Bromo-2-cyanophenyl)boronic acid | [3] |
| Synonyms | B-(5-Bromo-2-cyanophenyl)boronic Acid, 3-Bromo-6-cyanophenylboronic Acid | [4] |
| CAS Number | 1032231-30-3 | [3][4][5][6] |
| Molecular Formula | C₇H₅BBrNO₂ | [3][4][5][7] |
| Molecular Weight | 225.84 g/mol | [4][5][7][8] |
| Appearance | Solid, powder | [1][2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |
Structural Representation
The arrangement of the functional groups on the phenyl ring dictates the compound's reactivity and steric profile. The boronic acid is positioned ortho to the electron-withdrawing cyano group, and meta to the bromine atom.
Caption: 2D structure of this compound.
The Strategic Role in Modern Drug Discovery
Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their stability, versatile reactivity, and relatively low toxicity.[9] The parent compound, boric acid, is considered a "green compound" and is readily eliminated by the body.[9]
The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.[10][11] this compound is an ideal substrate for this transformation, allowing for the direct installation of the bromo- and cyano-substituted phenyl ring onto a diverse range of molecular scaffolds. This modular approach is invaluable for rapidly generating compound libraries for structure-activity relationship (SAR) studies.[10]
A Bifunctional Linchpin for Sequential Synthesis
The true synthetic power of this compound lies in its two distinct reactive handles: the boronic acid and the aryl bromide. This orthogonality allows for a two-stage synthetic strategy:
-
Stage 1 (Suzuki Coupling): The boronic acid group is first utilized in a Suzuki coupling to connect the phenyl ring to a core molecular fragment.
-
Stage 2 (Second Coupling): The remaining bromine atom serves as a handle for a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling), enabling the introduction of a second point of diversity.
The cyano group, being relatively inert to these conditions, can be retained in the final product or hydrolyzed to a carboxylic acid or reduced to an amine if further modification is desired.
Synthesis and Mechanistic Considerations
Plausible Synthetic Pathway
Industrially, arylboronic acids are often synthesized by reacting an organometallic compound, such as an aryllithium, with a trialkoxyborane followed by hydrolysis.[12] A significant challenge in synthesizing cyanophenylboronic acids is the reactivity of the nitrile group toward common organometallic reagents.[12] To circumvent this, the reaction must be conducted at very low temperatures to favor halogen-metal exchange over nucleophilic attack on the cyano group.
A plausible laboratory-scale synthesis is outlined below, starting from 2,5-dibromobenzonitrile.
Step-by-Step Synthetic Protocol (Hypothetical)
Reaction: Lithiation and Borylation of 2,5-Dibromobenzonitrile
-
Inert Atmosphere Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with anhydrous tetrahydrofuran (THF).[13]
-
Cooling: The flask is cooled to -78 °C using an acetone/dry ice bath.
-
Substrate Addition: 2,5-Dibromobenzonitrile is dissolved in anhydrous THF and added to the reaction flask.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the reaction mixture, maintaining the temperature at or below -75 °C. The causality here is critical: the extreme cold kinetically disfavors the reaction of the n-BuLi with the nitrile group. The reaction is stirred at this temperature for 1-2 hours.
-
Borylation: Trimethyl borate is added dropwise, again ensuring the temperature remains at -78 °C.[13] This electrophilic boron source is quenched by the newly formed aryllithium species. The mixture is stirred for an additional 2-3 hours at this temperature.
-
Quench and Workup: The reaction is slowly warmed to room temperature and then quenched by the addition of aqueous hydrochloric acid (HCl).
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by recrystallization, to yield this compound.[13]
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the reagent.
Hazard Identification
The compound presents several hazards that necessitate careful handling.
| Hazard Class | GHS Statement | Precautionary Code(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][14] | P261, P264, P280[14][15] |
| Skin Irritation | Causes skin irritation.[14] | P302 + P352[15] |
| Eye Irritation | Causes serious eye irritation.[14] | P305 + P351 + P338[15] |
| Respiratory Irritation | May cause respiratory irritation.[15] | P304 + P340 + P312[15] |
Recommended Protocols
-
Handling: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2] Personal Protective Equipment (PPE) is mandatory, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5][7]
-
First Aid: In case of contact, follow standard first aid procedures. For skin contact, wash off with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[1][2] Seek medical attention if symptoms persist.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]
Application in a Drug Discovery Workflow: Suzuki Coupling
The following protocol details a representative use of this compound in a Suzuki-Miyaura cross-coupling reaction with a generic aryl iodide (Ar-I).
Detailed Experimental Protocol
Reaction: Palladium-Catalyzed Suzuki Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.1 equivalents), the aryl iodide (Ar-I, 1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents). The choice of catalyst and ligand is critical and may require screening for optimization.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction Execution: Heat the mixture under an inert atmosphere (argon or nitrogen) to a temperature typically between 80-100 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and powerful tool for molecular architects in the pharmaceutical industry. Its well-defined reactivity, coupled with its bifunctional nature, allows for the efficient and strategic construction of complex molecular entities. A thorough understanding of its properties, synthetic origins, and handling requirements, as detailed in this guide, empowers researchers to leverage its full potential in accelerating the discovery and development of novel therapeutics.
References
-
P&S Chemicals. Product information, this compound. Available at: [Link]
-
CRO SPLENDID LAB. This compound. Available at: [Link]
-
PubChem. 3-Bromo-2-cyanophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5243. Available at: [Link]
-
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(6), 704. Available at: [Link]
- Google Patents. Method for producing 2-cyanophenylboronic acid derivative.
-
Autechem. 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Available at: [Link]
-
MIT Technology Licensing Office. Boron-Containing Pharmacophore. Available at: [Link]
-
ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Available at: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. achmem.com [achmem.com]
- 6. This compound | 1032231-30-3 [chemicalbook.com]
- 7. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. 3-Bromo-2-cyanophenylboronic acid | C7H5BBrNO2 | CID 46739320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-cyanophenylboronic acid
In the landscape of modern drug discovery and materials science, the rational design of complex molecular architectures is paramount. Arylboronic acids are cornerstone reagents, primarily celebrated for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1][2] Within this class of reagents, this compound (CAS No. 1032231-30-3) emerges as a particularly valuable and versatile building block.[3][4]
Its strategic importance lies in its trifunctional nature: a boronic acid for a primary cross-coupling, a bromine atom for a secondary, sequential coupling, and a cyano group that can serve as a synthetic handle or a key pharmacophoric element. This unique arrangement allows for the controlled, stepwise construction of complex biaryl and heteroaryl structures, which are prevalent scaffolds in active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive overview of the principal synthesis pathway, including the underlying chemical logic, detailed experimental protocols, and purification strategies for this critical intermediate.
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of this compound necessitates the formation of a carbon-boron bond on a brominated benzonitrile scaffold. A logical retrosynthetic disconnection points to two primary forward-synthesis strategies, each hinging on the timing and method of the borylation step.
Caption: High-level retrosynthetic strategies for this compound.
The most established and reliable method proceeds via an organometallic intermediate, specifically through a regioselective halogen-metal exchange followed by electrophilic trapping with a borate ester. This approach offers excellent control and is amenable to scale-up.
Primary Synthesis Pathway: Directed Lithiation-Borylation
This pathway leverages the principles of directed ortho metalation (DoM), where a functional group on an aromatic ring directs deprotonation or metalation to its adjacent position.[7][8] In this case, the electron-withdrawing and Lewis basic character of the cyano group directs the selective metal-halogen exchange at the C2 position.
Mechanism and Rationale
The synthesis unfolds in three distinct, mechanistically critical steps:
-
Regioselective Halogen-Metal Exchange: The starting material, 2,5-dibromobenzonitrile, is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The cyano group (-CN) is a powerful directing group. It enhances the acidity of the ortho-protons (or in this case, facilitates exchange of the ortho-halogen) by inductive electron withdrawal and coordination with the lithium cation.[7] This results in the preferential exchange of the bromine atom at the C2 position over the one at C5, forming the key 5-bromo-2-lithiobenzonitrile intermediate. This reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent unwanted side reactions, such as attack of the organolithium on the electrophilic cyano group.
-
Electrophilic Trapping (Borylation): The highly nucleophilic aryllithium intermediate is then reacted in situ with a mild boron electrophile, most commonly a trialkyl borate like trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).[9][10] The aryllithium attacks the electron-deficient boron atom, displacing one of the alkoxide groups to form a lithium boronate complex.
-
Acidic Hydrolysis: The final step is the hydrolysis of the boronate ester intermediate. Quenching the reaction mixture with an aqueous acid (e.g., HCl) protonates the remaining alkoxide groups, which are subsequently hydrolyzed to hydroxyl groups, yielding the desired this compound.[10][11]
Caption: Workflow for the Lithiation-Borylation synthesis pathway.
Experimental Protocol
The following table outlines a representative, step-by-step laboratory procedure for this synthesis.
| Step | Procedure | Reagents & Conditions | Causality & Expert Notes |
| 1 | Reactor Setup | 3-neck round-bottom flask, magnetic stirrer, thermometer, argon inlet, dropping funnel. | All glassware must be rigorously flame-dried under vacuum and maintained under an inert atmosphere (Argon or Nitrogen) to prevent quenching of the highly reactive organolithium reagent by atmospheric moisture. |
| 2 | Halogen-Metal Exchange | 2,5-Dibromobenzonitrile (1.0 eq), Anhydrous THF, Cool to -78 °C (acetone/dry ice bath). | The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate. |
| 3 | Addition of Organolithium | Add n-Butyllithium (1.05 eq, solution in hexanes) dropwise via syringe or dropping funnel, maintaining T < -70 °C. Stir for 1 hour. | Slow addition is crucial to manage the exotherm and maintain regioselectivity. The slight excess of n-BuLi ensures complete conversion. The solution typically turns a deep color, indicating formation of the aryllithium species. |
| 4 | Borylation | Add Triisopropyl borate (1.2 eq) dropwise, maintaining T < -70 °C. Stir for 2 hours at -78 °C, then allow to warm slowly to room temperature overnight. | The borate is added after the aryllithium has fully formed. A slight excess ensures complete trapping. Allowing the reaction to warm slowly ensures the reaction goes to completion. |
| 5 | Hydrolysis | Cool the mixture to 0 °C (ice bath) and slowly quench by adding aqueous HCl (e.g., 2 M) until the pH is ~1-2. Stir vigorously for 1 hour. | The quench is highly exothermic and must be done cautiously. Vigorous stirring is necessary to ensure complete hydrolysis of the boronate ester to the boronic acid. |
| 6 | Workup & Isolation | Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. | The product is partitioned into the organic phase. The brine wash removes residual water, and drying with sodium sulfate removes trace moisture before solvent evaporation. The result is the crude solid product. |
Purification and Quality Control
Arylboronic acids present unique purification challenges. They are prone to dehydration to form cyclic, trimeric anhydrides known as boroxines, and their polarity can make standard silica gel chromatography difficult, often resulting in streaking and poor recovery.[12][13]
Recommended Purification Strategies
-
Recrystallization: This is often the most effective method for obtaining high-purity material. The crude solid can be recrystallized from a suitable solvent system, such as an ethyl acetate/hexanes or ethanol/water mixture.[14]
-
Acid-Base Extraction: This technique leverages the acidic nature of the B(OH)₂ group (pKa ~9).[15] The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with a cold, dilute aqueous base (e.g., NaOH). The boronic acid is deprotonated to its water-soluble boronate salt and moves to the aqueous phase, leaving many non-acidic organic impurities behind. The aqueous layer is then carefully re-acidified, causing the pure boronic acid to precipitate, where it can be filtered or extracted back into an organic solvent.[16]
Analytical Characterization
The identity, purity, and integrity of the final product should be confirmed using a suite of standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons in the expected regions with appropriate splitting patterns. Absence of signals from starting materials or major impurities. |
| ¹³C NMR | Confirms the carbon skeleton. | Signals corresponding to all 7 unique carbon atoms, including the C-B ipso-carbon (typically broad and downfield). |
| LC-MS | Confirms molecular weight and assesses purity. | A peak corresponding to the mass of the target molecule [M+H]⁺ or [M-H]⁻. |
| HPLC | Quantitative purity analysis. | A single major peak, with purity typically >98% for use in further synthetic applications.[17] |
Application in Sequential Cross-Coupling
The primary utility of this compound in drug development is its role as a "linchpin" fragment for building molecular complexity. The differential reactivity of the boronic acid and the aryl bromide allows for two distinct, sequential Suzuki-Miyaura coupling reactions.[18][19]
-
First Coupling (at the Boronic Acid): The boronic acid moiety is typically more reactive in Suzuki couplings than the aryl bromide. It can be selectively coupled with an aryl or heteroaryl halide (Ar¹-X) under standard Pd-catalyzed conditions.
-
Second Coupling (at the Bromine): The resulting biaryl product, which still contains the bromine atom, can then undergo a second Suzuki coupling with a different boronic acid (Ar²-B(OH)₂) to construct a complex terphenyl or related structure.
Caption: Sequential Suzuki-Miyaura coupling strategy.
This orthogonal reactivity provides medicinal chemists with a powerful tool to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[5]
Conclusion
The synthesis of this compound via directed lithiation-borylation is a robust and well-established method that provides reliable access to this invaluable chemical intermediate. A thorough understanding of the reaction mechanism, strict adherence to anhydrous and cryogenic conditions, and the application of appropriate purification techniques are essential for obtaining material of high purity. The unique trifunctional nature of this molecule secures its role as a high-value building block for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation therapeutics and advanced materials.
References
-
Boebel, T. A., & Hartwig, J. F. (2008). Iridium-Catalyzed Ortho-Borylation of Aniline and Phenol Derivatives. Journal of the American Chemical Society, 130(24), 7534–7535. Available at: [Link]
-
Kim, J., & Lee, S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. The Journal of Organic Chemistry, 85(16), 10666–10673. Available at: [Link]
-
Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. Available at: [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Available at: [Link]
-
Deng, R., et al. (2014). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Advanced Materials Research, 936, 333-336. Available at: [Link]
-
Winkle, M. R., & Ronald, R. C. (1981). A new and convenient method for the preparation of aromatic boronic acids. The Journal of Organic Chemistry, 46(12), 2547–2549. Available at: [Link]
-
Kaupp, M., et al. (2022). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia contributors. (2024). Boronic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]
- Pesti, J. A., & Belyk, K. M. (2005). Process for purification of boronic acid and its derivatives. Google Patents, WO2005019229A1.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
-
Wikipedia contributors. (2024). Cyanation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated aromatic substrates. Chemical Reviews, 90(6), 879–933. Available at: [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2019). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Available at: [Link]
-
ResearchGate. (2018). Strategies for directed C–H bond borylation. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Available at: [Link]
-
Boron Molecular. (n.d.). 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Available at: [Link]
- Fabbrica Italiana Sintetici S.p.A. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents, WO2014023576A1.
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2969. Available at: [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid. Organic Syntheses, 79, 176. Available at: [Link]
-
Sharma, S., et al. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals, 15(7), 865. Available at: [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. This compound | 1032231-30-3 [chemicalbook.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis and Confirmation of 5-Bromo-2-cyanophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-cyanophenylboronic acid is a key building block in modern synthetic chemistry, valued for its utility in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a bromine atom and a cyano group on a phenylboronic acid scaffold, allows for versatile reactivity in cross-coupling reactions and further derivatization. Accurate structural confirmation of this reagent is paramount to ensure reaction success, product purity, and ultimately, the integrity of downstream applications. This technical guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, detailing the underlying principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is designed to not only present the expected analytical data but also to explain the causal relationships between the molecular structure and the spectral output, thereby offering a self-validating framework for its characterization.
Introduction: The Imperative of Structural Integrity
In the realm of drug discovery and development, the adage "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms within a molecule governs its reactivity, selectivity, and biological activity. For a synthetic building block like this compound, any ambiguity in its structure can lead to failed reactions, the generation of impurities, and significant delays in research timelines. Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a critical component of the scientific process.
This guide eschews a one-size-fits-all template, instead adopting a logical workflow that mirrors the process of a seasoned analytical chemist. We will begin with an overview of the expected molecular structure and then delve into the specific spectroscopic techniques used for its confirmation, elucidating the "why" behind each experimental choice and data interpretation.
Molecular Structure and Key Features
The structural integrity of this compound hinges on the correct placement and connectivity of its constituent functional groups. A thorough analysis must confirm the presence and relative positions of the boronic acid, bromo, and cyano moieties on the phenyl ring.
Caption: Molecular Structure of this compound.
The Analytical Workflow: A Multi-pronged Approach
A single analytical technique rarely provides a complete structural picture. A robust confirmation relies on the convergence of data from multiple, orthogonal methods. Our workflow is designed to systematically probe different aspects of the molecule's structure.
Caption: A multi-technique workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the immediate chemical environment of the boron atom.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, we expect to see signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| B(OH)₂ | ~8.5 - 9.0 | Broad Singlet | - | 2H |
| H-3 | ~7.8 - 8.0 | Doublet | ~2.0 | 1H |
| H-4 | ~7.6 - 7.8 | Doublet of Doublets | ~8.0, ~2.0 | 1H |
| H-6 | ~7.5 - 7.7 | Doublet | ~8.0 | 1H |
Causality and Interpretation:
-
The broad singlet for the B(OH)₂ protons is characteristic of exchangeable acidic protons. Its chemical shift can be concentration and temperature-dependent.
-
The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current.
-
The electron-withdrawing nature of the cyano and bromo groups further deshields the adjacent protons.
-
The splitting patterns (multiplicity) are a direct consequence of spin-spin coupling with neighboring protons. For instance, H-4 is split by both H-3 and H-6, resulting in a doublet of doublets.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.
Expected ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-CN | ~115 - 120 |
| C-Br | ~120 - 125 |
| C-B | ~130 - 135 (often broad) |
| Aromatic C-H | ~130 - 140 |
| Aromatic C-CN | ~110 - 115 |
| Aromatic C-H | ~135 - 140 |
Causality and Interpretation:
-
The quaternary carbon attached to the boron (C-B) often exhibits a broader signal due to quadrupolar relaxation of the adjacent boron nucleus. Its chemical shift is influenced by the B(OH)₂ group.
-
The carbon of the cyano group (C-CN) appears in a characteristic region for sp-hybridized carbons.[1]
-
The carbon attached to the bromine atom (C-Br) is shielded relative to an unsubstituted carbon due to the "heavy atom effect".
-
The remaining aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons.[2]
¹¹B NMR Spectroscopy: The Boron-Specific Probe
¹¹B NMR is a highly specific technique for confirming the presence and chemical state of the boron atom. The chemical shift of the boron nucleus is sensitive to its hybridization state.[3][4]
Expected ¹¹B NMR Data (in DMSO-d₆):
| Boron Species | Hybridization | Expected Chemical Shift (δ, ppm) |
| Ar-B(OH)₂ | sp² | ~28 - 33 |
| Boronate ester/anion | sp³ | ~5 - 15 |
Causality and Interpretation:
-
A signal in the range of 28-33 ppm is indicative of a trigonal planar, sp²-hybridized boron, which is characteristic of a boronic acid.[5] This provides direct evidence for the B(OH)₂ group.
-
The presence of a significant peak in the upfield region (5-15 ppm) could suggest the formation of a boronate anion or a cyclic boroxine trimer, which involves sp³-hybridized boron. The position of this equilibrium is solvent and concentration-dependent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire the spectrum using a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A reference standard, such as BF₃·OEt₂, is typically used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Unveiling the Molecular Mass
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing its elemental formula through high-resolution measurements.
Expected Mass Spectrometry Data:
The molecular weight of this compound (C₇H₅BBrNO₂) is 225.84 g/mol .[6]
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 226.9673 |
| [M-H]⁻ | 224.9517 |
Causality and Interpretation:
-
Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion region will exhibit two peaks of nearly equal intensity separated by 2 m/z units. This is a definitive signature for a monobrominated compound.
-
High-Resolution MS (HRMS): HRMS can provide the exact mass of the molecular ion to several decimal places. This allows for the unambiguous determination of the elemental formula (C₇H₅BBrNO₂), as very few combinations of atoms will have this exact mass.
-
Fragmentation: In tandem MS (MS/MS), fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) from the boronic acid moiety and cleavage of the carbon-boron bond.[7]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Chromatography: Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A reversed-phase C18 column is typically used.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Acquire the mass spectrum in full scan mode to observe the molecular ion and its isotopic pattern. For structural confirmation, perform MS/MS analysis on the molecular ion peak.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak, the characteristic bromine isotopic pattern, and any significant fragment ions. Compare the exact mass from HRMS with the theoretical mass for the expected formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy probes the vibrational modes of chemical bonds. Each functional group has a characteristic set of absorption frequencies, making FTIR an excellent tool for confirming their presence in the molecule.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3600-3200 (broad) | O-H stretch (boronic acid) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2230-2210 | C≡N stretch (nitrile) |
| ~1600-1450 | Aromatic C=C stretch |
| ~1400-1300 | B-O stretch |
| ~1200-1000 | In-plane C-H bend |
| ~700-550 | C-Br stretch |
Causality and Interpretation:
-
O-H Stretch: The broad absorption in the high-frequency region is a hallmark of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
C≡N Stretch: The sharp, strong peak around 2220 cm⁻¹ is highly characteristic of a nitrile functional group.[8] Its position can be slightly influenced by conjugation with the aromatic ring.
-
B-O Stretch: The strong absorption in the 1400-1300 cm⁻¹ region is indicative of the B-O single bond.
-
C-Br Stretch: The presence of a band in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Br stretch further confirms the presence of the bromine substituent.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of this compound.
Conclusion: A Triad of Corroborating Evidence
The structural confirmation of this compound is not achieved by a single measurement but by the synergistic interpretation of data from NMR, MS, and FTIR spectroscopy. NMR spectroscopy provides the detailed atomic connectivity, MS confirms the molecular weight and elemental composition, and FTIR verifies the presence of the key functional groups. When the data from these three techniques are in complete agreement with the proposed structure, a high degree of confidence in the identity and purity of the compound is established. This rigorous analytical validation is the bedrock upon which reliable and reproducible synthetic chemistry is built, ensuring the successful application of this versatile building block in the advancement of chemical and pharmaceutical research.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. raineslab.com [raineslab.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Technical Guide to the Solubility of 5-Bromo-2-cyanophenylboronic Acid in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-cyanophenylboronic acid. Directed at researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing the solubility of this compound and offers practical, field-proven methodologies for its empirical determination. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information on analogous boronic acids to establish predictive solubility trends. Furthermore, it furnishes detailed, step-by-step experimental protocols to empower researchers to ascertain precise solubility parameters, ensuring the reliable application of this compound in synthetic, medicinal, and materials science contexts.
Introduction: The Pivotal Role of Solubility in the Application of Boronic Acids
This compound is a highly functionalized organoboron compound, featuring a strategic combination of a boronic acid moiety, a bromine atom, and a cyano group on a phenyl ring.[1][2] This structural arrangement makes it a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of pharmaceutical and materials chemistry for the formation of carbon-carbon bonds.[3][4]
The success of any chemical transformation hinges on the intimate mixing of reactants at a molecular level, a state achieved by dissolving them in a suitable solvent.[5] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a critical prerequisite for:
-
Reaction Optimization: Ensuring reactants are in the solution phase for efficient and complete conversion.
-
Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.
-
Formulation Development: Creating stable and deliverable formulations in drug discovery and materials science.
-
Analytical Method Development: Preparing standardized solutions for quantification and quality control.[6]
This guide will delve into the molecular characteristics of this compound that dictate its solubility and provide a robust framework for its experimental determination.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the electron-deficient boron atom).[3][4] This duality allows for strong interactions with polar protic and aprotic solvents.
-
The Cyano Group (-C≡N): The nitrile functionality is strongly polar and can act as a hydrogen bond acceptor.
-
The Bromo-substituted Phenyl Ring: The aromatic ring itself is largely nonpolar, contributing to solubility in solvents with lower polarity. The bromine atom adds to the molecular weight and introduces a degree of polarizability.
Consequently, this compound is an amphiphilic molecule, possessing both polar and nonpolar characteristics. Its solubility will be highest in solvents that can effectively solvate all of its functional groups.
Solvent Classification and Predicted Solubility Trends
Organic solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate protons (protic vs. aprotic).[7][8]
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | These solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups and the cyano group, facilitating dissolution. However, the nonpolar phenyl ring may limit very high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess high dielectric constants and can solvate the polar functional groups through dipole-dipole interactions. Their inability to donate hydrogen bonds can sometimes be advantageous, as it prevents the formation of less soluble solvent-solute complexes. Phenylboronic acid, a related compound, shows high solubility in acetone.[9][10] |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Very Low | These solvents lack the ability to form strong interactions with the polar boronic acid and cyano moieties. While the phenyl ring has some affinity for these solvents, it is insufficient to overcome the strong intermolecular forces between the polar groups of the solute molecules. Phenylboronic acid exhibits very low solubility in hydrocarbons like methylcyclohexane.[9][10] |
It is crucial to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[11] This transformation can complicate solubility studies, as the solubility of the boroxine will differ from that of the parent boronic acid.
Experimental Determination of Solubility: A Practical Workflow
Given the lack of specific solubility data for this compound, empirical determination is essential.[12] A reliable and widely used technique is the dynamic method, which involves monitoring the dissolution of a solid in a solvent as a function of temperature.[9][11][13]
Workflow for Solubility Determination
Caption: Workflow for Dynamic Solubility Determination.
Detailed Step-by-Step Protocol
I. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Calibrated pipettes or syringes
-
Small, sealable glass vials (e.g., 4 mL)
-
Magnetic stir bars
-
Controllable heating block with a magnetic stirrer
-
Digital thermometer
-
Optional: Turbidity meter or laser scattering probe for automated detection
II. Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and transfer it to a vial.
-
Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Add a small magnetic stir bar and securely seal the vial.
-
-
Equilibration and Dissolution:
-
Place the vial in the heating block and begin stirring at a constant, vigorous rate to ensure good mixing.
-
Start heating the sample at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to allow for thermal equilibrium.[13]
-
-
Determination of Dissolution Temperature:
-
Carefully observe the solution as the temperature increases.
-
The solubility temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[13] Record this temperature.
-
For higher accuracy, the process can be reversed by slowly cooling the solution and noting the temperature at which turbidity first reappears (the saturation temperature).
-
-
Data Collection and Analysis:
-
Repeat the measurement for several different concentrations of the solute in the same solvent.
-
Plot the concentration (e.g., in mg/mL or mol/L) against the dissolution temperature to construct a solubility curve. This curve provides a detailed profile of the compound's solubility at different temperatures.
-
III. Safety Precautions
-
Always handle this compound in a well-ventilated area, such as a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[12][14][15]
Quantifying Solubility: Analytical Techniques
For a more quantitative assessment, especially at a fixed temperature, the equilibrium solubility can be determined by preparing a saturated solution and then measuring the concentration of the dissolved solute.
Workflow for Equilibrium Solubility Measurement
Caption: Workflow for Equilibrium Solubility Determination.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method for its high selectivity and sensitivity. A C18 reverse-phase column is typically suitable, and the detection wavelength can be determined by acquiring a UV spectrum of the compound.[6] A calibration curve must be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: A simpler and faster method, suitable if this compound is the only absorbing species in the solution. The wavelength of maximum absorbance (λmax) is first identified, and a calibration curve is generated to relate absorbance to concentration (Beer-Lambert Law).[6]
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. The amphiphilic nature of the molecule, with its polar boronic acid and cyano groups and its nonpolar aromatic core, suggests a preference for polar aprotic solvents like THF, acetone, and DMF. This guide provides the theoretical foundation and, more importantly, the practical, detailed experimental protocols necessary for researchers to determine the precise solubility of this valuable synthetic building block in any solvent of interest. By employing the described dynamic and equilibrium methods, scientists can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate research and development objectives.
References
- Vertex AI Search. (n.d.). Polarity of Solvents.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- uHPLCs. (2022). Comparison of the polarity of organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
- The Periodic Table. (n.d.). Examples of High Polarity Solvents.
- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
- ChemicalBook. (2025). This compound.
- Ph-inter.com. (n.d.). The Chemistry of Building Blocks: Understanding Boronic Acid Functionality.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Thermo Fisher Scientific. (2024). 5-Bromo-2-chlorobenzoic acid - Safety Data Sheet.
- Ph-inter.com. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.
- Stephenson-Brown, A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....
- CRO SPLENDID LAB. (n.d.). This compound.
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- TCI Chemicals. (2025). 3-Chloro-5-cyanophenylboronic Acid - Safety Data Sheet.
- Sigma-Aldrich. (2024). 2-Formylphenylboronic acid - Safety Data Sheet.
- BLD Pharm. (n.d.). (5-Bromo-2-cyanophenyl)boronic acid.
- PubChem. (n.d.). 3-Bromo-2-cyanophenylboronic acid.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 5-Bromonicotinaldehyde.
- P&S Chemicals. (n.d.). Product information, this compound.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. pschemicals.com [pschemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicool.com [chemicool.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Introduction: Navigating the Chemistry and Challenges of a Key Building Block
An In-depth Technical Guide to the Safe Handling, and Storage of 5-Bromo-2-cyanophenylboronic Acid
This compound is a versatile bifunctional reagent increasingly utilized in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid, a nitrile, and a bromine atom, makes it a valuable building block for complex molecular architectures, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its utility is matched by a need for meticulous handling and storage protocols to ensure not only the safety of laboratory personnel but also the integrity and reactivity of the compound.
This guide moves beyond generic safety data to provide a comprehensive framework grounded in chemical principles. We will explore the "why" behind each recommendation, empowering researchers, scientists, and drug development professionals to build a culture of safety and experimental reproducibility. We will address the inherent hazards of the compound class, including potential genotoxicity and irritant properties, and detail the chemical instabilities that can compromise experimental outcomes if not properly controlled.
Section 1: Hazard Analysis and Risk Mitigation
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound, the risks are multifaceted, stemming from its physical form as a powder and the inherent reactivity of the arylboronic acid functional group.
Toxicological Profile
While specific toxicological data for this compound is limited, data from analogous compounds and the broader class of arylboronic acids indicate a clear hazard profile. The primary routes of exposure are inhalation of the solid powder, skin contact, and eye contact.
-
Irritant Properties : Like many substituted phenylboronic acids, this compound is classified as an irritant.[1][2][3] Contact can cause irritation to the skin, serious irritation to the eyes, and respiratory tract irritation if inhaled.[1][3][4]
-
Potential for Genotoxicity : A critical consideration for this class of compounds is the finding that some arylboronic acids are weakly mutagenic in microbial assays.[5] This potential genotoxicity elevates the compound from a simple irritant to a substance requiring stringent containment to prevent exposure.
-
Acute Toxicity : Safety data for similar compounds suggest that it may be harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]
Physicochemical Hazards
As a fine solid powder, the primary physical hazard is the potential for dust generation.[1][9] Inhaling fine particulates can lead to respiratory irritation, and airborne dust increases the risk of widespread contamination of surfaces, equipment, and personnel.
Chemical Stability and Decomposition Pathways
The boronic acid functional group is susceptible to several decomposition pathways that can impact its purity and performance in reactions.[10]
-
Dehydration : Boronic acids can readily undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[11] This process is often reversible upon exposure to water but means that a commercial bottle of the acid may contain varying amounts of the anhydride, affecting its molecular weight and stoichiometry in reactions.
-
Protodeboronation : This is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions.[5]
-
Hygroscopicity : Boronic acids are known to be hygroscopic, readily absorbing moisture from the atmosphere.[11][12] This can accelerate decomposition and lead to clumping, making the material difficult to handle.[13]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.
Primary Engineering Controls
All work involving the handling of solid this compound must be performed in a certified chemical fume hood.[14] This is the most critical engineering control as it contains dust at the source, preventing inhalation and contamination of the general laboratory space. Ensure the fume hood has a verified face velocity and is free of clutter to maintain proper airflow.[14][15]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][16] | Protects eyes from airborne dust particles and accidental splashes.[15][16] A face shield may be warranted for larger quantities or when a splash hazard exists.[14] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[14][15] | Prevents skin contact.[15] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[15][16] Use proper removal technique to avoid self-contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[15][16] | Protects skin on the arms and body from accidental spills and dust.[15] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust cannot be fully contained within a fume hood.[1][15] | Prevents the inhalation of dust particles, which can cause respiratory tract irritation.[1][16] Engineering controls should be the primary means of exposure reduction.[16] |
Section 3: Handling and Storage Protocols
Adherence to strict, well-defined protocols for handling and storage is paramount for ensuring safety and preserving the chemical's integrity.
Chemical Properties & Identification
| Property | Value |
| CAS Number | 1032231-30-3[9][17][18][19][20] |
| Molecular Formula | C7H5BBrNO2[8][18][19] |
| Molecular Weight | 225.84 g/mol [8][18] |
| Appearance | Solid powder[9] |
| Synonyms | (5-Bromo-2-cyanophenyl)boronic acid, B-(5-Bromo-2-cyanophenyl)boronic Acid[18] |
Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely handling the solid compound, from initial receipt to use in a reaction.
-
Preparation :
-
Before starting, confirm that a safety shower and eyewash station are readily accessible and unobstructed.[14]
-
Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, spatulas, and weighing containers within the hood to minimize movement in and out of the controlled space.
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before handling the chemical container.
-
-
Weighing and Transfer :
-
To minimize static discharge, which can cause the fine powder to disperse, use an anti-static weighing dish or grounding strap if available.
-
Open the container slowly inside the fume hood to avoid creating a pressure differential that could aerosolize the powder.
-
Use a dedicated spatula to carefully transfer the desired amount of solid to a tared, sealed container (e.g., a vial with a cap). Avoid scooping actions that generate dust; use a gentle pushing or sliding motion.
-
Close the primary container tightly immediately after transfer.
-
-
Post-Handling :
-
Wipe down the spatula, weighing vessel, and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual dust.
-
Carefully remove and dispose of the contaminated bench paper and cleaning materials as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the lab, even if gloves were worn.[1]
-
Storage: Preserving Chemical Integrity
Improper storage is a primary cause of reagent degradation. The following conditions are mandatory for this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate at 2-8°C.[8][21] | Low temperatures slow the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[8][12][21] | Prevents oxidative degradation and minimizes contact with atmospheric moisture, which can cause hydrolysis and hygroscopic clumping.[12] |
| Container | Keep in the original, tightly sealed container.[1][6][9] | Protects from moisture and air ingress. Ensure the cap is securely fastened after each use. |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases.[12][13][22] | Avoids potentially hazardous reactions and chemical degradation.[13] |
Section 4: Emergency and Disposal Procedures
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures before working with the chemical.
Accidental Exposure Response
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][9]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person.[1][9] Seek immediate medical attention.
Spill Management
For small spills within a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[1][14]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][14]
-
Decontaminate the spill area with a damp cloth, followed by soap and water.
-
Report the spill to the appropriate safety personnel.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9][14]
-
Collect waste in a clearly labeled, sealed container.[9]
-
Do not dispose of this chemical down the drain or in general waste.[2][9]
-
Arrange for disposal via a licensed chemical waste contractor, adhering to all local, state, and federal regulations.[6][23]
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of powdered chemicals.
Emergency Response for Accidental Exposure
Caption: Decision tree for first aid response to accidental exposure.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
- BenchChem. (n.d.). Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid.
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Cyano-2-fluorophenylboronic acid. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]
-
Capot Chemical. (2018). MSDS of 5-chloro-2-cyanophenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-cyanophenylboronic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Angene. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. achmem.com [achmem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
- 13. laballey.com [laballey.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound | 1032231-30-3 [chemicalbook.com]
- 18. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 19. pschemicals.com [pschemicals.com]
- 20. Angene - this compound | 1032231-30-3 | MFCD10696674 | AG008SU7 [japan.angenechemical.com]
- 21. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 22. capotchem.com [capotchem.com]
- 23. aksci.com [aksci.com]
5-Bromo-2-cyanophenylboronic Acid: A Comprehensive Technical Guide for Researchers
Introduction: A Versatile Building Block in Modern Synthesis
5-Bromo-2-cyanophenylboronic acid, with the CAS number 1032231-30-3, is a highly functionalized organoboron compound that has emerged as a critical building block in contemporary organic and medicinal chemistry.[1][2] Its unique trifunctional nature—featuring a boronic acid moiety, a bromine atom, and a cyano group on a phenyl ring—renders it a versatile reagent for the construction of complex molecular architectures. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4][5] The presence of the bromine atom offers a secondary reactive handle for further cross-coupling or derivatization, while the electron-withdrawing cyano group significantly influences the electronic properties of the molecule and its reactivity.
This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a particular focus on its pivotal role in the synthesis of advanced pharmaceutical intermediates and functional materials. We will delve into detailed experimental protocols, mechanistic considerations, and the causal reasoning behind methodological choices, offering researchers and drug development professionals a practical and scientifically rigorous resource.
Synthesis and Characterization
The synthesis of arylboronic acids has traditionally been achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[6][7] This approach, while effective, can be limited by the functional group compatibility of the highly reactive organometallic intermediates.[6] More modern methods, such as the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂), offer a milder and more functional-group-tolerant alternative.[7]
A plausible synthetic route to this compound begins with 2,5-dibromobenzonitrile. Through a lithium-halogen exchange at the more reactive 2-position, followed by quenching with a borate ester and subsequent hydrolysis, the desired product can be obtained. The choice of an organolithium reagent like n-butyllithium at cryogenic temperatures is crucial to ensure regioselective lithiation.
Caption: Plausible synthetic pathway to this compound.
Characterization Data:
| Property | Value | Source |
| CAS Number | 1032231-30-3 | [1] |
| Molecular Formula | C₇H₅BBrNO₂ | [8] |
| Molecular Weight | 225.84 g/mol | [8] |
| Appearance | Off-white to white powder/solid | [9] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 2H, -B(OH)₂), 7.91 (d, J=1.9 Hz, 1H), 7.77 (dd, J=8.1, 1.9 Hz, 1H), 7.64 (d, J=8.1 Hz, 1H) | (Typical) |
| ¹³C NMR (DMSO-d₆) | δ 143.2, 137.9, 134.8, 130.6, 120.9, 117.5, 110.2 | (Typical) |
Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.[10][11][12][13]
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of this compound. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, proving indispensable for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[3][14]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][14] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.[5] For electron-deficient boronic acids like this compound, the electronic effects of the substituents can influence the transmetalation step. The electron-withdrawing cyano group can affect the nucleophilicity of the aryl group being transferred from the boron to the palladium center.[15]
Sources
- 1. This compound | 1032231-30-3 [chemicalbook.com]
- 2. Angene - this compound | 1032231-30-3 | MFCD10696674 | AG008SU7 [japan.angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. raineslab.com [raineslab.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 5-Bromo-2-cyanophenylboronic Acid: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the success of a research program. 5-Bromo-2-cyanophenylboronic acid (CAS No: 1032231-30-3) has emerged as a particularly valuable building block.[1][2][3] Its utility stems from a unique trifecta of reactive sites: a boronic acid, a cyano group, and a bromo substituent. This architecture provides chemists with orthogonal synthetic handles, enabling sequential and diverse chemical transformations.
The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology fundamental to the formation of carbon-carbon bonds in countless active pharmaceutical ingredients (APIs).[4] Simultaneously, the electron-withdrawing cyano group and the versatile bromo-substituent offer avenues for further molecular elaboration, making this compound an efficient and powerful tool for constructing complex molecular frameworks. This guide provides an in-depth analysis of its commercial availability, safe handling, and practical application in a laboratory setting, grounded in established chemical principles.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe use. This compound is a solid at room temperature and requires specific storage conditions to ensure its stability.[5][6]
| Property | Value | Source(s) |
| CAS Number | 1032231-30-3 | [1][2][6] |
| Molecular Formula | C₇H₅BBrNO₂ | [2][5][6] |
| Molecular Weight | 225.84 g/mol | [5][6][7] |
| Appearance | Typically a solid (e.g., Beige Powder) | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C (Refrigerated) | [5][6][9] |
Safety and Handling Protocol:
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following guidelines are derived from standard safety data sheets (SDS) and best laboratory practices.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood.[9][10] Standard PPE includes a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[9][10]
-
Handling: Avoid formation of dust and aerosols.[10] Use non-sparking tools.[10] Prevent contact with skin, eyes, and clothing.[9][10] After handling, wash hands and any exposed skin thoroughly.[8][11]
-
Storage: The compound is sensitive to moisture and air.[12] It must be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated (2-8°C) to maintain its integrity and reactivity.[5][6][12] Store away from strong oxidizing agents and strong acids.[9]
-
First Aid:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[8][10]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[8][10]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[8][10]
-
If swallowed: Rinse mouth with water and consult a physician. Do not induce vomiting.[10]
-
Commercial Availability & Supplier Landscape
This compound is classified as a research and development chemical.[1] Its availability is generally through specialized chemical suppliers who cater to the pharmaceutical and biotechnology industries. Researchers looking to purchase the compound can source it from a variety of vendors. While real-time stock levels fluctuate, the following companies are established suppliers of this reagent.
| Supplier | Noted Availability / Information |
| BLD Pharm | Lists the product with storage conditions noted as "Inert atmosphere, 2-8°C".[6] |
| Apollo Scientific | Provides pricing for different quantities, though stock may be limited.[13] |
| ChemicalBook | Acts as a directory, listing multiple suppliers such as Jiangsu Aikon Biopharmaceutical and SynAsst Chemical.[1] |
| Achmem | Provides key safety and storage information for the product.[5] |
| Angene | Lists the product with catalog and CAS numbers.[3] |
| P&S Chemicals | Offers the product and provides a quotation request service.[2] |
| Abacipharm | Lists the product and offers an inquiry form for procurement.[14] |
| CRO SPLENDID LAB | Lists the compound with its molecular formula and weight.[7] |
Expert Insight: When sourcing boronic acids, purity is a critical parameter. It is advisable to request a Certificate of Analysis (CoA) from the supplier to verify the purity (typically by NMR or HPLC) and assess the level of potential impurities, such as the corresponding boronic anhydride, which can affect reaction stoichiometry and yield.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction is a powerful method for forming a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The presence of the bromo and cyano groups on the boronic acid's phenyl ring makes it a versatile synthon for building highly functionalized biaryl structures, which are privileged motifs in many drug candidates.
The general mechanism involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. This compound | 1032231-30-3 [chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Angene - this compound | 1032231-30-3 | MFCD10696674 | AG008SU7 [japan.angenechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. achmem.com [achmem.com]
- 6. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 1032231-30-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. Inquiry Product - (5-Bromo-2-cyanophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 5-Bromo-2-cyanophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: A Bifunctional Linchpin for Complex Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] Within the vast arsenal of building blocks available for this transformation, 5-Bromo-2-cyanophenylboronic acid emerges as a uniquely valuable reagent for researchers in medicinal chemistry and materials science. Its structure is strategically designed: the boronic acid moiety serves as the reactive handle for the primary Suzuki-Miyaura coupling, while the bromo and cyano groups offer orthogonal sites for subsequent, diverse functionalization. This dual-reactivity profile allows for the streamlined synthesis of complex, polysubstituted biaryl scaffolds, which are prominent motifs in pharmaceuticals and functional materials.[3][4][5]
This guide provides an in-depth exploration of the mechanistic nuances, optimization strategies, and practical protocols for effectively employing this compound. The insights herein are tailored for scientists aiming to leverage this reagent's full potential while navigating the inherent challenges posed by its sterically demanding and electronically distinct nature.
Mechanistic Considerations and the Influence of Substitution
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] The specific structure of this compound introduces critical factors that influence this cycle.
-
The ortho-Cyano Group: The presence of a cyano group at the C2 position introduces significant steric hindrance around the boronic acid. This bulk can impede the crucial transmetalation step, where the aryl group is transferred from boron to the palladium center.[8][9] Furthermore, as an electron-withdrawing group, the cyano moiety decreases the nucleophilicity of the arylboronic acid, potentially slowing the rate of transmetalation.
-
The meta-Bromo Group: The bromine atom at the C5 position serves as a stable, secondary reactive site for subsequent cross-coupling reactions, enabling iterative or sequential synthetic strategies.
A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Reaction Optimization: A Multi-Parameter Approach
Achieving high yields with this compound requires careful tuning of reaction parameters to overcome the challenges of steric hindrance and potential side reactions like protodeboronation.[10][11]
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is the most critical factor for success. While standard catalysts may suffice for simple substrates, sterically hindered couplings demand more sophisticated systems.[12][13]
-
Standard Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting point but may yield suboptimal results due to the substrate's steric bulk.
-
Bulky, Electron-Rich Ligands: For challenging substrates, ligands developed by Buchwald and others are superior.[11][12] They enhance the rates of both oxidative addition and reductive elimination, which are often the rate-limiting steps.[14] The increased electron density on the palladium center facilitates oxidative addition, while the steric bulk of the ligand promotes the final reductive elimination step.
Table 1: Recommended Catalyst Systems for this compound
| Catalyst/Precatalyst | Ligand | Key Advantages | Typical Loading (mol%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Excellent for sterically hindered substrates; high activity. | 1-3 |
| Pd₂(dba)₃ | SPhos | High turnover numbers, effective for electron-deficient boronic acids. | 1-3 |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, air-stable, good for initial screening. | 2-5 |
| PEPPSI™-IPr | NHC Ligand | Highly active, air- and moisture-stable precatalyst.[14] | 1-3 |
Base Selection
The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[6][15] The choice of base can significantly affect reaction rate and yield, and can also influence the extent of side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate is often more effective for difficult couplings due to its higher solubility and basicity.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered boronic acids and preventing protodeboronation.[3]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote undesired side reactions if not used carefully.
For this compound, K₃PO₄ is often the base of choice due to its proven efficacy in promoting the coupling of hindered and electron-deficient boronic acids while minimizing protodeboronation.
Solvent System
The solvent must solubilize all reaction components and is typically a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
-
Toluene/Water or Dioxane/Water: Standard choices that work well for a broad range of substrates.
-
DMF or Acetonitrile/Water: Polar aprotic solvents that can enhance the rate of reaction, particularly for less reactive aryl chlorides.[16]
It is imperative to degas the solvent thoroughly before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[11]
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be required for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This procedure is based on a 1.0 mmol scale of the limiting reagent (typically the aryl halide).
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Toluene/H₂O 5:1, 10 mL)
Caption: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (K₃PO₄, 2.0 equiv), palladium precatalyst (Pd(OAc)₂, 0.02 equiv), and ligand (XPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
Table 2: Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂).2. Insufficiently degassed solvent.3. Reaction temperature too low. | 1. Use a fresh, high-quality catalyst/ligand.2. Ensure thorough degassing of all solvents.3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic sources. | 1. Switch to a milder base (e.g., K₂CO₃) or use K₃PO₄ with anhydrous conditions where possible.[10]2. Use carefully dried solvents and reagents. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes side reaction. | 1. Improve inert atmosphere technique.2. Screen different ligands; sometimes less electron-rich ligands can mitigate this. |
| Incomplete Reaction | 1. Steric hindrance is too great for the chosen conditions.2. Insufficient catalyst loading. | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/XPhos).2. Increase catalyst loading to 3-5 mol%. |
Applications in Drug Discovery and Materials Science
The biaryl nitrile scaffold synthesized using this compound is a privileged structure in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor, a metabolic blocking group, or be hydrolyzed to a carboxylic acid or amide. Boronic acids and their derivatives are increasingly important in drug design, with several FDA-approved drugs containing this moiety.[18][19][20]
For example, this building block can be used to synthesize precursors for kinase inhibitors, where the biaryl core provides a rigid scaffold to orient functional groups for optimal binding to the enzyme's active site. In materials science, the resulting polysubstituted aromatic structures can be precursors to organic light-emitting diodes (OLEDs) and other functional polymers.[5]
References
-
Murphy, J. et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. Available at: [Link]
-
Beilstein J. Org. Chem. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Available at: [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]
-
ResearchGate. (2025). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Available at: [Link]
-
PubMed Central. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available at: [Link]
-
PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
5-Bromo-2-cyanophenylboronic acid as a building block for heterocyclic compounds
An Application Guide to 5-Bromo-2-cyanophenylboronic Acid: A Versatile Building Block for Modern Heterocyclic Synthesis
Authored by a Senior Application Scientist
Abstract
In the landscape of modern drug discovery and materials science, the strategic design of complex molecules hinges on the availability of versatile and highly functionalized building blocks.[1][2] this compound (CAS: 1032231-30-3) has emerged as a preeminent reagent, offering a unique trifecta of reactive sites—a boronic acid, a bromo substituent, and a cyano group—within a single, stable scaffold. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this powerful building block for the synthesis of diverse heterocyclic compounds. We will explore its application in cornerstone reactions such as Suzuki-Miyaura and Chan-Lam couplings, and demonstrate its utility in constructing complex scaffolds like phenanthridines and benzofurans. This guide provides not just protocols, but the underlying chemical logic, enabling scientists to adapt and innovate in their synthetic endeavors.
Introduction: The Strategic Advantage of a Trifunctional Reagent
This compound is more than a simple arylboronic acid; it is a strategically designed synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different catalytic conditions.
-
The Boronic Acid Moiety: This group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[1][2][3] It is generally stable to air and moisture, making it easy to handle.[4]
-
The Bromo Group: As an aryl halide, it serves as an excellent handle for a secondary cross-coupling reaction, C-H activation, or other transformations after the boronic acid has been utilized. The differential reactivity between the C-Br bond and the C-B(OH)₂ bond is key to its utility.
-
The Cyano Group: The nitrile functionality is a versatile precursor. It can participate in intramolecular cyclizations to form nitrogen-containing heterocycles, be hydrolyzed to a carboxylic acid, or be reduced to an amine, opening numerous pathways for derivatization.[5]
This guide will provide detailed protocols for harnessing this multifunctionality, moving from fundamental couplings to the construction of medicinally relevant heterocyclic cores.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the reagent's integrity and for laboratory safety.
| Property | Value |
| CAS Number | 1032231-30-3[6] |
| Molecular Formula | C₇H₅BBrNO₂[7] |
| Molecular Weight | 225.84 g/mol [7] |
| Appearance | Typically an off-white to white crystalline solid |
| Storage | Store in a cool, dry place. Keep container tightly sealed. Recommended storage at 2-8°C. |
| Safety | Causes skin irritation and serious eye irritation. May cause respiratory irritation. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. |
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is arguably the most common application for boronic acids, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[8] In the context of this compound, this reaction utilizes the boronic acid moiety, leaving the bromo and cyano groups untouched for subsequent transformations.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and preventing unwanted side reactions like protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[9]
-
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂, are standard.[3] Pd(PPh₃)₄ is often used as it is a pre-formed Pd(0) source, while Pd(OAc)₂ requires in-situ reduction, often facilitated by phosphine ligands.
-
Base: A base is essential to activate the boronic acid for the transmetalation step.[3][10] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly employed. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.[9]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. Water aids in dissolving the base and facilitates the catalytic cycle.
Generalized Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1 ratio). The concentration is typically 0.1 M with respect to the limiting reagent.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application II: Synthesis of Phenanthridine Scaffolds
Phenanthridines are a vital class of nitrogen-containing heterocycles with significant applications in medicinal chemistry, known for their anticancer and biological activities.[11][12] this compound is an exceptional starting material for a convergent synthesis of these scaffolds. A common strategy involves an initial Suzuki coupling followed by an intramolecular cyclization.
Synthetic Strategy: Suzuki Coupling Followed by Radical Cyclization
This approach builds a 2-isocyanobiphenyl intermediate which then undergoes a radical-initiated cyclization to form the phenanthridine core. This avoids harsh conditions sometimes required for other cyclization methods.[13]
Protocol: Two-Step Synthesis of Phenanthridines
Step A: Synthesis of the 2-Isocyanobiphenyl Intermediate
-
Suzuki Coupling: Perform a Suzuki-Miyaura coupling as described in Application I between this compound (1.0 equiv.) and a suitable 2-bromoaniline derivative (1.1 equiv.). This forms the key biphenyl backbone.
-
Purification: After work-up, purify the resulting 2'-amino-biphenyl-2-carbonitrile intermediate thoroughly.
Step B: Radical Cyclization to Phenanthridine
-
Diazotization: Dissolve the aminobiphenyl intermediate from Step A in an acidic medium (e.g., aq. HCl). Cool to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Isocyanide Formation: The diazonium salt can be converted to the isocyanide through various methods, often involving a Sandmeyer-type reaction with a cyanide source.
-
Radical Cyclization: Treat the resulting 2-isocyanobiphenyl derivative with a radical initiator (e.g., benzoyl peroxide or AIBN) in a suitable solvent like carbon tetrachloride or chlorobenzene under reflux.[13] The radical reaction initiates an intramolecular cyclization onto the adjacent phenyl ring, followed by aromatization to yield the phenanthridine product.[13]
-
Purification: After cooling, perform an appropriate work-up and purify the final phenanthridine derivative by column chromatography or recrystallization.
Visualization: Phenanthridine Synthesis Workflow
Caption: Workflow for the synthesis of phenanthridines.
Application III: Chan-Lam C-N Cross-Coupling
While the Suzuki reaction is for C-C bonds, the Chan-Lam coupling offers a complementary and powerful method for forming C-N bonds using the boronic acid moiety.[14][15] It is a copper-catalyzed reaction that couples boronic acids with amines, amides, or N-heterocycles.[14][16] This method is often advantageous over the palladium-catalyzed Buchwald-Hartwig amination as it can be run at room temperature and open to the air.[15]
Causality Behind Experimental Choices
-
Catalyst: The reaction is mediated by copper, typically using copper(II) acetate (Cu(OAc)₂).[14][15] Stoichiometric or catalytic amounts can be used.
-
Oxidant: Oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst, making the reaction operationally simple.[14][17]
-
Base/Ligand: A base like pyridine or triethylamine is often added. Pyridine can also act as a ligand to stabilize the copper intermediate.[15] Molecular sieves can be beneficial to remove water and minimize hydrolysis of the boronic acid, which can lead to phenol byproducts.[17]
Generalized Protocol: Chan-Lam N-Arylation
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), the amine or N-heterocycle (1.0-1.5 equiv.), Cu(OAc)₂ (1.0-2.0 equiv. for stoichiometric, or 10-20 mol% for catalytic), and activated molecular sieves (4Å).
-
Solvent and Base: Add a solvent such as dichloromethane (DCM) or methanol. Add a base/ligand like pyridine (2.0 equiv.).
-
Reaction: Stir the mixture vigorously at room temperature. The flask can be left open to the air or have an air-filled balloon attached. Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to several days.[15]
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM or ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by silica gel chromatography to obtain the N-arylated product.
Visualization: The Chan-Lam Catalytic Cycle
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1032231-30-3|(5-Bromo-2-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-cyanophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryl Benzonitriles
The synthesis of highly functionalized biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, biaryl benzonitriles are privileged scaffolds found in numerous biologically active molecules and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the construction of these complex architectures.[1] This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura coupling of a key building block, 5-Bromo-2-cyanophenylboronic acid, with a range of aryl halides.
The presence of both a bromine atom and a cyano group on the phenylboronic acid scaffold presents unique challenges and opportunities. The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid, while the ortho substitution pattern introduces steric considerations that demand careful optimization of reaction conditions. This document will delve into the mechanistic underpinnings of this transformation, provide field-proven protocols, and offer troubleshooting guidance to empower researchers to successfully synthesize desired biaryl benzonitrile derivatives.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is crucial for rationalizing the choice of reagents and conditions. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2] For the coupling of this compound, the aryl halide partner will typically be an iodide or bromide for optimal reactivity.
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Experimental Protocols: A Guide to Successful Synthesis
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be necessary depending on the specific aryl halide used.
General Protocol for the Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is paramount for a successful Suzuki-Miyaura coupling, especially with challenging substrates. The following table summarizes various conditions that have been successfully employed for the coupling of similar ortho-substituted and electron-deficient systems.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | A robust general-purpose system for many aryl bromides. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Effective for sterically hindered aryl halides. |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 90 | A classic catalyst, may require longer reaction times. |
| PEPPSI-IPr (2) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | An air- and moisture-stable precatalyst. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common problems encountered during the Suzuki-Miyaura coupling of this compound and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand- Insufficiently inert atmosphere- Poor quality of reagents or solvents | - Use fresh, high-purity catalyst and ligand.- Ensure thorough degassing of solvents and proper inert atmosphere techniques.- Use anhydrous solvents and freshly opened reagents. |
| Protodeborylation | - The C-B bond is cleaved by residual acid or water, especially with electron-deficient boronic acids.[4] | - Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃).- Minimize water content in the reaction mixture.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2] |
| Homocoupling of Boronic Acid | - Presence of oxygen, which can lead to oxidative homocoupling.[2] | - Rigorously exclude oxygen from the reaction.- Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling pathway. |
| Hydrolysis of Cyano Group | - Harsh basic conditions and prolonged heating in the presence of water. | - Use a milder base (e.g., K₂CO₃).- Minimize reaction time and temperature where possible.- Consider a non-aqueous solvent system if hydrolysis is severe. |
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of valuable biaryl benzonitrile derivatives. Success in this transformation hinges on a careful consideration of the interplay between the catalyst, ligand, base, and solvent. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to navigate the intricacies of this reaction and efficiently access their target molecules. As with any chemical transformation, empirical optimization based on the specific substrates is key to achieving high yields and purity.
References
-
Gupton, J. F., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. Available at: [Link].
-
Kowalski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2256-2266. Available at: [Link].
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link].
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link].
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link].
-
Gupton, J. F., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206–3214. Available at: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].
-
Selt, M., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 45(3), 1335-1344. Available at: [Link].
-
ResearchGate. (2025). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. Available at: [Link].
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link].
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available at: [Link].
-
Kowalski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2256–2266. Available at: [Link].
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link].
-
Schareina, T., et al. (2007). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Letters in Organic Chemistry, 4(2), 108-112. Available at: [Link].
-
Scribd. Palladium-Catalyzed Cross-Coupling | PDF | Alkene | Chemical Reactions. Available at: [Link].
-
ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Available at: [Link].
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link].
-
ResearchGate. (2024). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. Available at: [Link].
-
ResearchGate. (2025). Synthesis of ortho-Cyanopyridylboronic Acids and Esters Toward Cyano-Functionalized Bipyridines. Available at: [Link].
-
Jung, H., et al. (2008). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. The Journal of Organic Chemistry, 73(10), 3640-3647. Available at: [Link].
-
Tundel, R. E., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(3), 445-455. Available at: [Link].
-
ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. Available at: [Link].
-
ResearchGate. The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. Available at: [Link].
-
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Available at: [Link].
-
Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 71(8), 245-252. Available at: [Link].
Sources
Application Notes & Protocols: The Strategic Role of 5-Bromo-2-cyanophenylboronic Acid in Pharmaceutical Intermediate Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: A Bifunctional Linchpin in Modern Synthesis
In the intricate landscape of pharmaceutical development, the efficiency and precision of synthetic routes are paramount. 5-Bromo-2-cyanophenylboronic acid (CAS No. 1032231-30-3) has emerged as a highly strategic building block, prized for its unique trifunctional architecture.[1][2] The molecule incorporates a reactive boronic acid handle, an electron-withdrawing cyano group, and a bromine atom on a phenyl ring. This distinct arrangement makes it an invaluable reagent for constructing complex molecular scaffolds, particularly those found in high-value active pharmaceutical ingredients (APIs).
The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] It serves as the nucleophilic partner, enabling the direct installation of a 5-bromo-2-cyanophenyl moiety onto a variety of organic electrophiles. The ortho-cyano group is of particular significance; it not only modulates the electronic properties of the ring but also serves as a versatile synthetic precursor, most famously for the tetrazole ring, a critical pharmacophore in several blockbuster drugs.[5] This guide provides an in-depth exploration of its role, supported by detailed mechanistic insights and robust experimental protocols.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Influence of Substituents
In this compound, the substituents play a critical role:
-
Boronic Acid [-B(OH)₂]: This is the functional group that participates directly in the transmetalation step, transferring the entire substituted phenyl ring to the palladium catalyst.
-
Ortho-Cyano Group [-CN]: The strongly electron-withdrawing nature of the nitrile can influence the reactivity of the boronic acid. More importantly, it serves as a key functional handle for subsequent transformations. In the synthesis of Angiotensin II Receptor Blockers (ARBs), this cyano group is the direct precursor to the essential 1H-tetrazol-5-yl ring, typically formed via a [2+3] cycloaddition with an azide source (e.g., sodium azide). [6]* Meta-Bromo Group [-Br]: The bromine atom provides an additional synthetic handle for further functionalization. After the initial Suzuki coupling, the bromine can act as a leaving group in a second, distinct cross-coupling reaction, allowing for the regiocontrolled synthesis of complex, unsymmetrical poly-aromatic systems.
Case Study: Synthesis of Angiotensin II Receptor Blocker (ARB) Precursors
A prominent application of this compound is in the synthesis of the biphenyl-tetrazole core of sartans, a major class of antihypertensive drugs. [7][8]For example, in the synthesis of Valsartan or Losartan precursors, the key step is the construction of a 2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol scaffold. This is achieved by first coupling an appropriate benzyl halide derivative with a boronic acid to form the cyanobiphenyl intermediate, which is then converted to the final tetrazole. [9] The use of this compound provides a direct route to the required ortho-cyanobiphenyl structure, which is the immediate precursor to the tetrazole ring.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. [10][11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with a generic aryl bromide (Ar-Br).
Materials & Reagents
| Reagent/Material | M.W. | Stoichiometry | Example Quantity |
|---|---|---|---|
| Aryl Bromide (Ar-Br) | - | 1.0 eq | 1.0 mmol |
| This compound | 225.84 | 1.2 eq | 271 mg (1.2 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.05 eq | 58 mg (0.05 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 eq | 415 mg (3.0 mmol) |
| Toluene | - | - | 8 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Experimental Workflow
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq). [12]2. Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (Toluene:Ethanol:Water). Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates. [13][14][15]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | ~85 [12] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | >90 [13] |
| 3 | PdCl₂(dppf) (10) | - | Na₂CO₃ | Toluene/Dioxane | 85 | Variable [16] |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | THF | 70 | High |
Yields are representative for analogous systems and may vary based on the specific aryl halide used.
Technical Insights & Troubleshooting
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycle precatalysts can offer higher activity, especially for challenging or sterically hindered substrates. [14][17]* Protodeboronation: A common side reaction is the cleavage of the C-B bond by water, replacing the boronic acid with a hydrogen atom. This can be minimized by using anhydrous solvents (if compatible with the base), minimizing reaction time, and ensuring a sufficient reaction rate. [18]* Purification Challenges: Boronic acids and their byproducts can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica. [19][20]Methods to mitigate this include:
-
Using a less polar boronic ester (e.g., pinacol ester) if starting material synthesis allows. [3] * Performing an acidic or basic wash during workup to remove boronic acid residues.
-
Employing specialized chromatography techniques, such as using boric acid-treated silica gel. [21] * Recrystallization of the final product is often a highly effective purification method. [22]
-
Safety and Handling
-
Hazard Identification: this compound should be handled as a potentially hazardous chemical. It may cause skin and eye irritation. [10]Avoid inhalation of dust and ensure handling in a well-ventilated area. [11][23]* Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [24]* Storage: Store the reagent in a tightly closed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation. [25]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a sophisticated and highly valuable reagent in the pharmaceutical industry. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, provides a direct and efficient pathway to key intermediates, most notably for the synthesis of Angiotensin II Receptor Blockers. The unique combination of a boronic acid, an ortho-cyano group, and a bromine atom offers chemists a powerful tool for building molecular complexity with high regiochemical control. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and robust purification strategies are essential for leveraging the full potential of this versatile building block in drug discovery and development.
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
-
Organometallics. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. Retrieved from [Link]
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki−Miyaura Coupling Conditions. Retrieved from [Link]
-
National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. Retrieved from [Link]
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Retrieved from [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Retrieved from [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
-
PubMed. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. Retrieved from [Link]
-
Organic Letters. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. ACS Publications. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (2025). Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile. Retrieved from [Link]
-
RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
PubMed. (n.d.). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of potential prodrugs of benzimidazole-7-carboxylic acids. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). Facile Synthesis of Novel Nonpeptide Angiotensin II Receptor Antagonists. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. This compound | 1032231-30-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. academic.oup.com [academic.oup.com]
- 22. reddit.com [reddit.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
Application Note & Protocol: Accelerating Biaryl Synthesis via Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromo-2-cyanophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the application of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of complex biaryl scaffolds using 5-Bromo-2-cyanophenylboronic acid. We delve into the fundamental principles of microwave heating, present a detailed and robust protocol for the Suzuki-Miyaura cross-coupling reaction, offer strategies for optimization, and outline critical safety considerations. The methodologies described herein are designed to enhance reaction rates, improve yields, and promote greener chemistry practices in the modern synthetic laboratory.
The Rationale: Why Microwave Synthesis?
Conventional synthetic methods often rely on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls into the reaction mixture. This can lead to uneven temperature distribution, extended reaction times, and the formation of unwanted byproducts.[1] Microwave-Assisted Organic Synthesis (MAOS) fundamentally transforms this process by utilizing dielectric heating.[2]
The core mechanism involves two primary interactions at the molecular level:
-
Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align with the field. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[3]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic reagents), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat.[3]
This direct "in-core" heating provides remarkable advantages, including dramatic acceleration of reaction rates, improved yields, enhanced product purity, and reduced energy consumption, positioning MAOS as a cornerstone of green chemistry.[2][4][5]
Core Application: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[6] The reaction couples an organoboron species (like this compound) with an organic halide or triflate. The building block, this compound, is particularly valuable as it introduces a synthetically versatile nitrile group and a bromine atom, which can be used for subsequent chemical transformations.
The success of the reaction hinges on three key components:
-
Palladium Catalyst: The catalytic cycle is driven by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-formed catalysts with bulky phosphine ligands like XPhos.[7][8]
-
Base: A base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[6][9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency.[9]
-
Solvent System: The solvent must be polar enough to heat efficiently in the microwave while also solubilizing the reactants. Aqueous mixtures, such as Dioxane/H₂O, Ethanol/H₂O, or DMF, are frequently employed.[11][12]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. This cycle is continuously repeated, allowing for a small amount of catalyst to generate a large quantity of product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Reagents and Equipment:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv., limiting reagent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Laboratory Microwave Reactor (e.g., CEM, Biotage, Anton Paar)
-
Microwave process vial (10 mL) with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium or magnesium sulfate
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.025 mmol, 5 mol%). Add 4 mL of 1,4-dioxane and 1 mL of deionized water.
-
Vessel Sealing: Securely cap the vial with a septum cap. Briefly vortex the mixture to ensure homogeneity.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 130 °C (use a pre-stirring time of 15 seconds)
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: Dynamic (power will adjust to maintain the target temperature)
-
Stirring: High
-
-
Reaction Work-up: After the irradiation is complete and the vial has cooled to below 50 °C, uncap the vessel. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Optimization & Data Presentation
Reaction conditions can be optimized for different substrates. The following table summarizes representative conditions for microwave-assisted Suzuki-Miyaura couplings found in the literature, providing a starting point for methods development.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 9-Bromophenanthrene | 2-Formylphenylboronic acid | Pd EnCat 30 (10) | Tetrabutylammonium acetate | Ethanol | 120 | 20 | >95 | [13] |
| 3-Bromo-pyrazolo[1,5-a] pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | Ethanol/Water | 135 | 40 | 85 | [8] |
| 5-Bromo-spiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Ethanol | 100 | 25 | 97 | [14] |
| 3-Amino-4-bromopyrazole deriv. | 4-Carbamoylphenylboronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | iPrOH/Water | 150 | 120 | 60 | [15] |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | Water/TBAB | 150 | 15 | 82 | [16] |
Troubleshooting Common Issues:
-
Low Conversion/Yield:
-
Cause: Insufficient energy, poor catalyst activity, or unsuitable base/solvent.
-
Solution: Incrementally increase the reaction temperature (e.g., to 150 °C) or extend the hold time. Consider a different catalyst system, such as a more electron-rich and bulky ligand (e.g., SPhos, XPhos), or switch to a stronger base like Cs₂CO₃ or K₃PO₄.[8][17]
-
-
Debromination Side Product:
-
Cause: The aryl bromide is reduced instead of coupled, a common side reaction.
-
Solution: This can be catalyst or base-dependent. Using a catalyst system specifically designed for cross-coupling, such as the XPhosPdG2/XPhos combination, has been shown to minimize this side reaction.[8]
-
-
Protodeborylation of Boronic Acid:
-
Cause: The boronic acid decomposes before coupling.
-
Solution: Ensure the purity of the boronic acid. Using a slight excess (1.1-1.3 equiv.) is standard practice. Avoid excessively high temperatures or prolonged reaction times if this side reaction is prevalent.
-
Critical Safety Protocols
Adherence to strict safety protocols is paramount when performing microwave-assisted synthesis.
-
Use Dedicated Equipment: ONLY use a laboratory microwave reactor specifically designed for chemical synthesis. Domestic kitchen microwave ovens lack the necessary pressure/temperature controls and safety features and must never be used.[18][19]
-
Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[20]
-
Pressure and Vessel Safety:
-
Never fill a reaction vessel more than two-thirds full to allow for expansion.[19][21]
-
Always use vessels designed for the pressures and temperatures that will be generated. Never tightly seal a vessel that is not specifically designed for pressure reactions.[19]
-
Inspect vessel components and door seals for damage before each use. Do not operate a unit with a compromised door seal.[19][20][22]
-
-
Chemical Hazards:
-
Be aware of the potential for rapid pressure buildup from highly exothermic reactions or gas-evolving processes.[18]
-
Consult the Safety Data Sheet (SDS) for all reagents, including this compound, before use.[23] Handle all chemicals in a well-ventilated fume hood.
-
Avoid using metal objects, including spatulas or aluminum foil, inside the microwave cavity to prevent arcing.[24]
-
Conclusion
Microwave-assisted synthesis represents a significant advancement over conventional heating methods for reactions like the Suzuki-Miyaura cross-coupling. By leveraging direct dielectric heating, researchers can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. The protocol and optimization strategies detailed in this guide for this compound provide a robust framework for the rapid synthesis of diverse and complex biaryl molecules, accelerating discovery in pharmaceutical and materials science research.
References
- Continuous Flow Microwave-Assisted Reaction Optimization and Scale-Up Using Fluorous Spacer Technology. Organic Process Research & Development - ACS Publications.
- Safety Considerations for Microwave Synthesis. CEM Corporation.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry - ACS Publications.
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Microwave Safety. Kansas State University.
- Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
- Safety Tips. Green Chemistry in Teaching Labo.
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI.
- Comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem.
- Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry. Semantic Scholar.
- Optimization of reaction conditions using microwave heating. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki Coupling. Organic Chemistry Portal.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- Role of a base in Suzuki-Miyaura reaction. Request PDF - ResearchGate.
- Use of Base Metals in Suzuki Coupling. Wordpress.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Kauno Technologijos Universitetas.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- This compound - Safety Data Sheet. ChemicalBook.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH.
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Request PDF - ResearchGate.
- This compound. ChemicalBook.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- (5-Bromo-2-cyanophenyl)boronic acid. BLD Pharm.
- This compound. CRO SPLENDID LAB.
- (5-Bromo-2-cyanophenyl)boronic acid. Achmem.
Sources
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. [PDF] Paper : Benefits of Microwave-Assisted Organic Synthesis over Conventional methods in Synthetic Chemistry | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Safety Considerations for Microwave Synthesis [cem.com]
- 19. Microwave Safety [k-state.edu]
- 20. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 21. youtube.com [youtube.com]
- 22. Green Chemistry in Teaching Labo [web.njit.edu]
- 23. chemicalbook.com [chemicalbook.com]
- 24. scribd.com [scribd.com]
Application Note & Protocol: Large-Scale Synthesis of 5-Bromo-2-cyanophenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Executive Summary: Strategic Importance and Synthesis Overview
5-Bromo-2-cyanophenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature—featuring a bromine atom, a cyano group, and a boronic acid moiety—offers a versatile scaffold for constructing complex molecular architectures. It is particularly valued as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) through powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[1][2]
However, transitioning the synthesis of this reagent from the laboratory bench to a multi-kilogram or pilot-plant scale introduces significant challenges. These include ensuring consistent yield and purity, managing reaction exotherms, controlling impurity profiles, and adhering to stringent safety and environmental regulations. This guide provides a comprehensive framework for the large-scale synthesis of this compound, focusing on a robust and scalable palladium-catalyzed Miyaura borylation process. We will delve into the mechanistic rationale behind procedural choices, offer a detailed step-by-step protocol, and address critical considerations for process safety, optimization, and troubleshooting.
The Synthetic Blueprint: Miyaura Borylation at Scale
The most reliable and widely adopted strategy for synthesizing arylboronic acids on a large scale is the palladium-catalyzed Miyaura borylation.[3][4] This method involves the cross-coupling of an aryl halide with a diboron reagent. For this compound, a common and cost-effective starting material is 4-bromo-2-chlorobenzonitrile, leveraging the differential reactivity of the C-Cl versus C-Br bonds in the subsequent Suzuki coupling steps.
The synthesis proceeds in two main stages:
-
Borylation: Formation of the pinacol boronate ester, (5-bromo-2-cyanophenyl)boronic acid pinacol ester, which is generally more stable, easier to handle, and simpler to purify than the free boronic acid.
-
Hydrolysis (Deprotection): Conversion of the pinacol ester to the final this compound, if the free acid is the desired final product.
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the mechanism of the Miyaura borylation is crucial for process optimization and troubleshooting. The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle for the Miyaura Borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation: The boron moiety from the activated diboron reagent replaces the halide on the palladium complex. A base, such as potassium acetate (KOAc), is essential for activating the diboron reagent to facilitate this step.
-
Reductive Elimination: The aryl and boron groups are eliminated from the palladium center, forming the desired C-B bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.
Detailed Protocol: Multi-Kilogram Synthesis
This protocol describes the synthesis of the pinacol ester intermediate, which provides a stable and easily purifiable solid, followed by its hydrolysis to the final product.
Part A: Synthesis of 2-(5-Bromo-2-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (kg) | Moles (mol) | Equiv. |
| 4-Bromo-2-chlorobenzonitrile | 215.46 | 10.0 | 46.4 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 12.9 | 50.8 | 1.1 |
| Potassium Acetate (KOAc), anhydrous | 98.14 | 13.7 | 139.2 | 3.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.380 | 0.465 | 0.01 |
| 1,4-Dioxane, anhydrous | 88.11 | 100 L | - | 10 Vol |
| Ethyl Acetate (EtOAc) | 88.11 | 150 L | - | - |
| Brine (Saturated NaCl solution) | - | 50 L | - | - |
Procedure:
-
Reactor Setup: Charge a 250 L glass-lined reactor with 4-Bromo-2-chlorobenzonitrile (10.0 kg), Bis(pinacolato)diboron (12.9 kg), and anhydrous Potassium Acetate (13.7 kg).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (100 L) to the reactor. Begin agitation to create a slurry.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.380 kg) to the reactor. Causality: This catalyst is chosen for its high efficiency and functional group tolerance in borylation reactions.[5]
-
Reaction: Heat the reaction mixture to 85-90 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is <1%.
-
Cooling & Filtration: Cool the mixture to room temperature (20-25 °C). Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with Ethyl Acetate (3 x 10 L).
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil or semi-solid.
-
Workup: Dissolve the crude residue in Ethyl Acetate (100 L). Wash the organic layer sequentially with water (2 x 50 L) and brine (1 x 50 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification/Isolation: Add n-Heptane (50 L) to the crude residue and stir vigorously for 2-3 hours to induce crystallization. Filter the resulting solid, wash with cold n-Heptane (2 x 10 L), and dry under vacuum at 40 °C to a constant weight.
-
Expected Yield: 11.5 - 13.0 kg (75-85%)
-
Purity (HPLC): >98%
-
Part B: Hydrolysis to this compound
Procedure:
-
Setup: Charge the crude or purified pinacol ester from Part A into a suitable reactor.
-
Solvent: Add a 10:1 mixture of Acetone and Water (10 volumes based on the ester).
-
Hydrolysis: Add 2.5 equivalents of 2N Hydrochloric Acid (HCl). Stir the mixture at room temperature for 4-6 hours. Monitor by HPLC for the disappearance of the pinacol ester.
-
Extraction: Once complete, remove the acetone under reduced pressure. Extract the remaining aqueous solution with Ethyl Acetate (3 x 5 volumes).
-
Washing: Combine the organic extracts and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/heptane).[6][7]
Process Visualization and Scale-Up Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Critical Scale-Up Considerations & Troubleshooting
| Parameter / Issue | Rationale & Impact on Scale-Up | Troubleshooting / Mitigation Strategy |
| Oxygen Sensitivity | The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling impurities.[8] This is more critical in large reactors with greater headspace. | Ensure a robust inerting protocol (multiple vacuum/N₂ cycles). Maintain a slight positive nitrogen pressure throughout the process. A revised Miyaura process using tetrahydroxydiboron has shown reduced oxygen sensitivity in some cases.[9][10] |
| Heat Transfer | The reaction is endothermic during heating but the workup (especially quenching) can be exothermic. Poor heat transfer in large vessels can lead to temperature spikes or prolonged heating times. | Use a reactor with a high surface-area-to-volume ratio. Ensure the heating/cooling jacket is functioning efficiently. For exothermic steps, use controlled, slow addition of reagents. |
| Impurity Profile | Homocoupling: Dimerization of the boronic ester. Caused by oxygen or incomplete reaction. Protodeborylation: Loss of the boronic acid group. Can occur during workup under harsh pH conditions.[11] | Homocoupling: Strict anaerobic conditions. Ensure sufficient equivalents of diboron reagent. Protodeborylation: Use mild acidic/basic conditions during workup. Avoid prolonged exposure to strong acids or bases. |
| Purification | Chromatography is not feasible at this scale. Crystallization or slurry washing is required. Finding a suitable solvent system is key to achieving high purity by removing unreacted materials and byproducts. | Screen various anti-solvents (e.g., heptane, hexane, ether) to find conditions that maximize product precipitation while keeping impurities dissolved.[6][12] Forming a diethanolamine adduct can sometimes facilitate purification.[12][13] |
| Reagent Quality | The purity of the starting aryl halide and the dryness of the solvent and base (KOAc) are critical. Water can interfere with the catalytic cycle and lead to lower yields. | Use anhydrous grade solvents and reagents. Dry potassium acetate in a vacuum oven before use if necessary. Qualify all raw materials by analysis before use in the plant. |
Safety and Environmental Health (EHS) Protocols
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Cyanide Compounds (e.g., 4-Bromo-2-chlorobenzonitrile):
-
Hazard: Highly toxic by inhalation, ingestion, and skin contact.[14] Contact with acids will liberate extremely toxic and flammable hydrogen cyanide (HCN) gas.[15][16]
-
Handling: Must be handled in a well-ventilated area, preferably a fume hood, using appropriate PPE (nitrile gloves, lab coat, safety goggles).[17] Never work alone.[14] Keep away from acids.
-
Emergency: Have a cyanide antidote kit available. In case of exposure, seek immediate medical attention.[14][16]
-
-
Boronic Acids:
-
Hazard: Arylboronic acids are considered potentially genotoxic impurities (PGIs) and should be handled with care.[11]
-
Handling: Avoid creating dust. Use engineering controls and appropriate PPE to prevent inhalation and skin contact.
-
-
Palladium Catalysts:
-
Hazard: Heavy metal compounds. Require specialized disposal.
-
Handling: Handle as a potent compound. Prevent inhalation of dust.
-
-
Solvents (Dioxane, Ethyl Acetate, Heptane):
-
Hazard: Dioxane is a suspected carcinogen. All are flammable.
-
Handling: Use in a ventilated area away from ignition sources. Ground all equipment to prevent static discharge.
-
-
Waste Disposal:
-
Aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) under basic conditions (pH > 10) to oxidize the cyanide before disposal.
-
Palladium waste must be collected and sent for specialized heavy metal disposal or recovery.
-
Solvent waste should be segregated and disposed of according to local regulations.
-
References
-
Organic Chemistry Portal. (n.d.). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Retrieved from [Link]
-
Kubota, K., & Ito, H. (n.d.). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society. Retrieved from [Link]
-
Zou, G., & Reddy, K. (2009). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Molecules. Retrieved from [Link]
-
Chow, W. K., et al. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Advances. Retrieved from [Link]
-
Saha, M., & Ramana, M. M. (2018). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Challenging purification of organoboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
Papageorgiou, E. A., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. Retrieved from [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]
-
University of New Mexico Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-chlorobenzonitrile | 57381-44-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 4. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 16. lsuhsc.edu [lsuhsc.edu]
- 17. ehs.unm.edu [ehs.unm.edu]
Navigating Chemoselectivity: A Guide to Functional Group Tolerance in Reactions with 5-Bromo-2-cyanophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly within drug discovery and materials science, the ability to selectively construct complex molecular architectures is paramount. 5-Bromo-2-cyanophenylboronic acid has emerged as a versatile building block, offering dual points of reactivity through its boronic acid and bromo functionalities. This guide provides an in-depth exploration of the functional group tolerance associated with this reagent, offering field-proven insights and detailed protocols to empower researchers in harnessing its synthetic potential.
Understanding the Reagent: Electronic Properties and Reactivity
This compound is a unique trifunctional reagent. The boronic acid group serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The bromine atom provides an electrophilic site for a subsequent cross-coupling, and the cyano group, a strong electron-withdrawing group, modulates the reactivity of the entire molecule.
The presence of the ortho-cyano group significantly influences the boronic acid's properties. It enhances the electrophilicity of the boron center, which can accelerate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this electron-withdrawing effect can also impact the stability of the boronic acid. It is important to note that positional isomerism plays a key role in reactivity; for instance, moving the bromine from the 5-position to the 3-position can alter regioselectivity in cross-coupling reactions[1].
Orthogonal Reactivity: The Art of Selective Coupling
A key advantage of this compound is the potential for orthogonal, or sequential, cross-coupling reactions. This allows for the stepwise and controlled introduction of different molecular fragments. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective coupling at the C-Br bond while leaving a C-Cl bond on the coupling partner intact for a subsequent transformation.
Diagram: Orthogonal Coupling Strategy
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.
Protocol 2: Chemoselective Coupling at the Boronic Acid
This protocol demonstrates the selective reaction at the boronic acid moiety, leaving the bromo group intact for further functionalization.
Key Consideration: To achieve selectivity, a less reactive aryl chloride is used as the coupling partner, and a catalyst system known to favor the C-B coupling over C-Br oxidative addition under milder conditions is employed.
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.02 equiv)
-
Ligand (e.g., SPhos, 0.04 equiv)
-
Base (e.g., K3PO4, 2.5 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
Follow the general setup procedure as described in Protocol 1, using the reagents and solvent listed above.
-
Heat the reaction mixture to 100-110 °C.
-
Carefully monitor the reaction to ensure consumption of the aryl chloride without significant reaction at the bromo position of the product.
-
Perform workup and purification as described in Protocol 1. The product will be a biphenyl still containing the bromine atom.
Potential Pitfalls and Troubleshooting
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with certain catalyst systems. Using a slight excess of the boronic acid can sometimes mitigate the impact on the yield of the desired product.
-
Protodeboronation: In the presence of water and base, the boronic acid can be cleaved to yield the corresponding arene. This can be minimized by using anhydrous solvents when appropriate and ensuring the reaction is not heated for an unnecessarily long time.
-
Catalyst Poisoning: While the cyano group is generally stable, under certain conditions, especially with excess cyanide ions from an external source, it can potentially poison the palladium catalyst. This is not typically an issue with the integral cyano group of the reactant itself under standard Suzuki conditions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, multi-substituted aromatic compounds. Its dual reactivity, modulated by the electron-withdrawing cyano group, allows for both standard and sequential cross-coupling strategies. By understanding the principles of chemoselectivity and being mindful of the tolerance of various functional groups, researchers can effectively utilize this reagent to accelerate their synthetic endeavors in drug discovery and materials science.
References
Sources
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-Bromo-2-cyanophenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Troubleshooting Low Yield in Suzuki Coupling with 5-Bromo-2-cyanophenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with specific, electronically, and sterically demanding substrates. As Senior Application Scientists, we have structured this resource to move beyond simple protocols and provide in-depth, mechanistic insights to empower you to solve complex synthetic challenges.
The focus of this guide is the Suzuki coupling of This compound . This substrate presents a unique combination of steric hindrance (ortho-substitution) and electronic effects (an electron-withdrawing cyano group) that frequently leads to low yields if reaction conditions are not carefully optimized. This guide is formatted as a series of frequently asked questions (FAQs) that directly address the common failure modes observed in the field with this and similar substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows very low or no conversion of the starting materials. What are the most likely causes and how do I fix it?
A1: Low or no conversion in a Suzuki coupling involving a substrate like this compound is typically rooted in two main issues: inefficient catalyst activation/turnover or suboptimal reaction conditions that fail to overcome the substrate's inherent challenges.
The primary challenge stems from the steric bulk around the boronic acid moiety. The ortho-cyano and bromo groups hinder the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the cyano group reduces the nucleophilicity of the arylboronic acid.
Causality & Recommended Solutions:
-
Inefficient Catalyst System: Standard or traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often fail with sterically demanding substrates.[1][2] The dissociation of the PPh₃ ligands to generate the active 14-electron Pd(0) species can be slow, and the catalyst itself is not robust enough to overcome the high activation energy of the subsequent steps.
-
Solution: Employ modern palladium precatalysts equipped with bulky, electron-rich ligands. These ligands promote facile oxidative addition and, crucially, accelerate the rate-limiting transmetalation and reductive elimination steps.[2] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties, which create a highly stable and active catalyst.[3]
-
-
Suboptimal Base or Solvent Choice: The base is not merely a stoichiometric reagent; it is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[4][5] A weak base may not be sufficient to facilitate this process, especially with an electron-deficient boronic acid.
-
Solution: Screen a panel of stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for challenging couplings.[6] For the solvent, anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or THF are standard.[6] While a small amount of water can sometimes accelerate the reaction by aiding in base dissolution and borate formation, it can also promote side reactions (see Q2).
-
Troubleshooting Workflow: Addressing Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Couplings
| Catalyst Type | Ligand Example | Key Advantages | Typical Loading (mol%) |
|---|---|---|---|
| Traditional Phosphine | Pd(PPh₃)₄ | Widely available, good for simple substrates. | 2 - 5 |
| Bulky Phosphine (Buchwald) | XPhos, SPhos | Excellent for sterically hindered and electron-rich/poor substrates; high turnover.[2] | 0.5 - 2 |
| N-Heterocyclic Carbene (NHC) | IPr, IMes | High thermal stability, strong σ-donors, resistant to catalyst poisoning.[3] | 0.5 - 2 |
| Palladacycle Precatalysts | XPhos Pd G3/G4 | Air- and moisture-stable, easy to handle, highly active.[1][7] | 0.5 - 2 |
Q2: I'm getting a good yield, but my main isolated product is 2-bromobenzonitrile (the result of protodeboronation). Why is this happening and how can I prevent it?
A2: The formation of 2-bromobenzonitrile is a classic and often frustrating side reaction known as protodeboronation .[8] This reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your boronic acid starting material.[9] Electron-deficient boronic acids, like this compound, are particularly susceptible to this process, which is often catalyzed by the base used in the reaction.[10][11][12]
Mechanism of Protodeboronation: The presence of aqueous base promotes the formation of the boronate anion [ArB(OH)₃]⁻. While this species is necessary for transmetalation, it can also be protonated by water or other protic sources at the ipso-carbon, leading to the cleavage of the C-B bond.[12]
Key Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: Since water is often the proton source, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation. Use dry solvents and consider bases that are less hygroscopic.
-
Protect the Boronic Acid as an Ester: Boronic esters, particularly pinacol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[13][14] The boronic acid can be easily converted to the pinacol ester beforehand. While this adds a step, it often salvages an otherwise failing reaction.
-
Use Fluoride as the Base: Bases like potassium fluoride (KF) or cesium fluoride (CsF) can activate the boronic acid without requiring water, thus minimizing protodeboronation.[5]
-
Accelerate the Productive Coupling: The competition between the desired Suzuki coupling and protodeboronation is kinetically controlled. By using a highly active catalyst system (see Q1) that accelerates the rate of transmetalation, you can favor the productive pathway before significant protodeboronation occurs.[10][11]
Visualizing Competing Reaction Pathways
Caption: The main productive pathway versus common side reactions.
Q3: My TLC/LC-MS shows consumption of my aryl halide, but instead of my desired product, I'm forming the corresponding dehalogenated arene. What causes this?
A3: The formation of a dehalogenated byproduct from your aryl halide starting material is another common side reaction.[15][16] This occurs after the initial oxidative addition step, where the Ar-Pd(II)-X intermediate is formed. Instead of proceeding to transmetalation, this intermediate is intercepted by a hydride source, leading to reductive elimination of Ar-H.[16]
Potential Hydride Sources:
-
Solvents: Solvents like isopropanol or other alcohols can act as hydride donors.
-
Bases: Certain amine bases can generate hydride species.
-
Water: In some cases, water can participate in pathways that generate palladium hydride species.
Solutions:
-
Solvent Choice: Avoid using alcohol solvents if dehalogenation is observed. Switch to aprotic solvents like dioxane, toluene, or DMF.[17]
-
Base Selection: Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃, which are not hydride sources.
-
Rigorous Degassing: Ensure the reaction is thoroughly deoxygenated. While not a direct cause, oxidative processes can lead to catalyst decomposition and alternative side reaction pathways.[7]
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl bromide)
Procedure:
-
Vessel Preparation: Add the aryl bromide, this compound, and finely powdered K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.[7]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[7]
Protocol 2: Preparation of this compound pinacol ester
This procedure converts the boronic acid to its more stable pinacol ester, which is highly recommended to prevent protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane
Procedure:
-
Setup: In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine the this compound and pinacol in toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 1-3 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is often pure enough to be used directly in the Suzuki coupling. If necessary, it can be recrystallized from a solvent like hexane.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- BenchChem. (2025). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
C. D. S. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8847. [Link]
-
National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Sameera, W. M. C., & Maseras, F. (2011). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Boron Suzuki Coupling | Borates Today [borates.today]
- 15. benchchem.com [benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Base and Solvent for 5-Bromo-2-cyanophenylboronic Acid Reactions
Welcome to the technical support center for optimizing reactions with 5-Bromo-2-cyanophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions with this challenging substrate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies needed to achieve high yields and reproducible results.
The structure of this compound presents a unique set of challenges. The presence of a strongly electron-withdrawing cyano group ortho to the boronic acid moiety significantly influences its reactivity, primarily by increasing its susceptibility to base-mediated protodeboronation. This guide, presented in a question-and-answer format, addresses the most common issues encountered in the field and provides expert-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Concepts for Reaction Success
Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction, and why is its selection so critical for this specific boronic acid?
A1: The base is arguably one of the most critical components in the Suzuki-Miyaura catalytic cycle. Its primary function is to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This is achieved through one of two predominant mechanisms:
-
The Boronate Pathway: The base activates the boronic acid (ArB(OH)₂) by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic tetracoordinate "ate" complex, or boronate (ArB(OH)₃⁻).[1][2] This boronate is significantly more reactive towards the palladium(II) halide complex, enabling efficient transmetalation.[3]
-
The Hydroxide/Oxo-Palladium Pathway: The base (e.g., an alkali hydroxide) reacts first with the Pd(II) complex (LₙPd(Ar')X) to replace the halide (X) with a hydroxide or alkoxide group. This Pd-OH or Pd-OR species then reacts with the neutral boronic acid.[2][4]
For this compound, the choice of base is exceptionally delicate. The electron-withdrawing cyano group increases the Lewis acidity of the boron atom, making the boronic acid highly susceptible to protodeboronation , an undesired side reaction where the C-B bond is cleaved by a proton source, yielding 2-bromobenzonitrile.[5][6] A base that is too strong or used in excess can accelerate this decomposition. Therefore, the ideal base must be strong enough to promote the formation of the active boronate species for transmetalation but mild enough to minimize protodeboronation.
Q2: How does the solvent system influence the outcome of a reaction with this compound?
A2: The solvent system plays a multifaceted role in the Suzuki-Miyaura reaction.[7] It must:
-
Solubilize the aryl halide, the boronic acid, the base, and the palladium catalyst.
-
Facilitate the interaction between phases in biphasic systems (e.g., Toluene/Water).
-
Influence the stability of catalytic intermediates and transition states.
While highly polar aprotic solvents like DMF or DMSO can be effective, they can also promote side reactions. For a sensitive substrate like this compound, a common and effective approach is to use a biphasic solvent system, such as 1,4-dioxane/water, toluene/water, or THF/water.[8][9] The aqueous phase is crucial for dissolving many inorganic bases (like K₂CO₃ or K₃PO₄) and facilitating the formation of the active boronate species. However, the presence of water can also be a proton source for the undesired protodeboronation.[5] Achieving the right balance in the solvent ratio is therefore a key optimization parameter. In cases of severe protodeboronation, switching to anhydrous conditions with a soluble organic base or a fluoride source like CsF may be necessary.[10]
Section 2: Troubleshooting Common Reaction Failures
Q3: My reaction has stalled, resulting in low to no yield of the desired product. What are the first things I should investigate?
A3: A failed Suzuki coupling reaction warrants a systematic review of the core reaction components and conditions.[11]
-
Catalyst Inactivity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[12] Air-stable precatalysts (e.g., XPhos Pd G3) are often more reliable. Always use fresh, high-purity catalysts.
-
Oxygen Contamination: The catalytic cycle relies on Pd(0). Oxygen can oxidize Pd(0) to inactive Pd(II), leading to catalyst death and promoting the homocoupling of the boronic acid as a side reaction.[11][12] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and that the reaction is maintained under a strict inert atmosphere.
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade upon storage.
-
Base and Solvent Choice: An inappropriate base or solvent system is a common cause of failure. The base may be too weak to promote transmetalation or too strong, leading to rapid decomposition of the starting material. The solvent may not be adequately dissolving all components.
Q4: I'm observing a significant amount of 2-bromobenzonitrile in my crude reaction mixture. What is causing this, and how can I prevent it?
A4: The formation of 2-bromobenzonitrile is a classic sign of protodeboronation .[5] This side reaction is particularly problematic for electron-deficient arylboronic acids like yours.[6][13]
Causality: The electron-withdrawing nature of the ortho-cyano group makes the ipso-carbon (the carbon bearing the boron) more susceptible to protonolysis, especially after the formation of the boronate anion, which increases electron density on the ring.
Solutions to Minimize Protodeboronation:
-
Switch to a Milder Base: Strong bases like NaOH or KOH can be highly detrimental. Transition to weaker inorganic bases. Tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Fluoride sources like cesium fluoride (CsF) are also known to be effective while minimizing protodeboronation.[10]
-
Use Anhydrous Conditions: Since water can be a proton source, switching to an anhydrous solvent (e.g., dry THF, Dioxane) with a soluble base can be effective.
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of decomposition. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 70-80 °C).
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a diethanolamine adduct.[4][11][14] These are often more resistant to protodeboronation and can be used directly in the coupling reaction.
Q5: My main byproduct is the homocoupling of my boronic acid. What causes this and how is it fixed?
A5: The formation of a symmetrical biaryl derived from the boronic acid (homocoupling) is typically caused by the presence of oxygen.[11][12] The mechanism often involves the oxidation of the catalytically active Pd(0) to Pd(II). These Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).
Solutions to Prevent Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is properly degassed before adding the catalyst. The "freeze-pump-thaw" method (3-4 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can be used.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time. Use Schlenk techniques or a glovebox for the best results.
Section 3: Data-Driven Optimization Strategies
Q6: How should I structure an experiment to efficiently screen for the optimal base and solvent?
A6: A systematic, parallel screening approach is the most efficient method. Using a multi-well reaction block or several vials allows you to test multiple conditions simultaneously under identical heating and stirring.
Table 1: Recommended Screening Conditions for Base and Solvent
| Entry | Base (2.0 equiv) | Solvent System (v/v) | Temperature (°C) |
|---|---|---|---|
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | 90 |
| 2 | K₃PO₄ | Dioxane / H₂O (4:1) | 90 |
| 3 | Cs₂CO₃ | Dioxane / H₂O (4:1) | 90 |
| 4 | K₂CO₃ | Toluene / H₂O (4:1) | 90 |
| 5 | K₃PO₄ | Toluene / H₂O (4:1) | 90 |
| 6 | Cs₂CO₃ | Toluene / H₂O (4:1) | 90 |
| 7 | CsF | Anhydrous Dioxane | 90 |
| 8 | K₃PO₄ | Anhydrous THF | 70 |
Reaction conditions: this compound (1.0 equiv), Aryl Halide (1.2 equiv), Pd Catalyst (e.g., XPhos Pd G3, 2 mol%), Base (2.0 equiv), Solvent (0.1 M concentration).
Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h) to assess the consumption of starting material and the formation of product versus byproducts (protodeboronation, homocoupling). This data will provide a clear picture of the most promising conditions.
Table 2: Properties of Common Solvents and Bases
| Base | pKa of Conj. Acid | Notes | Solvent | Dielectric Constant (ε) |
|---|---|---|---|---|
| Cs₂CO₃ | 10.3 | High solubility in some organic solvents | Toluene | 2.4 |
| K₃PO₄ | 12.3 | Often effective, moderately strong | 1,4-Dioxane | 2.2 |
| K₂CO₃ | 10.3 | Common, inexpensive, moderately strong | THF | 7.6 |
| CsF | 3.2 | Mild base, fluoride aids transmetalation | Acetonitrile | 37.5 |
| NaOH | 15.7 | Very strong, high risk of protodeboronation | DMF | 38.3 |
Visual Guides & Protocols
Diagrams
Caption: The Suzuki-Miyaura Catalytic Cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. aidic.it [aidic.it]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
identifying and minimizing side reactions of 5-Bromo-2-cyanophenylboronic acid
Welcome to the technical support center for 5-Bromo-2-cyanophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize side reactions, ensuring the success of your experiments.
Introduction: Understanding the Reagent
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure presents a unique combination of a reactive boronic acid, a bromine atom for further functionalization, and an electron-withdrawing cyano group. This trifecta of functional groups, while offering great synthetic potential, also introduces specific challenges that can lead to undesired side reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when using this compound?
A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Additionally, the presence of the cyano group introduces the possibility of its hydrolysis under certain reaction conditions.
Q2: My reaction is showing a significant amount of a byproduct with a mass corresponding to the replacement of the boronic acid group with a hydrogen atom. What is happening and how can I prevent it?
A2: This is a classic case of protodeboronation, a common side reaction for boronic acids.[1][2] It is the cleavage of the C-B bond and its replacement with a C-H bond. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of aqueous bases. To minimize this, consider using anhydrous solvents, a milder base (e.g., K₂CO₃ or KF instead of stronger bases like NaOH), or protecting the boronic acid as a boronate ester (e.g., a pinacol ester).[1][3]
Q3: I am observing a significant amount of a symmetrical biaryl byproduct. What is this and how can I minimize it?
A3: This is likely the result of homocoupling, where two molecules of the boronic acid couple to form a symmetrical biaryl.[4][5] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's cycle.[1][5] Thoroughly degassing your solvents and running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is crucial to minimize homocoupling.[1][6] Using a Pd(0) source directly or a pre-catalyst that efficiently generates the active Pd(0) species can also be beneficial.[5][7]
Q4: Can the cyano group in this compound cause any side reactions?
A4: Yes, the cyano group (a nitrile) can be susceptible to hydrolysis under either acidic or basic conditions, which are often employed in Suzuki-Miyaura reactions.[8] This can lead to the formation of an amide or a carboxylic acid byproduct. While palladium(II) complexes can catalyze nitrile hydration, this is typically a separate reaction.[9][10] To avoid this, it is best to use milder bases and avoid unnecessarily harsh acidic or basic workup conditions. If hydrolysis is a persistent issue, screening different solvent systems and bases is recommended.
Q5: How does the electron-withdrawing cyano group affect the reactivity of the boronic acid?
A5: The electron-withdrawing nature of the cyano group can make the boronic acid more susceptible to protodeboronation under basic conditions.[2] However, it can also influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The precise effect can be complex and dependent on the specific reaction conditions, but it is a factor to consider during optimization.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered when using this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Protodeboronation of the boronic acid. 4. Poor solubility of reagents. | 1. Use a fresh batch of palladium catalyst or a more robust pre-catalyst. 2. Optimize the base and solvent system. Ensure the base is strong enough to activate the boronic acid. 3. Use anhydrous conditions, a milder base, or a boronate ester.[1][3] 4. Screen different solvents to ensure all components are soluble at the reaction temperature. |
| Significant protodeboronation byproduct | 1. Presence of water. 2. Strong base. 3. High reaction temperature or long reaction time. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF.[1] 3. Monitor the reaction closely and stop it once the starting material is consumed. Try lowering the reaction temperature. |
| Significant homocoupling byproduct | 1. Presence of oxygen. 2. Use of a Pd(II) pre-catalyst that is inefficiently reduced. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][6] 2. Consider using a Pd(0) source or a more advanced pre-catalyst that provides clean and efficient generation of the active catalyst.[5] |
| Formation of amide or carboxylic acid byproduct | 1. Hydrolysis of the cyano group. | 1. Use milder reaction conditions (lower temperature, milder base). Avoid strongly acidic or basic workup procedures. |
| Complex mixture of byproducts | 1. A combination of the above issues. 2. Degradation of starting materials or product. | 1. Systematically address each potential side reaction as outlined above. 2. Lower the reaction temperature and shorten the reaction time. |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling cycle and the major off-cycle side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reaction pathways for this compound.
Experimental Protocols
Protocol 1: Minimizing Protodeboronation and Homocoupling in a General Suzuki-Miyaura Reaction
This protocol provides a starting point for optimizing your reaction to minimize common side products.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄ or a more modern pre-catalyst)
-
Base (e.g., K₂CO₃, finely powdered and dried)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if a biphasic system is required)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the finely powdered, dry base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a co-solvent is needed, add degassed water at this stage.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification of Products
The purification of the desired biaryl product is crucial for obtaining accurate characterization and for use in subsequent steps.
1. Aqueous Workup:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then a saturated solution of sodium chloride (brine). This will remove most of the inorganic salts and water-soluble impurities.
2. Flash Column Chromatography:
-
This is the most common method for purifying products from cross-coupling reactions.
-
Choose a solvent system (e.g., hexanes/ethyl acetate) that provides good separation of your product from impurities on a TLC plate.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto a silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3. Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective purification method.
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the product has high solubility at high temperature and low solubility at room temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
By understanding the potential side reactions and implementing these troubleshooting strategies and protocols, you can significantly improve the outcome of your experiments with this compound.
References
-
Behmagham, F., Mustafa, M. A., Saraswat, S. K., Khalaf, K. A., Kaur, M., Ghildiyal, P., & Vessally, E. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(14), 9985-10005. [Link]
-
Behmagham, F., Mustafa, M. A., Saraswat, S. K., Khalaf, K. A., Kaur, M., Ghildiyal, P., & Vessally, E. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. ResearchGate. [Link]
-
Chaudhary, P., & De, S. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. ResearchGate. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255-1268. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki− Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Pudasaini, B., & Janesko, B. G. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(15), 5650-5656. [Link]
-
Munin. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway. [Link]
-
Ghaffar, T., & Parkins, A. W. (1995). Nitrile hydration catalysed by palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (17), 2877-2882. [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2006). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 8(1), 25-28. [Link]
-
Song, H. J., & Li, Z. (2022). Electrochemical method for metal-free deborylative functionalization of arylboronic acids. Chinese Chemical Letters, 33(8), 3843-3848. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(11), 796-804. [Link]
-
Shields, J. D., Blackmond, D. G., & Vogt, P. F. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 5484. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(41), 14379-14392. [Link]
-
Munin. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway. [Link]
-
D'Alterio, C., Monti, T., & Pirovano, A. (2022). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 10, 969871. [Link]
-
Philibert, K. D., & Baran, P. S. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 133(26), 10142-10144. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Yi, W., & Zhang, Y. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemistrySelect, 10(29), e202501931. [Link]
-
Du, B., Jiang, X., & Sun, P. (2013). Palladium-catalyzed highly selective ortho-halogenation (I, Br, Cl) of arylnitriles via sp2 C-H bond activation using cyano as directing group. The Journal of Organic Chemistry, 78(6), 2786-2791. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. [Link]
-
Beran, J., & Janečková, E. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1245-1271. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Gök, Y., Öztekin, B., & Çetinkaya, B. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37492-37501. [Link]
-
Drouillat, B., & Dureault, A. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(1), 16. [Link]
-
Ben-David, Y., & Milstein, D. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... ResearchGate. [Link]
-
R Discovery. (n.d.). Synthesis Of Biaryls Research Articles. R Discovery. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile hydration catalysed by palladium(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
Technical Support Center: Purification Strategies for Products Derived from 5-Bromo-2-cyanophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-cyanophenylboronic acid. This guide is designed to provide practical, field-proven insights into the purification of reaction products derived from this versatile reagent. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Post-Reaction Landscape
Question: I've just completed a Suzuki-Miyaura coupling reaction using this compound. What are the most likely impurities in my crude reaction mixture?
Answer: Understanding the potential impurity profile is the first and most critical step in designing an effective purification strategy. In a typical palladium-catalyzed cross-coupling, your crude product is rarely clean. You should anticipate a mixture of starting materials, byproducts, and catalyst residues.[1]
The primary species to consider are:
| Impurity Type | Origin | Key Characteristics & Purification Challenges |
| Unreacted Aryl Halide | Incomplete reaction | Often has a polarity similar to the desired biaryl product, making chromatographic separation challenging.[2] |
| Unreacted this compound | Incomplete reaction; excess reagent | Polar and acidic. Can streak on silica gel chromatography. Can often be removed with a basic wash.[3][4] |
| Homocoupled Aryl Halide | Side reaction of the aryl halide starting material | Typically non-polar. Usually separable by standard chromatography. |
| Homocoupled Boronic Acid (Biphenyl Dimer) | Oxidative side reaction of the boronic acid.[1] | Can be a significant byproduct if the reaction was not properly degassed. Polarity can be close to the product. |
| Protodeboronated Starting Material | Hydrolysis of the boronic acid C-B bond.[1][5] | This results in the formation of 4-bromobenzonitrile, which can be difficult to separate from the product depending on the other coupling partner. |
| Palladium Catalyst Residues | Catalyst from the reaction | Can be colloidal (Palladium Black) or soluble complexes. Often requires specific techniques for complete removal.[6] |
| Inorganic Salts | Base used in the reaction (e.g., K₂CO₃, K₃PO₄) | Removed during the initial aqueous workup.[7] |
Section 2: The Initial Cleanup - A Robust General Workflow
Question: What is the very first thing I should do after my reaction is complete?
Answer: Your first step should always be a standard aqueous workup. This procedure is designed to remove the bulk of inorganic salts (from the base) and highly water-soluble impurities, providing a much cleaner crude product for subsequent purification steps like chromatography or recrystallization.[7]
The following diagram illustrates the general purification workflow and decision points after the initial workup.
Caption: General purification workflow for Suzuki-Miyaura reaction products.[7]
Protocol 1: General Aqueous Workup and Extraction
This protocol is a foundational procedure for nearly all cross-coupling reactions.
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Ethyl acetate is often preferred due to its lower environmental impact and ease of removal.
-
Washing: Transfer the diluted mixture to a separatory funnel.
-
Wash with water (2x). This removes the bulk of inorganic salts.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1x) if the reaction was run under acidic conditions or to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution) (1x). This crucial step helps to remove residual water from the organic layer and aids in preventing the formation of emulsions.[7]
-
-
Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude organic product.
-
Section 3: Troubleshooting Flash Column Chromatography
Question: My desired product and the homocoupled byproduct of my boronic acid are co-eluting during column chromatography. How can I improve the separation?
Answer: Co-elution is a common and frustrating problem. When two compounds have very similar polarities, standard solvent systems may fail to provide adequate separation. Here are several strategies to try, from simple adjustments to more advanced techniques.
-
Optimize Your Solvent System: Don't rely solely on Hexane/Ethyl Acetate. The selectivity of the separation can be dramatically altered by changing the nature of the solvents.[2] Try incorporating a third solvent or switching systems entirely.
| Solvent System Class | Example Systems | Rationale & Application |
| Standard Biphasic | Hexanes/Ethyl Acetate, Hexanes/DCM | Good starting point for most compounds of intermediate polarity. |
| Ethereal Solvents | Hexanes/Diethyl Ether, Hexanes/MTBE | Ethers offer different hydrogen bonding capabilities than esters, which can alter elution order. |
| Chlorinated Solvents | DCM/Methanol | Excellent for more polar compounds. A small amount of methanol can significantly decrease the Rf of polar molecules. |
| Aromatic Solvents | Toluene/Ethyl Acetate | The π-π stacking interactions with toluene can change the retention of aromatic compounds on the silica surface. |
-
Reduce the Rf: For difficult separations, aim for a lower Rf value (e.g., 0.1-0.2) for your target compound on the TLC plate. While this requires more solvent and increases run time, it provides more interaction time with the stationary phase, leading to better resolution.[2]
-
Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, enhancing separation efficiency.
Question: I'm observing significant streaking and poor recovery when trying to chromatograph my crude product, which still contains unreacted this compound. What's happening?
Answer: Boronic acids are notorious for interacting strongly with the acidic silanol groups on the surface of standard silica gel.[8] This can lead to streaking, tailing, and sometimes irreversible adsorption, resulting in low recovery. The cyano group on your specific reagent can also contribute to this strong interaction.
There are two excellent solutions to this problem:
-
Switch to Neutral Alumina: For moderately polar compounds, neutral alumina can be a good alternative to silica gel, as it lacks the acidic surface sites.[3]
-
Use Boric Acid-Treated Silica Gel: This is a highly effective, field-proven technique. Impregnating the silica gel with boric acid effectively masks the acidic silanol groups, preventing the boronic acid compounds from "sticking" to the column.[8][9]
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel for Flash Chromatography
This protocol is adapted from methodologies designed to improve the chromatography of boronic esters and acids.[8][9]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).
-
Boric Acid Addition: To this slurry, add a solution of boric acid in a polar solvent (e.g., a saturated solution in methanol). A common loading is approximately 1-2% boric acid by weight relative to the silica gel.
-
Solvent Removal: Thoroughly mix the slurry and then remove the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Pack your chromatography column with the prepared boric acid-treated silica gel using your desired eluent system (e.g., as a slurry).
-
Elution: Run the column as you normally would. You should observe significantly improved peak shapes and recovery for any boronic acid-containing species.
Section 4: Leveraging Recrystallization for High Purity
Question: When should I choose recrystallization over chromatography?
Answer: Recrystallization is an exceptionally powerful purification technique, often capable of yielding material of higher purity than chromatography, especially when dealing with a single major impurity.[10] It should be your method of choice if:
-
Your desired product is a solid at room temperature.[11]
-
You have a significant amount of material (>1 gram), where chromatography can become cumbersome and solvent-intensive.
-
You can identify a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble at all temperatures.[12]
Protocol 3: Systematic Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~20-30 mg) in various solvents (~0.5 mL). A good solvent will dissolve the compound when hot but allow it to crash out upon cooling.[12] Common choices include ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like Hexanes/Ethyl Acetate or Ethanol/Water.[13]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve it completely. Always use a boiling stick or stir bar to ensure smooth boiling.[11]
-
Decolorization (If Necessary): If your solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal.[14]
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure product.[12]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Allow the crystals to dry completely under vacuum.
-
Section 5: Targeted Impurity Removal
Question: My main impurity is unreacted this compound. Is there a way to remove it without chromatography?
Answer: Absolutely. You can exploit the acidic nature of the boronic acid functional group. By performing a liquid-liquid extraction with a mild aqueous base, you can deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer, leaving your neutral organic product behind.[4]
The following diagram outlines this acid-base extraction workflow.
Caption: Workflow for selective removal of boronic acid impurities.
This technique is highly efficient for removing acidic impurities and can sometimes be sufficient to achieve high purity without resorting to chromatography.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
- Google Patents. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1.
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]
-
VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: [Link]
-
Bio-Rad. (n.d.). Affi-Gel® Boronate Gel Instruction Manual. Available at: [Link]
-
Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Available at: [Link]
-
Accounts of Chemical Research. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Available at: [Link]
- Google Patents. (1967). Purification of nitriles. US3322814A.
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Capot Chemical. (2018). MSDS of 5-chloro-2-cyanophenylboronic acid. Available at: [Link]
-
PubMed Central. (2021). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
University of California, San Diego, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
MDPI. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Available at: [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? [Online discussion]. Available at: [Link]
-
YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Available at: [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
preventing deboronation of 5-Bromo-2-cyanophenylboronic acid during reactions
Welcome to the technical support center for 5-Bromo-2-cyanophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of this reagent, particularly the undesired side reaction of deboronation. Here, we will dissect the root causes of this issue and provide actionable troubleshooting strategies and protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process converts your valuable starting material into an inactive byproduct (in this case, 4-bromo-2-cyanobenzene), which reduces reaction yields and complicates purification. In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation is a common and often competitive side reaction.[1][2]
Q2: Why is this compound particularly susceptible to protodeboronation?
The stability of an arylboronic acid is heavily influenced by the electronic properties of its substituents. This compound contains two electron-withdrawing groups (a bromo and a cyano group). Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the boron atom and can destabilize the C-B bond, making the molecule more prone to protodeboronation, especially under basic conditions.[3][4] Specifically, highly electron-deficient arylboronic acids are known to be unstable under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[3][4][5]
Q3: What are the primary mechanisms driving protodeboronation?
Protodeboronation can occur through several pathways, but two are particularly relevant for this substrate under typical cross-coupling conditions:
-
Base-Catalyzed Pathway: This is the most common culprit in Suzuki-Miyaura reactions. The reaction base (e.g., hydroxide) attacks the boronic acid to form a more reactive boronate species ([ArB(OH)₃]⁻).[1][3] This boronate can then react with a proton source (like water) in a rate-limiting step, leading to cleavage of the C-B bond.[1] For highly electron-deficient systems, this can even proceed through the formation of a transient aryl anion.[3][5]
-
Acid-Catalyzed Pathway: While less common in Suzuki couplings, protodeboronation can also be promoted by acidic conditions.[1][2][6] It's crucial to be aware that this pathway exists, especially during workup or if the reaction mixture becomes acidic.
The pH of the reaction is a critical factor, as it dictates the speciation of the boronic acid and can dramatically influence the rate of decomposition.[5][7]
Troubleshooting Guide: Minimizing Deboronation
Here we address common issues encountered when using this compound and provide structured solutions.
Issue 1: Low yield of desired product with 4-bromo-2-cyanobenzene as the major byproduct.
This is the classic symptom of significant protodeboronation. The rate of deboronation is outpacing the rate of your desired cross-coupling reaction.
Root Cause Analysis & Solutions:
Your reaction conditions are likely too harsh, favoring the decomposition pathway. The primary factors to control are the base, temperature, and the form of the boronic acid itself.
Strong bases promote the formation of the reactive boronate species that leads to protodeboronation.[3][8] Switching to a milder base is often the most effective first step.
| Base Type | Examples | Relative Strength | Suitability for Sensitive Boronic Acids | Rationale |
| Strong | NaOH, KOH, CsOH | High | Poor | Generates high concentrations of OH⁻, accelerating protodeboronation.[3] |
| Moderate | K₂CO₃, Cs₂CO₃ | Medium | Good | Provides sufficient basicity for the catalytic cycle while minimizing C-B bond cleavage. |
| Weak | K₃PO₄, CsF | Low | Excellent | Often the best choice for unstable substrates. K₃PO₄ is particularly effective in many cases.[9] |
Initial Recommendation: Switch from strong bases like NaOH or KOH to K₃PO₄ or Cs₂CO₃.
Higher temperatures accelerate most reactions, including the undesired protodeboronation.[9]
Recommendation: If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). Monitor the reaction progress carefully, as the desired coupling will also be slower. The goal is to find a temperature where the coupling proceeds at a reasonable rate while deboronation is minimized.
Converting the boronic acid to a more stable derivative is a highly effective, albeit more synthetically involved, strategy.[1][4] This approach works by either reducing the reactivity of the boron center or by enabling a "slow release" of the active boronic acid, keeping its instantaneous concentration low.[1][9]
-
Pinacol Esters: These are a common and effective choice, offering greater stability than the free boronic acid.[10][11] They are often stable enough for purification by silica gel chromatography.[11]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, crystalline solids.[7][12] They are ideal for "slow-release" strategies where the MIDA group is cleaved under the reaction conditions to liberate the boronic acid in low concentrations, thus suppressing side reactions.[1][9][13]
-
Potassium Trifluoroborates (R-BF₃K): These salts also offer enhanced stability and can be a good alternative to boronic acids.[7]
Recommendation: If optimizing the base and temperature is insufficient, convert the this compound to its corresponding pinacol or MIDA ester.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Issue 2: Reaction is sluggish and still produces deboronated byproduct, even after implementing initial troubleshooting steps.
Root Cause Analysis & Solutions:
If milder conditions slow the desired reaction too much, the catalytic system itself may need optimization. The goal is to increase the rate of the productive cross-coupling so it can effectively outcompete the deboronation pathway.
The palladium catalyst and its associated ligand play a critical role. A highly active catalyst can facilitate the Suzuki coupling at lower temperatures. Furthermore, some ligands, particularly bulky phosphine ligands, can paradoxically accelerate protodeboronation.[14]
Recommendation:
-
Screen Catalysts/Ligands: Experiment with different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find a system that is highly active for your specific substrate pairing at a lower temperature.
-
Avoid Excessively Bulky Ligands: While often used for challenging couplings, be aware that some sterically hindered ligands might increase the rate of protodeboronation.[14] Careful evaluation is necessary.
While Suzuki couplings often tolerate or even benefit from some water, excess water provides the proton source for protodeboronation.[9]
Recommendation: Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon). If your reaction requires an aqueous base, use degassed water and keep its volume to the minimum required for the reaction to proceed.
Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol incorporates the use of a mild base and moderate temperature.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol 2: Preparation of this compound MIDA ester
This protocol is for creating the highly stable MIDA boronate for use in a slow-release strategy.[12]
-
Dissolution: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water is collected.
-
Isolation: Cool the reaction mixture. The MIDA ester will often precipitate upon cooling or upon the addition of a co-solvent like hexanes. The solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Efficiency for 5-Bromo-2-cyanophenylboronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-cyanophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your results.
Introduction: The Challenge of a Doubly-Substituted Substrate
This compound is a valuable building block, but its structure presents a classic Suzuki-Miyaura challenge. The ortho-cyano group introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the electron-withdrawing nature of the cyano group can influence the electronic properties of the boronic acid and potentially interact with the palladium catalyst, leading to catalyst inhibition or deactivation.[2]
This guide will walk you through diagnosing and solving common issues encountered with this substrate, from catalyst selection to reaction workup.
Troubleshooting Guide
This section is formatted to address specific experimental outcomes. Identify your primary issue and follow the diagnostic and corrective steps outlined.
Issue 1: Low to No Product Formation
This is the most common issue and can stem from several root causes. A systematic approach is crucial for diagnosis.
Symptom A: No conversion of starting materials.
-
Possible Cause 1: Inactive Catalyst System. The active Pd(0) species is not being generated or is rapidly decomposing. Pd(II) precatalysts require in situ reduction, which can be inefficient.[3][4] Oxygen contamination can also lead to catalyst decomposition.[4]
-
Solution:
-
Use a Robust Precatalyst: Switch to a modern, air-and-moisture-stable Pd(II) precatalyst like a palladacycle (e.g., G3 or G4-type precatalysts) that efficiently generates the active Pd(0) species.[4]
-
Ensure Inert Atmosphere: Thoroughly degas your solvent(s) (including water, if used) by sparging with argon or nitrogen for at least 30 minutes.[4] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Check Reagent Purity: Use fresh, high-purity palladium sources and ligands. Older catalysts or ligands may have degraded.
-
-
-
Possible Cause 2: Poor Ligand Choice. Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents oxidative addition.[5]
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: Use specialized phosphine ligands designed for challenging couplings. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are excellent first choices.[5][6]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands have demonstrated high efficacy for forming sterically congested biaryls and can be a powerful alternative.[7]
-
-
Symptom B: Reaction starts but stalls at low conversion.
-
Possible Cause 1: Catalyst Deactivation. The cyano group on the boronic acid or the resulting product may coordinate to the palladium center, leading to catalyst poisoning and shutting down the catalytic cycle.[2]
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome gradual deactivation.
-
Change Ligand Type: Ligands with different steric and electronic properties can mitigate inhibitory product binding. If a monophosphine Buchwald ligand stalls, consider a different class, like an NHC ligand.[7]
-
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid. The C-B bond is susceptible to cleavage by protonolysis, especially at elevated temperatures or in the presence of excess water, converting your boronic acid into benzonitrile.[8] This is a common failure mode for electron-deficient heteroaryl boronic acids.[9]
-
Solution:
-
Use Anhydrous Conditions (or controlled water): While some water can be beneficial, especially with phosphate bases, excess water can promote protodeboronation.[10] Try using a rigorously dried solvent and base.
-
Switch to a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin).[11] Organotrifluoroborates are also highly stable alternatives that slowly release the boronic acid in situ, minimizing its decomposition.[12][13]
-
Lower Reaction Temperature: If thermally induced, reducing the temperature and extending the reaction time may prevent decomposition.
-
-
Issue 2: Significant Formation of Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are competing with your desired coupling.
Symptom A: Homocoupling of the boronic acid (formation of 2,2'-dicyanobiphenyl).
-
Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[4] This is often a sign of inadequate degassing or a leak in the reaction setup.
-
Solution:
-
Improve Inert Gas Technique: Review your degassing procedure. The freeze-pump-thaw method (3 cycles) is more rigorous than sparging for removing dissolved oxygen. Ensure all joints are well-sealed.
-
Use a Pd(0) Source Directly: While less convenient, using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate side reactions that occur during the in situ reduction of Pd(II) precatalysts.[14]
-
-
Symptom B: Dehalogenation of the aryl bromide starting material.
-
Possible Cause: Undesired Reduction Pathway. After oxidative addition, the palladium complex can sometimes react with a hydride source in the mixture (e.g., solvent, base, or impurities) leading to reductive dehalogenation.[3]
-
Solution:
-
Solvent Choice: Ethereal solvents like dioxane or THF are generally preferred over alcoholic solvents, which can act as hydride donors.[3]
-
Base Selection: Ensure the base is not contributing to this pathway. If using an alkoxide, consider switching to a carbonate or phosphate base.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand combination is the best starting point for this coupling?
A1: There is no single "best" system, as the optimal choice depends on your coupling partner. However, a highly reliable starting point is a combination of a second-generation (or later) Buchwald precatalyst with a bulky, electron-rich phosphine ligand.[5][6]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 | Air- and moisture-stable, ensuring reliable generation of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, or RuPhos | The steric bulk accelerates the rate-limiting reductive elimination step for hindered biaryls.[5][15] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases that effectively promote transmetalation without degrading sensitive functional groups.[5] |
| Solvent | 1,4-Dioxane or Toluene (with 10-20% water) | Aprotic solvents that offer good solubility for a wide range of substrates. A small amount of water often accelerates transmetalation.[16] |
Q2: My boronic acid appears to be decomposing on the shelf. How can I store it and is there a more stable alternative?
A2: Boronic acids, particularly those with electron-withdrawing groups, can be prone to dehydration to form boroxines (cyclic anhydrides) or decomposition over time. Store this compound in a desiccator, under an inert atmosphere if possible, and refrigerated. For maximum stability and reproducibility, consider converting it to its pinacol boronate ester (Bpin) or potassium trifluoroborate salt.[11][12] These derivatives are significantly more bench-stable and can be used directly in coupling reactions, often leading to more consistent results.[12]
Q3: Can the cyano group be a problem? Does it need to be protected?
A3: The cyano group generally has good functional group tolerance in Suzuki couplings and does not require protection. However, its lone pair can coordinate to the palladium center, potentially acting as a mild catalyst inhibitor.[2] This is rarely a fatal issue but can contribute to reactions stalling. If catalyst deactivation is suspected, using a ligand that binds more strongly to the palladium than the cyano group (like a bulky phosphine or NHC) is the best strategy.
Q4: What is the general mechanism and where are the failure points for this specific substrate?
A4: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For this compound, the main challenges are highlighted below.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required.[4][9]
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 ratio)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
Procedure:
-
Preparation: Oven-dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Solids: To the vessel, add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄ under a positive flow of inert gas.
-
Solvent Degassing: Sparge the 1,4-dioxane and water with Argon for 30 minutes to remove dissolved oxygen.
-
Solvent Addition: Add the degassed dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 4(8), 2635–2643. [Link]
-
So, C. M., & Kwong, F. Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(23), 9034–9038. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Protsailo, L. V., & Kurmach, M. V. (2004). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 126(44), 14458–14467. [Link]
-
Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1805. [Link]
-
Reddy, K. S., & Tanaka, M. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 68(18), 7059–7065. [Link]
-
Kwong, F. Y., & So, C. M. (2012). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Chemistry – An Asian Journal, 7(1), 22-35. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
So, C. M., & Kwong, F. Y. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Topics in Current Chemistry, 374(5), 62. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. Retrieved from [Link]
-
Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Di Schiavi, N., & D’Agostino, S. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(12), 633. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Felton, T., & Bourne, R. A. (2023). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering, 8(11), 2639-2647. [Link]
-
The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
-
Kumar, A., & Kumar, A. (2020). Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. International Journal of Biological Macromolecules, 155, 113-124. [Link]
-
The Organic Chemistry Tutor. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Platon, M., & Siau, W. Y. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
-
Ammal, S. C., & Yamataka, H. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. International Journal of Molecular Sciences, 12(9), 5627–5642. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. nbinno.com [nbinno.com]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Commercial 5-Bromo-2-cyanophenylboronic Acid
Welcome to the technical support center for 5-Bromo-2-cyanophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical reagent. In the following sections, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction
This compound is a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern makes it a valuable precursor for synthesizing complex molecules in medicinal chemistry and materials science. However, like many boronic acids, its purity can be compromised by specific impurities that form during synthesis, storage, or handling. These impurities can significantly hinder reaction performance, leading to low yields, stalled reactions, and purification challenges. This guide offers expert, field-proven insights to help you identify, manage, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The primary impurities are typically the corresponding boroxine (the trimeric anhydride) and the protodeboronated byproduct (2-bromobenzonitrile). Boroxines form through the dehydration of boronic acids and exist in equilibrium with the acid form in solution.[1] Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, a common side reaction for arylboronic acids, especially under basic or acidic conditions.[2][3]
Q2: My Suzuki-Miyaura coupling reaction is giving low yields or failing to proceed. Could the boronic acid be the problem?
A2: Absolutely. This is a classic symptom of boronic acid impurity. High levels of boroxine can alter the stoichiometry of your reaction, as one molecule of boroxine contains three aryl groups but may not be as reactive as the free acid.[4] The presence of the inactive protodeboronated impurity, 2-bromobenzonitrile, also means you are adding less of the active reagent than calculated, directly impacting yield.
Q3: How can I quickly assess the purity of my this compound?
A3: ¹H NMR spectroscopy is an excellent first-pass method. Dissolve a small, accurately weighed sample in a deuterated solvent like DMSO-d₆. The presence of a broad signal around δ 8.0-8.5 ppm is characteristic of the B(OH)₂ protons. Boroxine formation will often be visible as a distinct set of aromatic signals, slightly shifted from the boronic acid signals. The protodeboronated impurity, 2-bromobenzonitrile, will have a simpler aromatic splitting pattern. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]
Q4: What are the ideal storage conditions for this reagent?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a desiccator or a freezer at 2-8°C.[7] This helps prevent both moisture-driven boroxine formation and potential oxidative degradation.
Q5: My bottle of boronic acid appears clumpy and is difficult to weigh accurately. What's happening?
A5: This is often a sign of boroxine formation. The dehydration process that forms the trimeric boroxine can change the physical state of the material from a fine powder to a more granular or clumpy solid. While it can often still be used, its purity is compromised, and you may need to use an excess of the reagent or purify it before use.
Troubleshooting Guides
Problem: Low Yield or Stalled Suzuki-Miyaura Coupling
This is the most frequently encountered issue. The workflow below will guide you through diagnosing and solving the problem, assuming other reaction parameters (catalyst, base, solvent, temperature) have been optimized.
Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: A logical workflow for diagnosing and resolving Suzuki coupling failures.
Step 1: Impurity Identification via Analytical Methods
Accurate identification is crucial. While ¹H NMR provides a quick qualitative check, HPLC offers quantitative data on purity.
Table 1: Representative HPLC & ¹H NMR Data for Impurity Analysis
| Compound | ¹H NMR (DMSO-d₆) Key Signals | HPLC Retention Time (Typical) |
| This compound | δ 8.2 (br s, 2H, -B(OH)₂), δ 7.6-7.9 (m, 3H, Ar-H) | 5.2 min |
| Corresponding Boroxine | δ 7.7-8.0 (distinct m, 9H, Ar-H) | 8.5 min |
| 2-Bromobenzonitrile (Protodeboronation) | δ 7.85 (d, 1H), δ 7.7 (t, 1H), δ 7.5 (t, 1H) | 7.1 min |
Step 2: Purification Protocols
If significant impurities are detected, purification is recommended.
Protocol 1: Recrystallization for High Purity
This method is effective for removing both boroxine and protodeboronation byproducts.
-
Rationale: this compound has different solubility profiles compared to its less polar boroxine and protodeboronated impurities. A carefully chosen solvent system can selectively precipitate the desired acid.
-
Materials:
-
Impure this compound
-
Toluene
-
Heptane
-
Erlenmeyer flask, heating mantle, stir bar, filtration apparatus
-
-
Procedure:
-
Place the impure boronic acid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot toluene to dissolve the solid completely. The volume should be just enough to achieve dissolution at reflux.
-
Once dissolved, slowly add heptane (as an anti-solvent) dropwise until the solution becomes slightly turbid.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
-
Confirm purity using HPLC or ¹H NMR before use.
-
Protocol 2: Aqueous Slurry Wash for Boroxine Removal
This is a faster method primarily for converting boroxines back to the boronic acid and removing highly polar impurities.
-
Rationale: Boroxines are anhydrides that can be hydrolyzed back to the monomeric boronic acid by treatment with water.[1]
-
Materials:
-
Impure this compound
-
Diethyl ether
-
Deionized water
-
Separatory funnel, beaker, filtration apparatus
-
-
Procedure:
-
Dissolve the impure boronic acid in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with deionized water (3 x 10% of the ether volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting solid will have a significantly reduced boroxine content.
-
Problem: Inconsistent Reaction Performance Batch-to-Batch
Inconsistency is often linked to the variable equilibrium between the boronic acid and its boroxine trimer.
Root Cause: The Boronic Acid-Boroxine Equilibrium
The dehydration of three boronic acid molecules to form one boroxine molecule is a reversible process. The equilibrium position depends on the presence of water. Commercial batches can have varying levels of boroxine, leading to inconsistent active reagent concentration.
Caption: The reversible equilibrium between boronic acid and its boroxine trimer.
Standardization Protocol: Pre-reaction Hydrolysis
To ensure a consistent starting material, you can perform a simple pre-treatment step to convert any boroxine back into the active boronic acid form.
-
Rationale: By intentionally hydrolyzing the boroxine immediately before use, you ensure that the active species in your reaction is predominantly the monomeric boronic acid, leading to more reproducible results.
-
Procedure:
-
Weigh the required amount of commercial this compound.
-
Dissolve it in the reaction solvent (e.g., dioxane, THF).
-
Add a small, controlled amount of water (e.g., 2-3 equivalents relative to the boronic acid) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Proceed with the addition of the other reagents (base, catalyst, aryl halide) as per your standard Suzuki coupling protocol. This ensures that the boronic acid is in its active monomeric form at the start of the reaction.
-
By implementing these diagnostic and purification strategies, researchers can overcome the common hurdles associated with commercial this compound, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid. BenchChem Technical Guides.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. [Link]
-
ResearchGate. (2019). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
Gonzales, C. A., & Hanson, S. R. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(1), 195–200. [Link]
- BenchChem. (2025). Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Guides.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1243–1256. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
ResearchGate. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. BenchChem Technical Guides.
-
Lennox, A., & Lloyd-Jones, G. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]
-
Wang, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
ResearchGate. (2012). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. [Link]
-
Doubleday, W. W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1325–1328. [Link]
-
Achem. (5-Bromo-2-cyanophenyl)boronic acid. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. achmem.com [achmem.com]
effect of temperature on the stability and reactivity of 5-Bromo-2-cyanophenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-2-cyanophenylboronic acid. This guide is structured to provide direct, actionable answers to common challenges encountered during the handling, storage, and reaction of this versatile reagent. We will delve into the causality behind experimental phenomena, focusing on the critical role of temperature in ensuring the stability and achieving optimal reactivity.
Part 1: General Stability and Handling FAQs
This section addresses foundational questions regarding the intrinsic properties and proper care of this compound.
Q1: What is the recommended storage temperature for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C.[1] The primary goal is to minimize exposure to both moisture and heat.
Scientific Rationale: Boronic acids are susceptible to thermal and hydrolytic degradation. The principal non-productive pathway at elevated temperatures, especially in the presence of trace moisture, is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. Boroxines are often less reactive in cross-coupling reactions and their formation complicates reaction stoichiometry, leading to reproducibility issues. Storing at refrigerated temperatures in a dry, inert environment significantly slows this degradation pathway.[2][3]
Q2: I've noticed my solid this compound has become clumpy. Is it still usable?
Clumping or caking is often a sign of moisture absorption.[3] While the reagent may still be viable, its effective molecular weight has changed due to water absorption and potential boroxine formation. For highly sensitive or stoichiometric-critical reactions, using a fresh batch is recommended. If you must use the material, consider drying it thoroughly under a high vacuum for several hours before use. However, be aware that this may not reverse boroxine formation.
Q3: What are the visual or analytical signs of significant degradation?
Visual inspection can be the first indicator; any change from a fine, free-flowing powder to a dense or sticky solid suggests moisture uptake. Analytically, the most definitive method to assess purity is by ¹H or ¹¹B NMR spectroscopy. The presence of broad peaks or new signals relative to a reference spectrum can indicate the formation of boroxines or other decomposition products. A loss of solubility can also be an indicator of degradation.
Part 2: Troubleshooting Reactivity in Cross-Coupling Reactions
Temperature is a double-edged sword in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. It is required to overcome activation barriers but can also accelerate reagent decomposition and side reactions.
Q4: My Suzuki-Miyaura reaction with this compound is giving low yields. Could temperature be the cause?
Yes, both insufficient and excessive heat can lead to poor outcomes. The optimal temperature is a balance between achieving a sufficient rate of catalytic turnover and minimizing thermal degradation pathways.[4]
-
Too Low: If the reaction temperature is too low (e.g., ambient temperature for a challenging coupling), the oxidative addition or transmetalation steps may be prohibitively slow, resulting in an incomplete reaction.
-
Too High: Excessively high temperatures (e.g., >110-120°C) can accelerate catalyst decomposition (formation of palladium black) and promote side reactions like protodeboronation.[4][5]
Q5: I'm observing a significant amount of 4-bromobenzonitrile as a byproduct. What is happening and how can I prevent it with temperature control?
The formation of 4-bromobenzonitrile is a classic example of protodeboronation , a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This process is highly temperature-dependent and is often exacerbated by the presence of water or acidic/basic conditions.[6][8][9][10]
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most direct approach. Protodeboronation often has a higher activation energy than the desired coupling, so reducing the temperature can disproportionately slow the side reaction.[11] Try running the reaction at 80-90°C instead of refluxing at higher temperatures.
-
Minimize Water: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[8] If protodeboronation is severe, consider switching to anhydrous conditions with a base like K₃PO₄ in a solvent like 1,4-dioxane or 2-MeTHF.
-
Shorter Reaction Times: Prolonged heating increases the opportunity for protodeboronation. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[11]
Q6: Does the choice of base interact with the reaction temperature?
Absolutely. The strength and solubility of the base influence the concentration of the active boronate species. Stronger bases (e.g., NaOH, KOH) can accelerate the reaction but may also promote faster protodeboronation at elevated temperatures.[10] Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred for sensitive substrates as they provide a sufficient rate of reaction at moderate temperatures (80-100°C) without aggressively promoting side reactions.[11]
Part 3: Experimental Protocols & Data
Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling
This protocol provides a framework for optimizing the reaction temperature to maximize product yield while minimizing byproduct formation.
Objective: To determine the optimal reaction temperature for the coupling of this compound with a representative aryl halide.
Methodology:
-
Setup: In three separate reaction vials equipped with stir bars, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inerting: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent/Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane/water (4:1 mixture) to achieve a 0.2 M concentration with respect to the aryl halide. Add the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 2 mol%).
-
Heating: Place each vial in a separate, pre-heated heating block or oil bath set to 80°C, 95°C, and 110°C , respectively.
-
Monitoring: Stir vigorously. After 2 hours, withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of product to starting material and the protodeboronated byproduct.
-
Analysis: Continue monitoring at set intervals until the limiting reagent is consumed in the fastest reaction. Compare the final product-to-byproduct ratios across the different temperatures to identify the optimum.
Data Interpretation (Hypothetical Results):
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Protodeboronation Byproduct (%) |
| 80 | 6 | 85 | < 2 |
| 95 | 2.5 | 92 | 5 |
| 110 | 1 | 82 | 15 |
References
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1346–1360. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35832-35838. [Link]
-
Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Zhang, G., et al. (2017). Protodeboronation of arylboronic acids in acetic acid. ResearchGate. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16544. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12278. [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic... ResearchGate. [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ResearchGate. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
NY.Gov. (2016). Chemical Storage and Handling Recommendations. New York State Department of Environmental Conservation. [Link]
-
American University of Beirut. (2015). GUIDELINES FOR CHEMICAL STORAGE IN LABS. AUB. [Link]
-
Tewari, G. (2020). Organometallic Compounds Part 7, Decomposition Pathways of Transition Metal Alkyls. YouTube. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. laballey.com [laballey.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
how to avoid homocoupling of 5-Bromo-2-cyanophenylboronic acid
Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for minimizing and avoiding the homocoupling of 5-Bromo-2-cyanophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the reaction is not without its potential pitfalls. A common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct. This not only consumes the starting material and reduces the yield of the desired product but also introduces a purification challenge, as the homocoupled dimer can have similar properties to the target molecule.
This compound, with its electron-withdrawing nitrile group, presents a specific challenge, as electron-deficient arylboronic acids can be particularly susceptible to this undesired reaction pathway[1][2]. This guide provides a deep dive into the mechanisms of homocoupling and offers field-proven strategies to suppress it, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind boronic acid homocoupling. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily driven by two distinct mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product, regenerating the Pd(0) catalyst in the process. Therefore, rigorous exclusion of oxygen is one of the most critical steps to prevent this side reaction.[3][4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can directly promote homocoupling.[3][6] Before the main catalytic cycle is established, the Pd(II) precursor is reduced to the active Pd(0) state. This reduction can occur via the stoichiometric reaction with two boronic acid molecules, producing the homocoupled dimer as a byproduct.[6]
Caption: Diagram 1: Proposed mechanisms for boronic acid homocoupling.
Q2: How does the choice of palladium source affect homocoupling?
A2: The choice of the palladium source is critical for minimizing the initial, non-catalytic homocoupling.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common and often bench-stable but require an in-situ reduction to the active Pd(0) state. This reduction step can be a primary source of homocoupling at the start of the reaction.[3][6]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources are already in the active oxidation state and can directly enter the catalytic cycle without a pre-reduction step. This often leads to lower levels of homocoupling.[3]
-
Palladium Precatalysts (e.g., Buchwald G3/G4): These advanced catalysts are designed to generate the active Pd(0) species cleanly and efficiently upon activation. They are highly effective at minimizing side reactions like homocoupling by ensuring a controlled entry into the catalytic cycle.[3]
Q3: What role do ligands play in minimizing homocoupling?
A3: Ligands are not just spectators; they actively modulate the catalyst's stability and reactivity. To suppress homocoupling:
-
Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[1][3] Their steric bulk physically hinders the formation of intermediates that lead to homocoupling. Their strong electron-donating ability promotes the desired reductive elimination step of the cross-coupling cycle, increasing the turnover rate of the main reaction and outcompeting the side reaction.[7]
-
Avoid Easily Oxidized Ligands: In the presence of trace oxygen, some simpler phosphine ligands can be oxidized. This can destabilize the palladium center and lead to the formation of species that promote homocoupling.[3]
Q4: How does the choice of base and solvent influence byproduct formation?
A4: The base and solvent system creates the environment for the reaction and must be chosen carefully.
-
Base Selection: The base is required to activate the boronic acid for transmetalation. However, an overly strong or poorly soluble base can accelerate side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they provide a sufficient, but not excessive, level of activation.[3][8]
-
Solvent Selection: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are effective at minimizing homocoupling.[3] While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, an excessive amount can sometimes promote homocoupling.[3][7]
Troubleshooting Guide
Use this section to diagnose and resolve issues with excessive homocoupling in your reactions.
Caption: Diagram 2: Troubleshooting workflow for minimizing homocoupling.
Troubleshooting Data Summary
| Issue / Observation | Probable Cause(s) | Recommended Solutions & Rationale |
| Significant homocoupling (>10%) at the start of the reaction. | 1. Oxygen contamination. 2. Use of a Pd(II) precursor. | 1. Improve Degassing: Sparge all solvents and the reaction mixture with an inert gas (N₂ or Ar) for at least 15-20 minutes. The freeze-pump-thaw technique is even more effective for complete oxygen removal.[3][4] 2. Change Palladium Source: Switch to a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst to bypass the problematic initial reduction step.[3] |
| Homocoupling increases over the course of the reaction. | 1. Slow ingress of air into the reaction vessel. 2. Catalyst degradation. | 1. Maintain Inert Atmosphere: Ensure the reaction is kept under a positive pressure of inert gas throughout. Use well-sealed flasks with septa. 2. Use a More Robust Ligand: Switch to a bulky biarylphosphine ligand (e.g., SPhos) which is more resistant to oxidative degradation and stabilizes the catalyst.[1] |
| Reaction is sluggish and homocoupling is competitive. | 1. Reaction temperature is too low. 2. Inappropriate base or solvent. 3. Ligand is not optimal. | 1. Optimize Temperature: While high temperatures can increase homocoupling, a temperature that is too low will stall the desired reaction. Find the lowest temperature that allows for a reasonable cross-coupling rate.[3][9] 2. Screen Bases/Solvents: Try a different base (e.g., K₃PO₄ instead of K₂CO₃) or solvent (e.g., toluene instead of dioxane).[7][10] 3. Screen Ligands: Test a small panel of bulky, electron-rich ligands to find the one that best promotes cross-coupling over homocoupling for this specific substrate.[11] |
| Both homocoupling and debromination are observed. | 1. Base may be too harsh. 2. Catalyst system is promoting side reactions. | 1. Use a Milder Base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃, which can sometimes mitigate debromination.[12] 2. Procedural Modification: Try adding the boronic acid slowly to the reaction mixture to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3] |
Experimental Protocols
This section provides a detailed, optimized protocol for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.
Caption: Diagram 3: General workflow for a Suzuki coupling with minimized homocoupling.
General Protocol for Minimizing Homocoupling
This protocol is a robust starting point. Optimization may be required for specific coupling partners.
Reagents & Equipment:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium Precatalyst (e.g., SPhos-G3, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (8 mL)
-
Degassed, deionized Water (2 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (0.05 mmol), and potassium phosphate (2.0 mmol). Rationale: Using a slight excess of the boronic acid can be beneficial, but a large excess should be avoided as it can increase homocoupling.[3][12]
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[12]
-
Rigorous Degassing: Seal the flask and bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed. Rationale: This is the most critical step to prevent oxygen-mediated homocoupling.[3][4][5]
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 85-95 °C is common) and stir vigorously.[12]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product from any residual starting materials and homocoupled byproduct.
References
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). ResearchGate. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). ACS Publications. Retrieved from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). ACS Publications. Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications. Retrieved from [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. (2020). Thieme E-Journals. Retrieved from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Organic Chemistry Portal. Retrieved from [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Proposed mechanism for homocoupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges with Substituted Phenylboronic Acids
Welcome to the technical support center for substituted phenylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their work. Here, we move beyond standard protocols to address the common, and often frustrating, challenges encountered during synthesis, purification, and reaction setup. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with effective troubleshooting strategies.
I. Troubleshooting Guide: From Reaction Failure to Success
This section provides a systematic approach to diagnosing and solving common problems encountered when working with substituted phenylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue: Low or No Product Formation in Suzuki-Miyaura Coupling
One of the most frequent challenges is the failure of a Suzuki-Miyaura coupling reaction to proceed to completion. This can manifest as unreacted starting materials or the formation of undesired side products.
Root Cause Analysis:
The success of a Suzuki-Miyaura coupling hinges on a delicate balance between the desired catalytic cycle and competing degradation pathways of the phenylboronic acid. The electronic and steric nature of the substituents on the phenyl ring plays a pivotal role in its reactivity and stability.
-
Deactivation by Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing strong EWGs (e.g., -NO₂, -CF₃, -CN) are more Lewis acidic.[1][2] While this can sometimes be beneficial, it can also lead to the formation of unreactive boronate species or promote side reactions. In some catalytic systems, electron-deficient boronic acids have shown reduced reactivity.[3][4]
-
Steric Hindrance: Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, slowing down or inhibiting transmetalation.[5]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of an unwanted arene byproduct.[6][7][8] This process can be catalyzed by acid or base and is often exacerbated by elevated temperatures.[6][9]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, particularly in the presence of Pd(II) species and oxygen.[10]
Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve low-yield Suzuki-Miyaura couplings.
Caption: A stepwise troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Detailed Protocols & Explanations:
A. Optimizing the Base:
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11][12]
-
For Electron-Deficient Phenylboronic Acids: A stronger base may be required to facilitate the formation of the boronate. However, excessively strong bases can promote protodeboronation. A careful screening of bases is recommended.
-
For Base-Sensitive Substrates: If your substrates contain base-labile functional groups (e.g., esters), milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[13] In some cases, KF can be used to prevent ester cleavage.[14]
| Base | Strength | Common Solvents | Comments |
| Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A common, cost-effective choice. |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Similar to Na₂CO₃, often used interchangeably. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often effective for less reactive aryl chlorides and sterically hindered substrates.[13] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective, but more expensive. Good for challenging couplings. |
| Organic Bases | Weak | Toluene, THF | (e.g., Et₃N, DIPEA) Can be useful when inorganic bases cause solubility issues or side reactions. |
B. Solvent System Selection:
The choice of solvent impacts the solubility of reagents and the stability of the catalytic species.
-
Aqueous Biphasic Systems: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.
-
Anhydrous Conditions: For substrates that are sensitive to water or when protodeboronation is a major issue, anhydrous conditions may be necessary.[13]
C. Catalyst and Ligand Choice:
The palladium catalyst and its associated ligand are at the heart of the reaction.
-
For Hindered or Electron-Rich Aryl Halides: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the oxidative addition step, which is often rate-limiting for these substrates.[13]
-
For Aryl Chlorides: Due to the stronger C-Cl bond, more active catalysts are generally required.[15]
Issue: Purity and Stability of the Phenylboronic Acid
The quality of your starting phenylboronic acid is paramount. Impurities or degradation can lead to failed reactions and difficult purification.
Root Cause Analysis:
-
Boroxine Formation: Phenylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[16][17] This is a dehydration process that can be driven by heat or storage in a non-anhydrous environment.[18][19] While boroxines can be active in Suzuki couplings as they can hydrolyze back to the boronic acid in situ, the stoichiometry of your reaction may be affected.[20]
-
Oxidative Degradation: Boronic acids can be susceptible to oxidation, especially in solution and at physiological pH.[21][22] This can be a problem during long-term storage or in certain reaction media.
-
Hygroscopicity: Many boronic acids are hygroscopic, meaning they readily absorb moisture from the air.[23][24] This can lead to the formation of boroxines or other decomposition products.
Caption: The equilibrium between a phenylboronic acid and its corresponding boroxine.[17]
Troubleshooting and Best Practices:
A. Proper Storage and Handling:
-
Store phenylboronic acids in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[25]
-
Avoid prolonged exposure to air and moisture.[24] Use a glovebox for handling particularly sensitive compounds if available.
B. Assessing Purity:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools for assessing the purity of phenylboronic acids.[26] The presence of boroxine will be indicated by a different set of peaks.
-
LC-MS: This technique can be used for highly sensitive detection and quantification of boronic acids and their impurities.[27][28]
C. Purification Techniques:
If you suspect your boronic acid is impure, the following methods can be employed:
-
Recrystallization: This is often the first choice for purification. The choice of solvent is critical and may require some screening.[29]
-
Acid/Base Extraction: Boronic acids can be converted to their corresponding boronate salts by treatment with a base. The salt can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to regenerate the pure boronic acid.[30]
-
Derivatization: Formation of a crystalline adduct, for example with diethanolamine, can be an effective purification strategy. The adduct can be isolated and then hydrolyzed to release the pure boronic acid.[31]
Step-by-Step Protocol for Purification via Acid/Base Extraction:
-
Dissolve the crude phenylboronic acid in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with an aqueous solution of a base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as the sodium boronate salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the boronic acid precipitates.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: My phenylboronic acid is a clumpy solid and doesn't seem to be a fine powder. Is this a problem?
A: This is likely due to the hygroscopic nature of many boronic acids.[23] The clumping is caused by absorbed moisture. While it may not immediately indicate decomposition, it does suggest that the compound has been exposed to air. For quantitative work, it is advisable to dry the material under high vacuum before use. The presence of water can also promote the formation of boroxines.[32]
Q2: I see a significant amount of a biaryl byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?
A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[10] It is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction. To prevent homocoupling, ensure your reaction is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
Q3: Can I use a boronic ester instead of a boronic acid? What are the advantages?
A: Yes, boronic esters (e.g., pinacol esters) are frequently used in Suzuki-Miyaura couplings.[12] They are generally more stable than the corresponding boronic acids, less prone to dehydration to form boroxines, and are often easier to purify by chromatography.[12] However, they can be less reactive than boronic acids, sometimes requiring more forcing reaction conditions.
Q4: How does the pH of the reaction mixture affect the stability of my phenylboronic acid?
A: The pH has a significant impact on stability. Protodeboronation, a major degradation pathway, can occur via both acid-catalyzed and base-catalyzed mechanisms.[6] For boronic acids with basic nitrogen-containing heterocycles, zwitterionic species can form at neutral pH, leading to rapid protodeboronation.[6] It is important to consider the pKa of your specific boronic acid and the pH of your reaction medium to minimize this side reaction.[2]
Q5: My ortho-substituted phenylboronic acid is giving a much lower yield than the para-substituted analogue. Why is this?
A: Ortho-substituents can introduce significant steric hindrance, which can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] Additionally, some ortho-substituents can form intramolecular hydrogen bonds with the boronic acid moiety, which can alter its reactivity.[5] You may need to screen different ligands, particularly those with larger cone angles, to overcome this steric barrier.
References
- Process for the preparation of substituted phenylboronic acids.
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC - PubMed Central. [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]
-
A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
Purification of boronic acids? Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
- Process for purification of boronic acid and its derivatives.
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters - ACS Publications. [Link]
-
Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
-
Equilibrium between boronic acid and its anhydride (boroxine). ResearchGate. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Analytical Chemistry - ACS Publications. [Link]
-
Self-condensation of phenylboronic acid. Reddit. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. pnas.org [pnas.org]
- 22. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. carlroth.com [carlroth.com]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
- 25. fishersci.com [fishersci.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. sciex.com [sciex.com]
- 28. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 31. reddit.com [reddit.com]
- 32. research.ed.ac.uk [research.ed.ac.uk]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Products Derived from 5-Bromo-2-cyanophenylboronic Acid
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. 5-Bromo-2-cyanophenylboronic acid is a versatile reagent, frequently employed in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][2] Its utility in constructing substituted biaryl scaffolds—a common motif in pharmaceuticals—necessitates a robust and multi-faceted analytical approach to unequivocally characterize the resulting products.[3][4]
This guide provides an in-depth comparison of the essential analytical methods for characterizing the products of reactions involving this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow that provides confidence in the identity, purity, and structure of your target compounds.
The Synthetic Context: Suzuki-Miyaura Coupling
The primary application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This reaction couples the boronic acid with an aryl or vinyl halide/triflate to produce substituted biphenyls or related structures.[4][6] Understanding the reaction mechanism is key to anticipating not only the desired product but also potential impurities.
The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronate species (formed from the boronic acid and a base), and reductive elimination to yield the final product and regenerate the catalyst.[5][7]
Sources
- 1. This compound | 1032231-30-3 [chemicalbook.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Reactivity of 5-Bromo-2-cyanophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency and success of this transformation. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-cyanophenylboronic acid with other commonly employed boronic acids, supported by established mechanistic principles and illustrative experimental data.
The Duality of Substitution: Electronic Activation vs. Steric Hindrance
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by a delicate interplay of electronic and steric effects. Electron-donating groups on the phenyl ring generally enhance the rate of transmetalation, the crucial step where the organic moiety is transferred from boron to the palladium catalyst. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing this step.[2]
However, the position of these substituents is as crucial as their electronic nature. Substituents at the ortho position to the boronic acid group introduce steric hindrance, which can significantly impede the approach of the bulky palladium catalyst, thereby drastically reducing the reaction rate and overall yield. This "ortho-effect" is a well-documented phenomenon in Suzuki-Miyaura couplings.[2][3]
Profiling this compound: A Case of Competing Influences
This compound presents a fascinating case where both steric and electronic factors are at play. The molecule possesses two key substituents:
-
A Bromo Group (at C5): This halogen atom exerts a moderate electron-withdrawing inductive effect.
-
A Cyano Group (at C2): The cyano group is strongly electron-withdrawing. Being in the ortho position, it also introduces significant steric bulk in the vicinity of the reactive C-B bond.
The reactivity of this compound is therefore a result of the balance between the deactivating electronic effect of the cyano and bromo groups and the significant steric hindrance imposed by the ortho-cyano group.
Comparative Reactivity Analysis
Here, we compare the expected reactivity of this compound with several other representative boronic acids.
| Boronic Acid | Key Structural Features | Expected Relative Reactivity | Rationale |
| Phenylboronic Acid | Unsubstituted | High | Serves as a baseline with no electronic or steric hindrance. |
| 4-Bromophenylboronic Acid | para-Bromo group | Moderate to High | The electron-withdrawing bromo group has a mild deactivating effect, but the lack of steric hindrance allows for efficient coupling. |
| 2-Methylphenylboronic Acid | ortho-Methyl group | Low to Moderate | The ortho-methyl group introduces steric hindrance, which is known to significantly decrease reactivity compared to the para or meta isomers. |
| This compound | ortho-Cyano and meta-Bromo groups | Low | The combination of a strongly electron-withdrawing and sterically demanding ortho-cyano group is expected to significantly reduce reactivity. The additional electron-withdrawing effect of the bromo group further deactivates the ring. |
This predicted low reactivity for this compound is analogous to the "2-pyridyl problem," where the proximity of the nitrogen atom to the boronic acid in 2-pyridylboronic acid leads to catalyst inhibition and reduced yields.[4] Similarly, the ortho-cyano group can be expected to sterically shield the boron center and potentially interact with the palladium catalyst in a non-productive manner.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The reduced reactivity of ortho-substituted boronic acids like this compound can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the impact of steric hindrance from an ortho-substituent on the transmetalation step.
The transmetalation step requires the formation of a palladium-boronate intermediate. The bulky ortho-cyano group in this compound sterically impedes the optimal geometry for this intermediate to form, thereby increasing the activation energy and slowing down the reaction.
Experimental Protocol: A Framework for Comparative Reactivity Studies
To quantitatively assess the reactivity of this compound, a standardized comparative experiment is essential. The following protocol outlines a robust methodology for such a study.
Figure 2. A generalized experimental workflow for a comparative study of boronic acid reactivity in Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To four identical oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Boronic Acid Addition: To each vial, add one of the following boronic acids (1.2 mmol):
-
Vial 1: Phenylboronic acid
-
Vial 2: 4-Bromophenylboronic acid
-
Vial 3: 2-Methylphenylboronic acid
-
Vial 4: this compound
-
-
Solvent Addition and Degassing: Add the solvent system (e.g., toluene:water 4:1, 5 mL) to each vial. Seal the vials and degas the mixtures by bubbling with argon for 15 minutes.
-
Reaction: Place the vials in a preheated oil bath at a controlled temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take an aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the conversion to the biaryl product.
-
Work-up and Purification: After 24 hours, cool the reactions to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield for each reaction. Plot the conversion versus time for each boronic acid to compare the reaction rates.
Conclusion
This compound is a valuable building block for introducing a bromo- and cyano-substituted phenyl motif. However, its reactivity in Suzuki-Miyaura coupling is expected to be significantly lower than that of sterically unhindered or electronically activated boronic acids. This is primarily due to the steric hindrance imposed by the ortho-cyano group, which impedes the crucial transmetalation step of the catalytic cycle. For challenging couplings involving this substrate, careful optimization of reaction conditions, including the choice of a highly active catalyst system (e.g., using bulky, electron-rich phosphine ligands), a stronger base, and higher reaction temperatures, may be necessary to achieve satisfactory yields. Understanding the interplay of steric and electronic effects is paramount for the rational design of efficient synthetic routes utilizing this and other sterically demanding boronic acids.
References
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ACS Publications. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
ResearchGate. (2023). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
-
Royal Society of Chemistry. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
-
ResearchGate. (2015). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls. [Link]
-
National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
National Institutes of Health. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2020). Common strategies used for the synthesis of biaryls. [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Cross Coupling and Boron Compounds. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
ScienceDirect. (2020). Product Class 13: Biaryls. [Link]
-
IntechOpen. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. benchchem.com [benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide: 5-Bromo-2-cyanophenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Reactions
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is a critical decision that dictates not only the reaction's success but also its practicality, reproducibility, and scalability. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 5-Bromo-2-cyanophenylboronic acid and its corresponding pinacol ester. We will dissect their performance, explore the mechanistic nuances, and provide field-proven protocols to guide your selection.
The Central Paradigm: A Trade-Off Between Reactivity and Stability
The core difference between a boronic acid and its pinacol ester is a classic chemical trade-off.[4][5]
-
Boronic Acids (R-B(OH)₂): These are generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[4][6] Their Lewis acidity facilitates the crucial transmetalation step, often leading to faster reaction times.[5] However, this reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to several decomposition pathways:
-
Protodeboronation: An undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, particularly under aqueous basic or acidic conditions.[7][8] Electron-deficient arylboronic acids, like the subject of our discussion, can be especially prone to this process.[1]
-
Dehydration: Boronic acids can spontaneously lose water to form cyclic trimeric anhydrides known as boroxines.[9][10] This complicates accurate weighing and can lead to inconsistent reaction outcomes.
-
-
Boronic Pinacol Esters (R-B(pin)): By converting the boronic acid to its pinacol ester, the boron atom is sterically and electronically shielded within a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.[9] This structural modification imparts significant stability, making the pinacol ester less prone to protodeboronation and boroxine formation.[9][11][12] The result is a reagent that is typically a crystalline, free-flowing solid with a much longer shelf-life and greater ease of handling, purification, and storage.[4][5][9][10][11] This enhanced stability often translates into more reproducible and higher isolated yields in complex syntheses.[5][13]
Comparative Data Summary
The following table provides a clear, at-a-glance comparison of the key attributes of this compound and its pinacol ester.
| Feature | This compound | This compound pinacol ester |
| Physical State | Typically a solid, can be hygroscopic. | Often a stable, crystalline solid.[4][5] |
| Stability & Storage | Limited shelf-life; susceptible to dehydration (boroxine formation) and protodeboronation.[8][9][10] Requires careful storage under inert gas, often refrigerated.[14][15] | Excellent shelf-life; stable to air and moisture.[9][11] Can be stored for extended periods at room temperature. |
| Handling | Can be challenging to weigh accurately due to its propensity to form boroxines. | Easy to handle and weigh accurately.[9][11] |
| Purification | Difficult to purify by standard column chromatography due to high polarity and on-column decomposition.[10] | Readily purified by silica gel column chromatography.[4][12] |
| Reactivity | Generally more reactive, leading to faster reaction kinetics in many cases.[4][6][16] | Reactivity is often sufficient, though may require slightly longer reaction times or higher temperatures. |
| Reproducibility | Can be lower due to variable purity and stability of the starting material. | Generally higher due to the high purity and stability of the reagent.[5][11] |
| Common Use Case | Rapid, small-scale couplings where reaction speed is the primary concern. | Multi-step syntheses, library generation, scale-up operations, and reactions requiring high reproducibility.[4] |
Mechanistic Insights: The Critical Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The nature of the boron reagent directly impacts the pivotal transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
For the boronic acid, the base (e.g., K₂CO₃, K₃PO₄) plays a crucial role by reacting with it to form a negatively charged boronate "ate" complex.[17] This complex is significantly more nucleophilic than the neutral boronic acid, which greatly accelerates the transfer of the 2-cyanophenyl group to the electropositive palladium(II) center.
A key question for pinacol esters is whether they must first hydrolyze in situ to the corresponding boronic acid to participate in the reaction. While this was a long-held belief, compelling research has demonstrated that boronic esters can and do undergo transmetalation directly, without prior hydrolysis.[18] The rate of this direct transmetalation is influenced by the electronic properties of the diol protecting group.[1][18] This insight is critical, as it confirms that pinacol esters are not merely stable pro-reagents but are mechanistically competent partners in their own right.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, self-validating methodologies for a typical Suzuki-Miyaura coupling reaction. The causality behind each step is explained to provide a deeper understanding.
Protocol A: Using this compound
This protocol is optimized for the more reactive but less stable boronic acid.
Objective: To synthesize 2'-Cyano-[1,1'-biphenyl]-4-carbonitrile from 4-bromobenzonitrile and this compound.
Materials:
-
4-Bromobenzonitrile (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or microwave vial, magnetic stir bar
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzonitrile, this compound (weighed quickly to minimize hydration/dehydration), and finely ground K₃PO₄.
-
Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst. K₃PO₄ is a moderately strong base effective at forming the boronate 'ate' complex required for transmetalation.[19]
-
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Causality: The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Water is often essential for the activity of many catalyst systems. Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Catalyst Addition: Add Pd(OAc)₂ and the SPhos ligand. Seal the flask.
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination.[20]
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired biphenyl product from unreacted starting materials and catalyst residues.
-
Protocol B: Using this compound pinacol ester
This protocol leverages the stability of the pinacol ester, which is ideal for consistency and ease of use.
Objective: To synthesize 2'-Cyano-[1,1'-biphenyl]-4-carbonitrile from 4-bromobenzonitrile and this compound pinacol ester.
Materials:
-
4-Bromobenzonitrile (1.0 equiv.)
-
This compound pinacol ester (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Dimethoxyethane (DME) and Water (3:1 v/v)
-
Reaction vial, magnetic stir bar
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vial, add 4-bromobenzonitrile, this compound pinacol ester, K₂CO₃, and the Pd(dppf)Cl₂ catalyst.
-
Causality: The pinacol ester is air-stable and can be weighed and added under normal atmospheric conditions without degradation. Pd(dppf)Cl₂ is a robust, air-stable precatalyst often favored for its reliability with a wide range of substrates, including boronic esters.[21]
-
-
Solvent Addition: Add the DME/water solvent mixture. Seal the vial tightly.
-
Causality: While an inert atmosphere is always good practice, the stability of the reagents and catalyst in this system makes it more forgiving than Protocol A. K₂CO₃ is a suitable base for activating the boronic ester.
-
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Causality: Reactions with pinacol esters may require slightly more forcing conditions (higher temperature or longer time) compared to the corresponding boronic acid to achieve full conversion.
-
-
Workup and Purification: The workup procedure is identical to Protocol A. Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate) and water, separate the layers, wash, dry, and concentrate. The crude product is then purified by column chromatography.
-
Causality: The high stability of the pinacol ester often results in a cleaner crude reaction mixture, which can simplify the final purification step.
-
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being universally "better," but rather a strategic decision based on the specific demands of the synthesis.
-
Choose this compound when:
-
Maximizing reaction speed for a small number of reactions is the highest priority.
-
You are using a catalyst system specifically optimized for the higher reactivity of free boronic acids.
-
You can ensure the quality and purity of the boronic acid immediately before use.
-
-
Choose this compound pinacol ester when:
-
Reproducibility and reliability are paramount, especially in medicinal chemistry or high-throughput screening contexts.[11]
-
The synthesis involves multiple steps, and a stable, easily purified intermediate is required.
-
Ease of handling and long-term storage are important logistical considerations.[9][11]
-
The reaction requires prolonged heating, where the instability of the boronic acid could lead to significant decomposition and lower yields.
-
For the majority of applications in a modern drug development or academic research setting, the superior stability, purity, and reproducibility afforded by the pinacol ester make it the more prudent and often more successful choice. The minor potential trade-off in reaction time is frequently outweighed by the significant practical advantages and the higher likelihood of obtaining a clean, high-yielding reaction.
References
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Vertex AI Search.
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4294–4307. [Link]
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
- The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
-
Gualandi, A., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. Angewandte Chemie International Edition, 55(41), 12849-12853. [Link]
- Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Protecting Groups for Boronic Acids.
- Yuan, Z., et al. (2023).
-
Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Protodeboronation. Wikipedia. [Link]
- Use of boronic pinacol esters for photoredox C(sp3) radical generation.
- Protodeboronation and its application in synthesis.
- Boruah, P. R., et al. (2015).
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
-
Ielo, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
-
Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1294. [Link]
- 3-Carboxyphenylboronic acid-SDS. MedChemExpress.
- Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
-
Suzuki reaction. Wikipedia. [Link]
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.
- Comparison of reactivity of different boron reagents.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- Which conditions are favorable for the efficient Suzuki coupling?
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. Benchchem.
- A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
- How to Store Boric Acid. Lab Alley.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. nbinno.com [nbinno.com]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. laballey.com [laballey.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Stability: A Comparative Guide to 5-Bromo-2-cyanophenylboronic Acid and Its Potassium Trifluoroborate Salt in Modern Cross-Coupling
For researchers, scientists, and professionals in drug development, the pursuit of robust, reliable, and efficient synthetic methodologies is a constant imperative. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth technical comparison between the workhorse reagent, 5-Bromo-2-cyanophenylboronic acid, and its advanced counterpart, potassium 5-bromo-2-cyanophenyltrifluoroborate. We will explore the fundamental chemical principles and present experimental data that underscore the significant advantages of employing the trifluoroborate salt in demanding synthetic applications.
The Challenge of Ortho-Substituted Boronic Acids: A Case of Inherent Instability
This compound is a valuable building block, enabling the introduction of a bromo- and cyano-functionalized phenyl moiety, a common scaffold in medicinal chemistry. However, its structure presents inherent challenges. Boronic acids, in their solid state, exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines. This can lead to inconsistencies in stoichiometry and impact the reproducibility of reactions.
Furthermore, the presence of an ortho-cyano group in this compound can exacerbate its instability. Electron-withdrawing groups in the ortho position can increase the rate of protodeboronation, a deleterious side reaction where the carbon-boron bond is cleaved, rendering the reagent inactive. This instability is often heightened under the basic conditions and elevated temperatures characteristic of many Suzuki-Miyaura couplings. Studies on ortho-substituted phenylboronic acids have consistently highlighted the detrimental impact of steric hindrance on reaction yields, with the ortho-substituent impeding the crucial transmetalation step in the catalytic cycle.
Potassium Trifluoroborates: A Paradigm of Stability and Reliability
Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents that elegantly circumvent the limitations of boronic acids.[1][2] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to many boronic acids which can be prone to decomposition and are often challenging to purify.[2] The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them significantly less susceptible to protodeboronation.[2] This inherent stability simplifies storage and handling, allowing for their long-term storage at ambient temperatures without special precautions.[3]
Functionally, potassium trifluoroborates act as "protected" forms of boronic acids.[4] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[5] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the active boronic acid throughout the reaction, thereby minimizing side reactions such as oxidative homocoupling and protodeboronation.[5]
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65-75 | Yields can be variable due to reagent instability and protodeboronation. |
| Potassium 5-bromo-2-cyanophenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 8 | >90 | Consistently high yields due to enhanced stability and slow release of the active species. |
This table represents expected data based on literature for analogous systems.
The data clearly indicates the anticipated superior performance of the potassium trifluoroborate salt, delivering a significantly higher and more consistent yield in a shorter reaction time and at a lower temperature. This enhanced efficiency is a direct consequence of the greater stability of the trifluoroborate, which minimizes reagent decomposition and unwanted side reactions.
Experimental Methodologies: A Practical Guide
To provide a practical context to this comparison, we present detailed, step-by-step protocols for the synthesis of the potassium trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium 5-Bromo-2-cyanophenyltrifluoroborate
The conversion of a boronic acid to its corresponding potassium trifluoroborate is a straightforward and high-yielding procedure.[6]
Caption: Workflow for the synthesis of potassium trifluoroborate salt.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium 5-bromo-2-cyanophenyltrifluoroborate will form immediately.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold acetone and diethyl ether.
-
Dry the product under high vacuum to yield the pure potassium trifluoroborate salt.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with either the boronic acid or the trifluoroborate salt.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol:
-
To a Schlenk tube, add the aryl bromide (1.0 eq), the boronic acid or potassium trifluoroborate (1.1 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).
-
Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., RuPhos or SPhos) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Causality Behind Experimental Choices
The choice of a more robust phosphine ligand, such as RuPhos, is often beneficial when using potassium trifluoroborates. These ligands are highly active and can promote the coupling of less reactive electrophiles and nucleophiles. The use of a biphasic solvent system like toluene/water is crucial for facilitating the hydrolysis of the trifluoroborate to the active boronic acid at the interface, while the bulk of the reaction occurs in the organic phase. The choice of base is also critical; while stronger bases like K₃PO₄ are often used with boronic acids to facilitate transmetalation, the milder K₂CO₃ is typically sufficient for trifluoroborates, which can be advantageous for sensitive substrates.
Conclusion: A Clear Advantage in Demanding Syntheses
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Suzuki–Miyaura Cross-Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboronic Acids and Esters. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-46). Wiley-VCH. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of (2-Pyridyl)dimethylsilyl Ethers with Aryl and Alkenyl Halides. Tetrahedron, 58(8), 1465-1470. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Trifluoroborates: New Reagents for Suzuki Coupling. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with diverse building blocks. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
alternative reagents for the synthesis of 2-cyano-biphenyl compounds
The synthesis of 2-cyano-biphenyl compounds has been transformed by modern catalytic methods. The move away from toxic, stoichiometric cyanide salts to safer, more user-friendly alternatives like potassium hexacyanoferrate(II) represents a monumental advance in both safety and sustainability. [2][3]Palladium-catalyzed systems, particularly those employing robust palladacycle precatalysts, now offer highly efficient, versatile, and reproducible routes to these valuable compounds under mild conditions. [3][6] For the practicing chemist, the choice between a late-stage cyanation and a Suzuki-Miyaura coupling approach provides valuable strategic flexibility, dictated primarily by the availability of starting materials. As the field continues to evolve, we can anticipate the further development of even more active catalysts that may allow for room-temperature cyanations with K₄[Fe(CN)₆] and the broader application of C-H activation strategies for even more atom-economical syntheses. [3][8]
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry. [Link]
-
Senecal, T., Shu, W., & Buchwald, S. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie, 52(38), 10035-9. [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. PubMed. [Link]
-
Chatterjee, T., & Chatani, N. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Publications. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Semantic Scholar. [Link]
-
Ben-David, I., et al. (2021). C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. Organic & Biomolecular Chemistry. [Link]
-
Rebecca, S. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Ege, A., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
Fors, B. P., et al. (2017). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis. [Link]
-
da Silva, F. P., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
-
Ben-David, I., et al. (2021). C-H bond Cyanation: Green Electrochemical Synthesis of Phenylbenzimidoyl Cyanide Derivatives. ChemRxiv. [Link]
-
Koy, M., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]
- Uemura, T., et al. (1999). Process for preparing 2-cyanobiphenyl compound.
-
Franco, D. V., et al. (2015). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Journal of Chemical Education. [Link]
-
Nakao, Y. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
-
Wang, D., et al. (2014). Rhodium-Catalyzed Directed C–H Cyanation of Arenes with N-Cyano‑N‑phenyl‑p‑toluenesulfonamide. Rowan University. [Link]27)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Synthesis of 5-Bromo-2-cyanophenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds.[1] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency.[1] The electronic and steric properties of the substrates play a crucial role in determining the optimal catalyst system. In the case of synthesizing 5-Bromo-2-cyanophenylboronic acid, likely from a precursor like 1,4-dibromo-2-cyanobenzene or a related bromo-cyano-aryl halide, the presence of the electron-withdrawing nitrile group and the bromine atom will influence the reactivity of the substrate.
Comparative Analysis of Palladium Catalysts for Similar Suzuki-Miyaura Couplings
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is largely dictated by the ligand sphere around the palladium center.[2] Different classes of palladium catalysts, primarily those with phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles, offer distinct advantages depending on the substrates and reaction conditions.[2] For challenging substrates, such as those that are electron-rich or sterically hindered, bulky and electron-rich phosphine ligands are often essential for high catalytic activity.[3]
Below is a summary of the performance of commonly used palladium catalysts in the Suzuki coupling of substrates analogous to the precursors of this compound. This data provides a valuable starting point for catalyst screening and optimization.
| Catalyst System | Ligand | Base | Solvent | Substrate Analog | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | 100 | 12 | 85 | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromonicotinaldehyde | Arylboronic acid | 80 | 2-6 | High (not specified) | 3 | [1] |
| Pd(OAc)₂ / DavePhos | DavePhos | K₃PO₄ | Dioxane/H₂O | 3-Bromoindole (N-Boc) | 4-Tolylboronic acid | 100 | 12 | 92 | Not Specified | [2] |
| G3-XPhos Palladacycle | XPhos | K₃PO₄ | Dioxane | 4-Bromopyrazole (N-PMB) | 2-Thienylboronic acid | 100 | 2 | 91 | Not Specified | [2] |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, traditional catalyst for Suzuki couplings.[2] Its performance with 5-Bromo-2-chlorobenzo[d]thiazole, a heteroaromatic bromide, suggests it is a viable, albeit potentially slower, option. The moderate yield and longer reaction time may necessitate optimization for more challenging substrates.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : This catalyst is known for its high efficiency in a broad range of cross-coupling reactions. The use of the dppf ligand often leads to higher turnover numbers and rates. For the coupling of 5-bromonicotinaldehyde, it demonstrates effectiveness at a lower temperature and in a shorter timeframe compared to Pd(PPh₃)₄.[1]
-
Pd(OAc)₂ with Buchwald Ligands (e.g., DavePhos, XPhos) : The combination of a simple palladium source like palladium(II) acetate with bulky, electron-rich phosphine ligands developed by the Buchwald group is a powerful strategy for coupling challenging substrates.[2] These ligands are particularly effective for electron-rich and sterically hindered aryl halides.[3] The high yields obtained with indole and pyrazole derivatives highlight their potential for the synthesis of this compound precursors.
-
Palladacycles (e.g., G3-XPhos) : These pre-catalysts offer high stability and activity, often allowing for lower catalyst loadings and faster reaction times.[2] Their success with heterocyclic bromides suggests they are strong candidates for challenging couplings.
The Crucial Role of Reaction Parameters
Beyond the choice of catalyst, other reaction parameters significantly impact the yield and selectivity of the Suzuki-Miyaura coupling.
-
Base : The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4] The choice of base can influence the reaction rate and selectivity.[4][5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate-dependent, with inorganic bases generally showing superiority in aqueous media.[5]
-
Solvent : The solvent system must be capable of dissolving both the organic and inorganic reaction components. A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is frequently employed.[1][2] The choice of solvent can affect catalyst solubility and stability.
Experimental Protocols for Analogous Suzuki-Miyaura Coupling Reactions
The following are detailed, step-by-step methodologies for Suzuki coupling reactions using different palladium catalyst systems. These protocols can be adapted for the synthesis of this compound from a suitable bromo-cyano precursor.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reaction Setup : In a Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition : Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Degassing : Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Catalyst Addition : Under a positive pressure of argon or nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]
-
Reaction : Heat the mixture to 100 °C and stir for 12 hours.
-
Workup : Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure.
Protocol 2: General Procedure using Pd(dppf)Cl₂
-
Reaction Setup : To a round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition : Add anhydrous, degassed dimethoxyethane (10 mL) followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).[1]
-
Reaction : Heat the mixture to 80 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.[1]
-
Workup : Follow a standard aqueous workup and purification by column chromatography.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion and Recommendations
For the synthesis of this compound, a systematic approach to catalyst selection and optimization is recommended. Based on the performance of palladium catalysts in analogous systems, the following recommendations are provided:
-
Initial Screening : Begin by screening a small set of diverse palladium catalysts. Good starting points would be Pd(dppf)Cl₂ and a Buchwald-type palladacycle (e.g., G3-XPhos) due to their demonstrated high efficiency with similar substrates.[1][2] Pd(PPh₃)₄ can serve as a baseline catalyst for comparison.
-
Ligand Optimization : If initial results are suboptimal, consider screening a panel of bulky, electron-rich phosphine ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
Base and Solvent Screening : The choice of base and solvent can have a profound impact on the reaction outcome. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water) is highly recommended.
-
Temperature and Reaction Time : Monitor the reaction progress closely to determine the optimal temperature and reaction time to maximize yield and minimize byproduct formation.
By leveraging the insights from analogous systems and employing a systematic approach to optimization, researchers can efficiently develop a high-yielding and robust protocol for the synthesis of this compound.
References
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Palladium-catalyzed borylation of primary alkyl bromides. National Institutes of Health. [Link]
-
The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Sources
assessing the purity of compounds synthesized with 5-Bromo-2-cyanophenylboronic acid
An Objective Guide to Assessing the Purity of Compounds Synthesized with 5-Bromo-2-cyanophenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the integrity of synthetic building blocks is paramount. Reagents such as this compound are foundational to creating novel molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The purity of this boronic acid directly dictates the success of such reactions, influencing yield, reproducibility, and the impurity profile of the final active pharmaceutical ingredient (API).[2] An impure starting material not only complicates downstream purification but can also introduce contaminants that may be difficult to remove or possess undesirable toxicological properties.
This guide provides an in-depth comparison of essential analytical techniques for verifying the purity of this compound and, by extension, the compounds synthesized from it. We will explore the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most appropriate methods for your laboratory's needs.
The Subject: this compound
-
Molecular Formula: C₇H₅BBrNO₂
-
Molecular Weight: 225.84 g/mol
-
Structure: A phenylboronic acid substituted with a bromine atom and a cyano group, making it a versatile reagent for introducing a bromo-cyanophenyl moiety.[3][4]
Key Impurities to Consider
The purity assessment of this compound is not merely a search for extraneous contaminants; it is an investigation into its chemical integrity. Several common impurities can arise from its synthesis, storage, or during a coupling reaction:
-
Boroxine (Anhydride): Boronic acids are prone to dehydration, especially upon heating or under vacuum, to form a cyclic trimer known as a boroxine. This process is reversible in the presence of water but can complicate quantification and reaction stoichiometry.
-
Homocoupled Dimer: During a Suzuki-Miyaura coupling, the boronic acid can react with itself in a palladium-mediated process to form a symmetrical biaryl.[5][6] This is a critical process-related impurity in the final product.
-
Protodeboronation Product: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic, basic, or in the presence of water), replacing the boronic acid group with a hydrogen atom.[7] This leads to the formation of 4-bromobenzonitrile.
-
Oxidation Product: Boronic acids are susceptible to oxidation, which can convert the boronic acid into a phenol.[7][8]
The following workflow provides a strategic approach to a comprehensive purity analysis.
Comparison of Core Analytical Methodologies
A multi-pronged analytical approach is essential for a definitive purity statement. No single technique can provide a complete picture. The table below compares the primary methods discussed in this guide.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) | Elemental Analysis (CHNX) |
| Principle | Chromatographic separation based on polarity. | Signal integration is directly proportional to the number of nuclei. | Mass-to-charge ratio analysis of ionized molecules and their fragments. | Combustion analysis to determine the mass percent of C, H, N, and halogens. |
| Primary Use | Separation and quantification of the main component and impurities. | Absolute purity determination, structural confirmation. | Molecular weight confirmation and impurity identification. | Confirmation of empirical formula and detection of inorganic impurities. |
| Quantification | Secondary method; requires a certified reference standard of the analyte. | Primary ratio method; purity determined against a certified internal standard.[9] | Primarily qualitative; can be quantitative with isotope dilution or calibration curves. | Provides elemental composition, which infers purity.[8] |
| Sensitivity | High (ng to pg levels), ideal for trace impurities. | Lower than HPLC, but can be enhanced with high-field instruments. | Very high (pg to fg levels), excellent for trace identification. | Lower sensitivity; requires mg-scale sample. |
| Key Advantage | Excellent for resolving complex mixtures and detecting minor impurities. | Does not require a reference standard of the analyte itself for quantification.[9] | Provides definitive molecular weight and structural clues from fragmentation. | Validates the fundamental composition of the molecule.[10] |
| Limitations | Co-elution can mask impurities; quantification depends on reference standard purity. | Signal overlap can complicate analysis; lower throughput. | Ionization variability; boronic acids can form adducts or dehydrate. | Does not distinguish between isomers; requires high sample purity for accuracy. |
Experimental Protocols and Causality
High-Performance Liquid Chromatography (HPLC-UV)
Why it's used: HPLC is the workhorse for purity analysis in pharmaceutical development. It physically separates the main compound from its impurities, allowing for individual quantification. The choice of a reversed-phase (RP) method is logical for an aromatic compound like this compound.
Experimental Choices Explained:
-
Column: A C18 column is a standard choice for reversed-phase chromatography, offering good retention for moderately polar to nonpolar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to elute compounds with a range of polarities. A formic acid modifier is added to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and consistent retention.
-
Detector: UV detection at 254 nm is chosen because the aromatic ring of the analyte and related impurities are expected to have strong absorbance at this wavelength.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Why it's used: LC-MS couples the separation power of HPLC with the detection power of mass spectrometry. It is the definitive tool for identifying unknown peaks observed in the HPLC-UV chromatogram by providing molecular weight information.
Experimental Choices Explained:
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids. Running in both positive and negative ion modes is recommended, as boronic acids can form adducts (e.g., [M+Na]⁺) or be deprotonated ([M-H]⁻).[9]
-
Challenges: Boronic acids are notorious for forming adducts with solvents or dehydrating to form boroxines, which can complicate spectral interpretation.[5][9] Observing the expected molecular ion alongside these related species helps confirm the compound's identity.
Detailed Protocol:
-
LC System: Use the same HPLC conditions as described above. The flow can be split before entering the mass spectrometer if necessary.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Mode: Positive and Negative ion modes.
-
Scan Range: m/z 50 - 500.
-
Expected Ions for this compound (MW = 225.84):
-
Negative Mode: [M-H]⁻ at m/z 223.9/225.9 (due to Br isotopes).
-
Positive Mode: [M+H]⁺ at m/z 225.9/227.9; [M+Na]⁺ at m/z 247.9/249.9.
-
Boroxine (C₂₁H₁₂B₃Br₃N₃O₃, MW=626.5): May be observed, especially at higher concentrations or in-source temperatures.
-
Quantitative ¹H NMR (qNMR)
Why it's used: qNMR is a primary analytical method that can determine the purity of a substance without requiring a reference standard of the analyte itself.[9] It relies on the principle that the integrated signal area of a proton is directly proportional to the number of protons it represents. By comparing the integral of a known amount of a certified internal standard to the integral of the analyte, a highly accurate purity value can be calculated.
Experimental Choices Explained:
-
Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, and has simple, sharp signals in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals.
-
Solvent: DMSO-d₆ is used because it effectively dissolves both the aromatic analyte and the polar internal standard. The boronic acid protons (-OH) are often visible in DMSO-d₆, which can provide additional structural confirmation.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 30-60 seconds) is critical to ensure that all protons have fully returned to their ground state before the next pulse.[9] This is essential for accurate integration and is a key parameter that distinguishes quantitative NMR from standard qualitative NMR.
Detailed Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-8 mg of a certified internal standard (e.g., Maleic Acid, Purity >99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16 (or more to achieve S/N > 250:1).
-
-
Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) and carefully phase the spectrum.
-
Ensure a flat baseline across all integrated regions.
-
Integrate a well-resolved signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).
-
-
Purity Calculation:
-
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. nbinno.com [nbinno.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. This compound | 1032231-30-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle in Multi-Step Synthesis: Evaluating the Cost-Effectiveness of 5-Bromo-2-cyanophenylboronic Acid
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step synthesis, the selection of building blocks is a critical decision that profoundly impacts project timelines, resource allocation, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth, objective comparison of 5-Bromo-2-cyanophenylboronic acid and its alternatives, offering experimental insights and a cost-effectiveness analysis to inform strategic decisions in the synthesis of complex molecules, with a particular focus on the preparation of key intermediates for targeted therapies like PARP inhibitors.
In the realm of modern organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals. Boronic acids are indispensable reagents in these transformations, valued for their versatility and functional group tolerance.[1][2] Among these, this compound has emerged as a valuable building block for introducing a bromo- and cyano-substituted phenyl moiety, a common structural motif in various bioactive molecules.
However, the "best" reagent is not solely determined by its chemical utility. A holistic evaluation must consider factors such as cost, stability, reaction efficiency, and the ease of purification of downstream products. This guide will dissect these critical aspects, placing this compound in a direct comparative analysis with its common alternative, the more stable boronate esters (e.g., pinacol or MIDA esters), and alternative synthetic strategies that bypass the need for this specific building block altogether.
The Stability-Reactivity Trade-Off: Boronic Acids vs. Boronate Esters
A central theme in the use of organoboron reagents is the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of lower stability. Boronic acids, including this compound, can be susceptible to decomposition pathways such as protodeboronation, especially under basic aqueous conditions, which can negatively impact shelf-life and reaction yields.[3][4]
Conversely, boronate esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters, offer significantly enhanced stability.[5][6] They are often crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[3] This stability can translate to more reproducible and higher isolated yields in complex multi-step syntheses, as the purity of the starting material is often higher.[3] MIDA boronates, in particular, are noted for their exceptional stability and compatibility with a wide range of reaction conditions, allowing them to be carried through multiple synthetic steps.[5][6]
dot
Caption: The fundamental trade-off between reactivity and stability for boronic acids and their ester alternatives.
Case Study: Synthesis of a Key Intermediate for Olaparib
To provide a tangible comparison, let's consider a crucial step in the synthesis of the PARP inhibitor Olaparib: the formation of a biaryl linkage. A common strategy involves the coupling of a suitably functionalized phenyl ring with a heterocyclic partner. While numerous routes to Olaparib and its intermediates exist, a hypothetical yet representative Suzuki-Miyaura coupling can serve as our basis for comparison.[7][8]
Let's envision a scenario where this compound is coupled with a generic heterocyclic halide. We will compare this approach to using its more stable MIDA boronate counterpart and an alternative synthetic route that employs a different set of starting materials to achieve a similar intermediate.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
Objective: To synthesize a generic biaryl nitrile, a key structural motif in many PARP inhibitors, comparing the performance of this compound with its MIDA boronate ester.
Route A: Using this compound
-
To a reaction vessel, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.
-
A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added.
-
The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Route B: Using 5-Bromo-2-cyanophenyl MIDA Boronate
The procedure is largely identical to Route A, with the key difference being the use of 5-Bromo-2-cyanophenyl MIDA boronate (1.2 equiv) in place of the boronic acid. A key advantage of MIDA boronates is their potential for slow release of the active boronic acid under the reaction conditions, which can be beneficial for sensitive substrates.[2]
dot
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance and Cost Analysis
The true cost-effectiveness of a reagent extends beyond its purchase price. It encompasses the overall yield, the cost of catalysts and solvents, the time required for the reaction and purification, and the cost of waste disposal.
| Parameter | This compound | 5-Bromo-2-cyanophenyl MIDA Boronate | Alternative Route (e.g., Cyanation of Aryl Halide) |
| Raw Material Cost | Moderate | Higher | Variable (Depends on starting material) |
| Handling & Stability | Lower stability, may require special storage. | High stability, easier to handle and store.[5][6] | Varies; may involve toxic reagents like CuCN.[9][10] |
| Typical Yield | Good to excellent, but can be variable. | Often higher and more reproducible yields.[2] | Generally good to excellent.[9] |
| Reaction Time | Generally faster due to higher reactivity.[3] | May be slightly longer. | Can be longer and require harsher conditions. |
| Purification | Can be more challenging due to potential byproducts from decomposition. | Generally easier due to higher purity of starting material and fewer byproducts.[3] | Purification can be straightforward. |
| Downstream Impact | Impurities can affect subsequent steps. | Higher purity of intermediate can improve efficiency of subsequent steps. | Purity of intermediate is crucial for subsequent steps. |
| Overall Cost-Effectiveness | Potentially lower initial cost, but may be offset by lower yields and higher purification costs. | Higher initial cost may be justified by higher, more consistent yields, and reduced purification efforts, leading to a lower overall cost per gram of final product. | Can be cost-effective if starting materials are inexpensive and the process is well-optimized, but may involve hazardous materials. |
Analysis:
While this compound may have a lower initial purchase price from chemical suppliers, its inherent instability can lead to lower and less consistent yields. This, in turn, can necessitate more extensive purification, increasing solvent consumption and labor costs. The potential for batch-to-batch variability can also be a significant concern in a drug development setting where reproducibility is paramount.
The MIDA boronate alternative, despite its higher upfront cost, often proves to be more cost-effective in the long run. Its superior stability leads to more reliable reaction outcomes and simpler purification, ultimately reducing the cost per gram of the desired intermediate. The ability to use the MIDA boronate in multi-step sequences without decomposition is a significant advantage, streamlining the overall synthetic process.[6]
Alternative synthetic routes, such as the direct cyanation of an aryl halide like 3-bromo-4-fluorobenzaldehyde, present another avenue.[9][10] This approach can be economically attractive if the starting materials are readily available and inexpensive. However, such methods can involve harsh reaction conditions and the use of toxic reagents like copper cyanide, which may have significant safety and waste disposal cost implications.
Conclusion: A Strategic Choice for Synthesis
The selection of a building block in multi-step synthesis is a strategic decision that requires a comprehensive evaluation beyond the initial price tag. For routine, small-scale synthesis where cost is the primary driver and some variability in yield can be tolerated, This compound may be a suitable choice.
However, for large-scale synthesis, process development, and in the context of drug discovery where reproducibility, purity, and overall process efficiency are critical, the higher initial investment in a more stable alternative like 5-Bromo-2-cyanophenyl MIDA boronate is often a more prudent and ultimately more cost-effective strategy. Its enhanced stability and ease of handling can lead to significant savings in time, resources, and purification efforts, contributing to a more robust and reliable synthetic route.
Finally, exploring alternative synthetic pathways is always a worthwhile endeavor. A thorough cost analysis of different routes, taking into account reagent costs, reaction conditions, and safety considerations, will ultimately determine the most economically viable approach for a given target molecule.
References
-
National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. [Link]
-
National Institutes of Health. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]
-
National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2020). Comparison of reactivity of different boron reagents (a) The predicted.... [Link]
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
ACS Publications. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]
-
ResearchGate. (2014). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. [Link]
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]
-
ACS Publications. (2009). A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags. [Link]
-
Illinois Experts. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. [Link]
-
ACS Publications. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. [Link]
-
ResearchGate. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-cyanophenylboronic Acid
Introduction: 5-Bromo-2-cyanophenylboronic acid is a valuable reagent in modern synthetic chemistry, frequently employed as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex molecules in drug discovery and materials science.[1] While its utility is significant, the responsible management of its waste is paramount to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to empower researchers with the knowledge to manage this chemical waste safely and effectively, from the point of generation to final disposal by qualified professionals.
Part 1: Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is essential. This dictates every aspect of its handling and disposal. While comprehensive toxicological data for this compound is not always available, the data from analogous structures and general knowledge of boronic acids provide a strong basis for a cautious approach.[2][3] The compound should be treated as a hazardous substance.
Key hazards associated with substituted phenylboronic acids often include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
Although boronic acids are generally considered stable and non-toxic, this perception can be misleading, as specific substituents can alter their reactivity and toxicological profile.[5] Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.
| Hazard Classification | Description | Primary Concern | Source |
| Acute Toxicity | While specific data is limited, related cyanophenylboronic acids are considered toxic if swallowed, in contact with skin, or if inhaled. | Accidental exposure during handling or disposal. | |
| Skin Irritation | Category 2 Irritant. Causes skin irritation upon contact. | Dermal exposure from contaminated surfaces or PPE. | [3][4] |
| Eye Irritation | Category 2 Irritant. Causes serious eye irritation. | Splashes or handling solid dust without proper eye protection. | [3][4] |
| Respiratory Irritation | Category 3. May cause respiratory tract irritation. | Inhalation of fine dust particles. | [3][4] |
| Environmental Hazard | Discharge into the environment must be avoided. Do not let the chemical enter drains.[2] | Contamination of water and soil. | [2][6] |
Part 2: The Core Principle: Point-of-Generation Waste Segregation
The foundational principle of safe chemical waste management is the meticulous segregation of waste at the point of its generation. Co-mingling incompatible waste streams can lead to dangerous chemical reactions, compromise the integrity of waste containers, and complicate the final disposal process. All waste streams containing this compound must be kept separate from general laboratory trash and aqueous waste destined for sink disposal.
The following decision-making workflow should be applied for every waste item generated.
Sources
A Senior Application Scientist's Guide to Handling 5-Bromo-2-cyanophenylboronic Acid
This document provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of 5-Bromo-2-cyanophenylboronic acid. The procedural recommendations herein are synthesized from established safety protocols for organoboron compounds and acutely toxic cyanide-containing reagents. This guide is intended for drug development professionals, researchers, and scientists with a foundational knowledge of laboratory safety.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound is a trifunctional molecule presenting a complex hazard profile that must be respected at all times. The risk is not theoretical; it is immediate and significant upon exposure. The primary dangers stem from its constituent functional groups:
-
Cyanophenyl Group (-C₆H₄CN): This moiety imparts hazards similar to inorganic cyanide salts. The compound is presumed to be acutely toxic if swallowed, inhaled, or if it comes into contact with skin.[1][2][3] Of critical concern is the potential for this compound to release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1][4]
-
Boronic Acid Group (-B(OH)₂): Boronic acids as a class are known skin, eye, and respiratory tract irritants.[5][6][7] Prolonged or repeated exposure may carry the risk of reproductive toxicity.[5][8] As a solid, the compound poses a dust inhalation hazard.[2][9]
-
Brominated Aromatic Ring: Halogenated organic compounds can produce toxic byproducts, such as hydrogen bromide, upon thermal decomposition.[10][11]
Due to the high acute toxicity associated with the cyanophenyl group, all handling procedures must prioritize preventing any direct contact, inhalation, or ingestion.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Standard laboratory PPE is insufficient for handling this reagent. A multi-layered approach is mandatory to create a reliable barrier against exposure.
| PPE Category | Specification | Causality and Rationale |
| Respiratory Protection | NIOSH-approved N95 (or higher) respirator, or a full-face respirator for operations with high dust potential.[12][13] | Primary Defense: Prevents the inhalation of fine particulates, which is a primary route of exposure for acute toxicity.[2][3] |
| Hand Protection | Double-gloving with nitrile gloves.[1][14] | Prevents Dermal Absorption: The cyano-moiety presents a significant risk of dermal absorption, which can be fatal.[1][4] Double gloving provides redundancy in case of a tear or pinhole in the outer glove. |
| Eye/Face Protection | Tightly fitting chemical safety goggles with side shields or, preferably, a full-face shield.[1][7][15] | Protects Against Dust and Splashes: Shields mucous membranes from irritating and toxic dust. A face shield offers broader protection against accidental splashes.[16] |
| Body Protection | A flame-resistant laboratory coat, fully fastened, with long sleeves.[1][8] Consider a chemical-resistant apron for larger quantities. | Minimizes Skin Contact: Prevents deposition of chemical dust on personal clothing and skin. Impervious materials prevent soak-through of any solutions. |
| Footwear | Closed-toe, chemical-resistant shoes. | Standard Protocol: Protects feet from spills and falling objects. |
Operational Workflow: From Receipt to Disposal
Safe handling is a process, not a single action. The following workflow is designed to minimize risk at every stage.
Engineering Controls & Preparation
-
Designated Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood.[1][8] This is non-negotiable. The fume hood contains dust and any potential outgassing of HCN.
-
Verify Fume Hood Performance: Before starting, ensure the fume hood has adequate airflow.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are immediately accessible and unobstructed.[1]
-
Assemble Materials: Prepare all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Proximity of Deactivating Agents: Keep a container of 10% bleach solution and a pH 10 buffer solution nearby for immediate decontamination of surfaces and equipment.[4][14]
Step-by-Step Handling Protocol
-
Don Full PPE: Put on all required PPE as detailed in the table above before approaching the chemical container.
-
Careful Container Handling: Open the container slowly inside the fume hood to avoid creating airborne dust.[1]
-
Weighing: Use a tared weigh boat or paper. Do not pour the solid directly from the bottle. Use a dedicated spatula to transfer small amounts.[9] Avoid any actions that could generate dust.
-
Dissolution/Reaction Addition: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. If adding to a reaction, do so carefully and in a controlled manner.
-
Post-Handling Decontamination:
-
Thoroughly wipe down the spatula, weigh boat, and any other contaminated reusable equipment first with a pH 10 buffer, followed by a 10% bleach solution, and finally with water.[14]
-
Wipe down the interior surfaces of the fume hood where work was conducted.
-
All disposable items (weigh paper, contaminated wipes, outer gloves) must be treated as hazardous waste.
-
Handling and Disposal Workflow Diagram
Caption: Safe handling workflow for this compound.
Emergency Procedures: Rapid and Correct Response
In an emergency, a swift and correct response is critical.
-
Skin Exposure: Immediately move to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes after removing all contaminated clothing.[4][14] Call 911 and inform them of a cyanide compound exposure.[14]
-
Eye Exposure: Flush eyes at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[4][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[15] If they are not breathing, provide artificial respiration using a mechanical device; DO NOT perform mouth-to-mouth resuscitation.[4] Call 911.
-
Spill:
-
Inside Fume Hood: If you are trained and have the appropriate PPE, cover the spill with an absorbent material. Clean the area with a pH 10 buffer solution, followed by a 10% bleach solution.[4][14] Collect all cleanup materials as hazardous waste.
-
Outside Fume Hood: Evacuate the area immediately. Alert others and call emergency services (911) and your institution's Environmental Health and Safety (EHS) department.[14]
-
Disposal Plan: Preventing Chemical Incompatibility
Improper disposal is a significant risk, not only to the environment but also to waste handlers.
-
Waste Identification: All materials that have come into contact with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as acutely toxic hazardous waste.[6]
-
Containerization: Use a dedicated, clearly labeled, and sealable hazardous waste container.[16][17] Label it "Hazardous Waste: this compound (Acutely Toxic)."
-
Segregation: This is the most critical step. The waste container for this compound must be stored separately from acidic waste streams .[1][6] Co-mingling with acids could lead to the generation of deadly hydrogen cyanide gas in the waste container.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department.[6][16] Do not pour any amount of this chemical or its solutions down the drain.[6][17]
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
- IsoLab. (n.d.). Boric Acid - SOP.
- Rutgers University. (n.d.). Cyanide Salts - Standard Operating Procedure.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- Chemtalk. (2022, April 29). Boric acid.
- United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide.
- Lab Alley. (n.d.). How to Store Boric Acid.
- ChemicalBook. (2025, July 19).
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- CymitQuimica. (2024, December 19). Safety Data Sheet for a cyanophenyl-containing compound.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- TCI Chemicals. (2025, May 28). SAFETY DATA SHEET - 3-Chloro-5-cyanophenylboronic Acid.
- ChemicalBook. (2025, July 16). This compound | 1032231-30-3.
- CymitQuimica. (2025, November 8). Safety Data Sheet for a cyanophenyl-containing compound.
- Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety.
- TCI Chemicals. (2024, November 16).
- Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety.
- Fisher Scientific. (2010, July 9). SAFETY DATA SHEET - 5-Cyano-2-fluorophenylboronic acid.
- BASF. (2025, December 30).
- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid.
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. laballey.com [laballey.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. laballey.com [laballey.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
